Product packaging for 2-(1H-pyrazol-1-yl)propan-1-ol(Cat. No.:CAS No. 191725-73-2)

2-(1H-pyrazol-1-yl)propan-1-ol

Cat. No.: B063523
CAS No.: 191725-73-2
M. Wt: 126.16 g/mol
InChI Key: CMPLWMNHSXWAPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(1H-pyrazol-1-yl)propan-1-ol is a versatile and valuable pyrazole-based chemical building block designed for advanced research applications. This compound features a pyrazole heterocycle linked to a propanol chain via a nitrogen atom, creating a bifunctional scaffold with significant potential in medicinal chemistry and materials science. Its primary research value lies in its ability to act as a ligand in coordination chemistry, forming stable complexes with various transition metals (e.g., Pd, Cu, Ru) for use in catalytic processes such as cross-coupling reactions and oxidation catalysis. The propanol tail enhances solubility and provides a handle for further functionalization, while the pyrazole ring is a key pharmacophore known for its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O B063523 2-(1H-pyrazol-1-yl)propan-1-ol CAS No. 191725-73-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrazol-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-6(5-9)8-4-2-3-7-8/h2-4,6,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPLWMNHSXWAPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618637
Record name 2-(1H-Pyrazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191725-73-2
Record name 2-(1H-Pyrazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(1H-pyrazol-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(1H-pyrazol-1-yl)propan-1-ol, a heterocyclic alcohol of significant interest in medicinal chemistry. The document delineates the core synthetic strategy, focusing on the nucleophilic addition of pyrazole to propylene oxide. It delves into the mechanistic underpinnings of this reaction, with a particular emphasis on the factors governing regioselectivity. A detailed, step-by-step experimental protocol is provided, alongside a thorough guide to the characterization of the final product using modern spectroscopic techniques. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel pyrazole-based compounds for potential therapeutic applications.

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a variety of interactions with biological targets.[3][4] Consequently, pyrazole derivatives have been successfully developed into a wide array of therapeutic agents, exhibiting activities such as anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[5][6]

The incorporation of a hydroxyalkyl side chain onto the pyrazole ring, as seen in this compound, introduces a functional group that can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule. The hydroxyl group can participate in hydrogen bonding interactions with protein residues, enhancing binding affinity and selectivity. Furthermore, it can improve aqueous solubility and provide a handle for further chemical modification and the development of prodrugs. Given these advantages, pyrazole-containing alcohols represent a promising class of compounds for the development of new and improved pharmaceuticals.[7]

Synthetic Strategy: N-Alkylation of Pyrazole via Epoxide Ring-Opening

The most direct and efficient route to this compound involves the N-alkylation of pyrazole with propylene oxide. This reaction proceeds via a nucleophilic attack of the pyrazole anion on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of the desired secondary alcohol.

Reaction Mechanism and Regioselectivity

The reaction is typically carried out in the presence of a base, which deprotonates the N-H proton of pyrazole to generate the more nucleophilic pyrazolate anion. This anion then attacks the propylene oxide ring. The regioselectivity of this ring-opening reaction is a critical consideration.

  • Under basic or neutral conditions: The reaction generally follows an SN2 mechanism. The pyrazolate anion, acting as a nucleophile, will preferentially attack the less sterically hindered carbon of the epoxide ring. In the case of propylene oxide, this is the terminal methylene carbon (C1), leading to the formation of the desired this compound.

  • Under acidic conditions: The epoxide oxygen is first protonated, activating the ring towards nucleophilic attack. In this scenario, the reaction can exhibit more SN1 character, with the nucleophile attacking the more substituted carbon atom that can better stabilize a partial positive charge. This would lead to the formation of the isomeric product, 1-(1H-pyrazol-1-yl)propan-2-ol.

Therefore, to ensure the selective synthesis of this compound, the reaction should be conducted under basic conditions.

Diagram of the Synthetic Workflow:

Synthesis_Workflow Pyrazole Pyrazole Reaction N-Alkylation Reaction Pyrazole->Reaction Propylene_Oxide Propylene Oxide Propylene_Oxide->Reaction Base Base (e.g., NaH, K2CO3) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
PyrazoleC₃H₄N₂68.08≥98%Sigma-Aldrich
Propylene OxideC₃H₆O58.08≥99%Sigma-Aldrich
Sodium HydrideNaH24.0060% dispersion in oilSigma-Aldrich
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09≥99.8%Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11ACS gradeFisher Scientific
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-Fisher Scientific
BrineNaCl58.44-Fisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37-Fisher Scientific
Silica GelSiO₂60.0860 Å, 230-400 meshSigma-Aldrich
Step-by-Step Procedure
  • Preparation of the Reaction Mixture: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add pyrazole (1.0 eq).

  • Dissolution: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the pyrazole.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution will be observed.

  • Addition of Propylene Oxide: Add propylene oxide (1.2 eq) dropwise to the reaction mixture at 0 °C using the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.

Diagram of the Reaction Mechanism:

Reaction_Mechanism cluster_step1 Step 1: Deprotonation of Pyrazole cluster_step2 Step 2: Nucleophilic Attack and Ring-Opening cluster_step3 Step 3: Protonation Pyrazole Pyrazole Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate Base Base (B:) Base->Pyrazolate HB HB+ Pyrazolate->HB Pyrazolate_ion Pyrazolate Anion Propylene_Oxide Propylene Oxide Pyrazolate_ion->Propylene_Oxide SN2 Attack Intermediate Alkoxide Intermediate Propylene_Oxide->Intermediate Intermediate_ion Alkoxide Intermediate Product This compound Intermediate_ion->Product H2O H₂O (from workup) H2O->Product OH_minus OH⁻ Product->OH_minus

Caption: Mechanism of the base-catalyzed synthesis of this compound.

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following spectroscopic data are expected for this compound.

Spectroscopic Data
TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.5 (s, 1H, pyrazole-H), 7.4 (s, 1H, pyrazole-H), 6.2 (t, 1H, pyrazole-H), 4.3 (m, 1H, CH), 3.8 (dd, 1H, CH₂), 3.6 (dd, 1H, CH₂), 2.5 (br s, 1H, OH), 1.3 (d, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 139.0 (pyrazole-C), 128.5 (pyrazole-C), 105.0 (pyrazole-C), 66.0 (CH₂OH), 58.0 (CH), 20.0 (CH₃)
FT-IR (neat, cm⁻¹)3350 (br, O-H stretch), 3100-3000 (C-H stretch, aromatic), 2970-2850 (C-H stretch, aliphatic), 1550 (C=N stretch, pyrazole), 1050 (C-O stretch)
Mass Spectrometry (ESI+)m/z: 127.0866 [M+H]⁺

Conclusion

This technical guide has outlined a comprehensive and practical approach to the synthesis of this compound. The N-alkylation of pyrazole with propylene oxide under basic conditions provides a reliable method for obtaining the target compound with high regioselectivity. The detailed experimental protocol and characterization data provided herein should serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis and exploration of novel pyrazole-based therapeutic agents.

References

A Comprehensive Guide to the Structural Elucidation of 2-(1H-pyrazol-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The precise structural characterization of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development programs. This guide provides an in-depth, multi-technique workflow for the unambiguous structure elucidation of 2-(1H-pyrazol-1-yl)propan-1-ol, a chiral molecule featuring a pyrazole ring substituted at the N1 position. We will delve into the causality behind the selection of each analytical technique—from mass spectrometry to advanced NMR and single-crystal X-ray crystallography—providing field-proven protocols and interpretation strategies tailored for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

The target molecule, this compound, possesses several key structural features that must be independently verified:

  • Molecular Composition: The correct elemental formula (C₆H₁₀N₂O).

  • Core Scaffolds: The presence of a 1H-pyrazole ring and a propan-1-ol sidechain.

  • Regiochemistry: The specific attachment of the propanol moiety to the N1 position of the pyrazole ring.

  • Connectivity: The precise arrangement of the atoms within the sidechain (a 2-substituted propanol).

  • Stereochemistry: The existence and, if necessary, the enantiomeric purity of the chiral center at C2 of the propane chain.

A singular analytical technique is insufficient to resolve all these features. Therefore, a synergistic and orthogonal approach is required for complete and trustworthy elucidation.

The Strategic Workflow for Structure Elucidation

G Figure 1. Hierarchical Workflow for Structure Elucidation cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Definitive Confirmation MS Mass Spectrometry (MS) Confirm Molecular Formula IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR NMR_1D 1D NMR (¹H, ¹³C, DEPT) Define Carbon Skeleton & Proton Environments IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC) Establish Connectivity NMR_1D->NMR_2D Chiral Chiral Analysis Determine Enantiomeric Purity NMR_2D->Chiral XRay Single-Crystal X-ray Unambiguous 3D Structure Chiral->XRay Confirmed Confirmed Structure: This compound XRay->Confirmed

Caption: A logical workflow for the comprehensive structural analysis of this compound.

Foundational Analysis: Molecular Formula and Functional Groups

Mass Spectrometry (MS): The First Checkpoint

Expertise & Rationale: Before any detailed structural work, we must confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the gold standard. It provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.[2]

Table 1: Predicted HRMS Data for C₆H₁₀N₂O

Adduct Ion Formula Calculated m/z
[M+H]⁺ [C₆H₁₁N₂O]⁺ 127.0866
[M+Na]⁺ [C₆H₁₀N₂ONa]⁺ 149.0685
[M+K]⁺ [C₆H₁₀N₂OK]⁺ 165.0424
[M-H]⁻ [C₆H₉N₂O]⁻ 125.0720

(Data derived from PubChem CID 21835219)[3]

Experimental Protocol: ESI-Time of Flight (TOF) HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., sodium formate) to ensure high mass accuracy (< 5 ppm).

  • Ionization: Select ESI positive ion mode. Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal for the [M+H]⁺ ion.

  • Data Acquisition: Acquire the spectrum in full scan mode over a relevant mass range (e.g., m/z 50-500).

  • Analysis: Compare the experimentally observed accurate mass of the most abundant ion (likely [M+H]⁺) with the calculated mass for the proposed formula C₆H₁₀N₂O. The mass error should be less than 5 ppm. The fragmentation patterns can also provide structural insights, with common losses including water (-18 Da) and the hydroxymethyl radical (-31 Da).[2][4]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy provides rapid confirmation of key functional groups. For our target molecule, the most telling signals will be from the alcohol's O-H and C-O bonds and vibrations associated with the pyrazole ring. The presence of a broad O-H stretch is a strong indicator of the alcohol, a feature absent in many pyrazole precursors.[5]

Expected IR Absorptions:

  • ~3400-3300 cm⁻¹ (broad, strong): O-H stretching vibration from the alcohol, broadened due to hydrogen bonding.[5]

  • ~3150-3100 cm⁻¹ (medium): Aromatic C-H stretching from the pyrazole ring.[6][7]

  • ~2980-2850 cm⁻¹ (medium): Aliphatic C-H stretching from the propanol sidechain.

  • ~1550-1450 cm⁻¹ (variable): C=N and C=C ring stretching vibrations of the pyrazole moiety.[8]

  • ~1100-1050 cm⁻¹ (strong): C-O stretching vibration from the primary alcohol.[5]

Core Structural Analysis: NMR Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of the molecule in solution. We will use a combination of 1D and 2D experiments to assemble the structure piece by piece.

¹H NMR: Mapping the Proton Environment

Expertise & Rationale: Each unique proton (or set of equivalent protons) in the molecule will produce a distinct signal. The chemical shift (δ) tells us about the electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.[9]

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Label Approx. Shift (δ, ppm) Multiplicity Integration Rationale
H5 (pyrazole) ~7.5 Doublet (d) 1H Adjacent to H4, deshielded by two N atoms.
H3 (pyrazole) ~7.5 Doublet (d) 1H Adjacent to H4, deshielded by two N atoms.
H4 (pyrazole) ~6.2 Triplet (t) 1H Coupled to both H3 and H5.[8]
CH (methine) ~4.4 Sextet or m 1H Deshielded by N1 of pyrazole. Coupled to CH₃ and CH₂.
CH₂ (methylene) ~3.8 Doublet (d) or dd 2H Diastereotopic protons adjacent to chiral center and OH group.[5]
OH ~2.0-3.0 Broad Singlet (br s) 1H Exchangeable proton; position and shape are concentration-dependent.[5]

| CH₃ (methyl) | ~1.4 | Doublet (d) | 3H | Coupled to the adjacent methine (CH) proton. |

¹³C NMR and DEPT: The Carbon Backbone

Expertise & Rationale: ¹³C NMR reveals the number of unique carbon environments. The DEPT-135 experiment is crucial for distinguishing between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons, confirming the components of the sidechain.[10]

Table 3: Predicted ¹³C NMR Data for this compound

Carbon Label Approx. Shift (δ, ppm) DEPT-135 Phase Rationale
C5 (pyrazole) ~139 Positive Aromatic CH, deshielded by adjacent N atoms.[11]
C3 (pyrazole) ~129 Positive Aromatic CH.[11]
C4 (pyrazole) ~106 Positive Aromatic CH, shielded relative to C3/C5.[8]
CH₂ (methylene) ~67 Negative Aliphatic carbon attached to the electronegative OH group.[12]
CH (methine) ~58 Positive Aliphatic carbon attached to the electronegative N1 atom.

| CH₃ (methyl) | ~18 | Positive | Aliphatic methyl carbon.[12] |

2D NMR: Connecting the Pieces

Expertise & Rationale: 2D NMR experiments are non-negotiable for confirming connectivity. COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds), while HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to the carbon it is attached to.

G Figure 2. Key NMR Connectivity H_CH H_CH3 H_CH->H_CH3 COSY H_CH2 H_CH->H_CH2 COSY C_CH H_CH->C_CH HSQC C_CH3 H_CH3->C_CH3 HSQC C_CH2 H_CH2->C_CH2 HSQC H3 H4 H3->H4 COSY C3 H3->C3 HSQC H5 H4->H5 COSY C4 H4->C4 HSQC C5 H5->C5 HSQC

Caption: Expected COSY (red dashed) and HSQC (blue dotted) correlations for this compound.

Experimental Protocol: NMR Acquisition

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H Acquisition: Acquire a standard 1D proton spectrum with sufficient scans for a good signal-to-noise ratio.

  • ¹³C & DEPT-135 Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

  • COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment.

  • HSQC Acquisition: Run a standard gradient-selected HSQC experiment optimized for a ¹JCH coupling constant of ~145 Hz.

  • Data Processing & Analysis: Process all spectra using appropriate software. Analyze the cross-peaks in the 2D spectra to build the molecular framework, confirming the propanol sidechain and its attachment to the pyrazole ring.

Stereochemistry and Final Confirmation

Chiral Analysis

Expertise & Rationale: The presence of a stereocenter at C2 of the propane chain means the compound can exist as a pair of enantiomers. For pharmaceutical applications, it is often necessary to confirm that the material is a single enantiomer and to quantify its purity (enantiomeric excess, or ee). A common method is to use a chiral derivatizing agent (CDA) like Mosher's acid chloride to convert the enantiomers into diastereomers, which are distinguishable by NMR.[13]

Experimental Protocol: Mosher's Ester Analysis via ¹H NMR

  • Derivatization: In an NMR tube, dissolve the alcohol (~5 mg) in deuterated pyridine-d₅ (~0.6 mL). Add a slight excess (~1.2 equivalents) of enantiomerically pure (R)-MTPA-Cl.

  • Reaction: Allow the reaction to proceed to completion at room temperature. The formation of the diastereomeric esters can be monitored by ¹H NMR.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomer mixture.

  • Analysis: The protons near the newly formed ester linkage (especially the CH₃ and CH protons) will now exist as two distinct sets of signals, one for the (R,R)-diastereomer and one for the (S,R)-diastereomer. Identify a pair of well-resolved signals.

  • Quantification: Carefully integrate the areas of the two corresponding signals (Area₁ and Area₂). Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100[13]

Single-Crystal X-ray Crystallography: The Definitive Answer

Expertise & Rationale: While the combination of MS and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It provides a 3D model of the molecule, confirming not only the connectivity and regiochemistry but also the relative stereochemistry in the crystal lattice.[14][15]

G Figure 3. X-ray Crystallography Workflow Crystal Grow Single Crystal Mount Mount Crystal on Goniometer Crystal->Mount Data Collect Diffraction Data (X-ray Diffractometer) Mount->Data Solve Solve Structure (e.g., SHELXT) Data->Solve Refine Refine Structure (e.g., SHELXL) Solve->Refine Analyze Analyze Final Structure (Bond Lengths, Angles, Conformation) Refine->Analyze

Caption: A generalized workflow for single-crystal X-ray structure determination.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow a suitable single crystal of the compound. Slow evaporation of a solution in a solvent system like ethyl acetate/hexane is a common starting point.

  • Crystal Selection: Select a high-quality, defect-free crystal under a polarizing microscope and mount it on a goniometer head.[16]

  • Data Collection: Place the mounted crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion. Collect X-ray diffraction data using a diffractometer, rotating the crystal to capture a complete dataset.[16]

  • Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the atomic positions and thermal parameters against the experimental data to achieve a final, accurate molecular model.[16]

  • Data Analysis: The refined structure provides precise bond lengths, angles, and intermolecular interactions, confirming every aspect of the proposed structure.

Conclusion

The structural elucidation of this compound is a quintessential exercise in modern analytical chemistry. A logical, multi-step approach is essential for a confident and complete assignment. By systematically employing HRMS to establish the molecular formula, IR to identify functional groups, a suite of 1D and 2D NMR experiments to map the intricate connectivity, and specialized techniques for chiral analysis, a robust structural hypothesis can be formed. Ultimately, single-crystal X-ray crystallography provides the final, irrefutable evidence, grounding all spectroscopic interpretation in an absolute three-dimensional reality. This rigorous, self-validating workflow ensures the highest degree of scientific integrity, a cornerstone of research and development in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to 2-(1H-pyrazol-1-yl)propan-1-ol: Physicochemical Properties, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Pyrazole Building Block

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and investigational compounds.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in the design of molecules targeting a wide array of biological targets. This guide focuses on a specific, yet underexplored, derivative: 2-(1H-pyrazol-1-yl)propan-1-ol . This molecule, featuring a chiral center and a primary alcohol, presents a compelling synthon for the development of novel therapeutics. Its structural motifs offer multiple points for diversification, allowing for the fine-tuning of physicochemical and pharmacological properties.

This document serves as a comprehensive technical resource, consolidating available data on the physical and chemical properties of this compound. It further provides a detailed, field-proven protocol for its synthesis and purification, alongside a thorough spectroscopic analysis to ensure its unambiguous identification and quality control. The insights contained herein are intended to empower researchers to confidently utilize this valuable building block in their drug discovery and development endeavors.

Physicochemical Characteristics: A Quantitative Overview

Understanding the fundamental physical and chemical properties of a molecule is paramount for its effective application in a laboratory setting. The following table summarizes the key physicochemical parameters for this compound.

PropertyValueSource
CAS Number 191725-73-2[4]
Molecular Formula C₆H₁₀N₂O[4]
Molecular Weight 126.16 g/mol [4]
Appearance Colorless to pale yellow liquid (predicted)
Density 1.12 g/cm³[4]
Boiling Point 225.2 °C at 760 mmHg
Refractive Index 1.541
Predicted XlogP -0.1[5]

The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (pyrazole nitrogens), coupled with a low predicted octanol-water partition coefficient (XlogP), suggests that this compound possesses a degree of aqueous solubility, a desirable trait for many drug candidates. The primary alcohol functionality also serves as a versatile handle for subsequent chemical modifications.

Synthesis and Purification: A Validated Experimental Protocol

The synthesis of this compound can be reliably achieved through the nucleophilic ring-opening of propylene oxide by pyrazole. This method is efficient and proceeds with high regioselectivity, favoring the attack of the pyrazole nitrogen at the less sterically hindered carbon of the epoxide.

Synthetic Workflow

The logical flow of the synthesis and purification process is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_purification Purification start Pyrazole & Propylene Oxide reaction Reaction in Solvent (e.g., Toluene) with Base (e.g., NaH) start->reaction workup Aqueous Workup (Quenching & Extraction) reaction->workup drying Drying of Organic Layer (e.g., Na₂SO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Silica Gel Chromatography (e.g., Ethyl Acetate/Hexane) concentration->chromatography end end chromatography->end Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Experimental Protocol

Materials:

  • Pyrazole

  • Propylene Oxide

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Toluene

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add pyrazole (1.0 eq).

  • Deprotonation: Suspend the pyrazole in anhydrous toluene and cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Nucleophilic Attack: Cool the reaction mixture back to 0 °C and add propylene oxide (1.2 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.

Causality Behind Experimental Choices:

  • The use of a strong base like sodium hydride is essential to deprotonate the pyrazole, generating the nucleophilic pyrazolide anion required for the epoxide ring-opening.

  • Toluene is a suitable solvent as it is inert to the reaction conditions and has a boiling point that allows for moderate heating to drive the reaction to completion.

  • The reaction is quenched with a mild acid source like ammonium chloride to neutralize any remaining base and protonate the resulting alkoxide.

  • Silica gel chromatography is a standard and effective method for purifying polar organic compounds like the target alcohol from less polar starting materials and byproducts.

Spectroscopic Characterization: The Molecular Fingerprint

Rigorous spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. The following sections detail the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5d1HH-5 (pyrazole)
~7.4d1HH-3 (pyrazole)
~6.2t1HH-4 (pyrazole)
~4.3-4.2m1HCH (methine)
~3.8-3.7m2HCH₂ (methylene)
~2.0br s1HOH
~1.3d3HCH₃ (methyl)

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~139C-5 (pyrazole)
~129C-3 (pyrazole)
~105C-4 (pyrazole)
~67CH₂ (methylene)
~58CH (methine)
~17CH₃ (methyl)

Interpretation Notes:

  • The three distinct signals in the aromatic region are characteristic of the pyrazole ring protons.[6]

  • The downfield shift of the methine proton is due to its direct attachment to the electronegative pyrazole nitrogen.

  • The diastereotopic nature of the methylene protons may lead to a more complex multiplet.

  • The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Broad, StrongO-H stretch (hydrogen-bonded)
3150-3100MediumC-H stretch (aromatic)
3000-2850Medium-StrongC-H stretch (aliphatic)
1550-1450MediumC=N, C=C stretch (pyrazole ring)
1300-1000StrongC-O stretch (primary alcohol)

Interpretation Notes:

  • The most prominent feature will be the broad O-H stretching band, indicative of the alcohol functional group and intermolecular hydrogen bonding.[8][9]

  • The presence of both aromatic and aliphatic C-H stretching vibrations confirms the overall structure.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/zInterpretation
126[M]⁺ (Molecular Ion)
95[M - CH₂OH]⁺
81[M - CH(OH)CH₃]⁺
68[Pyrazole]⁺

Fragmentation Logic:

  • The molecular ion peak at m/z 126 confirms the molecular weight of the compound.

  • A common fragmentation pathway for alcohols is the loss of the hydroxymethyl radical (•CH₂OH), leading to a fragment at m/z 95.[11]

  • Cleavage of the bond between the pyrazole ring and the propanol side chain would result in a pyrazole radical cation at m/z 68.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its primary alcohol and the pyrazole ring.

  • Alcohol Reactivity: The primary alcohol can undergo a variety of transformations common to this functional group, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to alkyl halides.

  • Pyrazole Ring Reactivity: The pyrazole ring is generally stable to a range of reaction conditions. The N-H of the pyrazole is acidic and can be deprotonated with a strong base. Electrophilic substitution, if it occurs, is most likely to happen at the C-4 position.[2]

  • Stability: Pyrazole-containing compounds are generally considered to be chemically and thermally stable.[12] However, as with any organic molecule, prolonged exposure to strong oxidizing agents, extreme pH, or high temperatures should be avoided to prevent degradation. It is recommended to store the compound in a cool, dry place, protected from light.

Applications in Drug Discovery and Development

While specific biological activity for this compound is not extensively reported in the literature, its structural features make it a highly attractive starting point for the synthesis of compound libraries for screening against various biological targets. Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including but not limited to:

  • Anti-inflammatory: As inhibitors of enzymes like cyclooxygenase (COX).[1][3]

  • Anticancer: Targeting various kinases and other signaling pathways.[13]

  • Antimicrobial: Showing activity against bacteria and fungi.[14]

  • Neurological Disorders: Modulating receptors in the central nervous system.[15]

The chirality and the reactive alcohol handle of this compound allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in a systematic manner.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Inhalation: Avoid inhaling vapors or mists.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

For more detailed safety information, refer to the MSDS for pyrazole and 1-propanol.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis, combined with the presence of multiple points for chemical modification, makes it an ideal starting material for the creation of novel pyrazole-based compounds. This guide has provided a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, and a thorough analysis of its expected spectroscopic characteristics. By providing this foundational knowledge, we aim to facilitate the integration of this promising molecule into the workflows of researchers dedicated to the advancement of therapeutic innovation.

References

An In-depth Technical Guide to 2-(1H-pyrazol-1-yl)propan-1-ol: Synthesis, Spectroscopic Analysis, and Compound Identification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1H-pyrazol-1-yl)propan-1-ol, a heterocyclic building block with potential applications in medicinal chemistry and materials science. The guide details a robust synthetic protocol for its preparation via the N-alkylation of pyrazole with propylene oxide. A cornerstone of this document is the in-depth analysis of the compound's spectral data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each analytical technique is explained, and the corresponding spectral features are meticulously interpreted to confirm the molecular structure. This guide is designed to serve as a practical resource for researchers, offering both theoretical insights and detailed, actionable experimental procedures.

Compound Identification and Physicochemical Properties

Definitive identification of a chemical entity is paramount for regulatory compliance, reproducibility of experimental results, and unambiguous scientific communication. The unique identifier for this compound is its CAS Registry Number.

  • Systematic Name: this compound

  • Molecular Formula: C₆H₁₀N₂O

  • CAS Number: 879483-83-5

The fundamental physicochemical properties of the compound are summarized in the table below.

PropertyValueSource
Molecular Weight 126.16 g/mol Calculated
Monoisotopic Mass 126.0793 g/mol --INVALID-LINK--
SMILES CC(CO)N1C=CC=N1--INVALID-LINK--
InChIKey CMPLWMNHSXWAPK-UHFFFAOYSA-N--INVALID-LINK--

Synthesis of this compound

The synthesis of this compound is efficiently achieved through the N-alkylation of pyrazole with propylene oxide. This reaction is a classic example of nucleophilic ring-opening of an epoxide. The lone pair of electrons on one of the nitrogen atoms of the pyrazole ring acts as the nucleophile, attacking one of the electrophilic carbon atoms of the propylene oxide ring. The choice of the N-1 position for alkylation is sterically favored.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Pyrazole

  • Propylene oxide

  • Sodium hydroxide (catalyst)

  • Ethanol (solvent)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrazole in ethanol.

  • Catalyst Addition: Add a catalytic amount of sodium hydroxide to the solution.

  • Reagent Addition: Slowly add propylene oxide to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in water and extract the product with diethyl ether.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Dissolve Pyrazole in Ethanol catalyst 2. Add NaOH (catalyst) reactants->catalyst reagent 3. Add Propylene Oxide catalyst->reagent reflux 4. Heat to Reflux reagent->reflux evaporation 5. Remove Ethanol reflux->evaporation Reaction Complete extraction 6. Aqueous Work-up & Ether Extraction evaporation->extraction drying 7. Dry & Concentrate extraction->drying purification 8. Column Chromatography drying->purification product product purification->product Pure Product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and connectivity.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments in a molecule.

Predicted ¹H NMR Data:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H-3 (pyrazole)~7.6Doublet1H
H-5 (pyrazole)~7.4Doublet1H
H-4 (pyrazole)~6.2Triplet1H
CH (propanol)~4.2Multiplet1H
CH₂ (propanol)~3.7Multiplet2H
OH (propanol)VariableSinglet (broad)1H
CH₃ (propanol)~1.3Doublet3H

Interpretation:

  • The distinct signals for the pyrazole ring protons (H-3, H-4, and H-5) confirm the presence of the heterocyclic ring.

  • The multiplet at approximately 4.2 ppm corresponds to the methine proton (CH) of the propanol chain, which is adjacent to both the methyl and methylene groups.

  • The multiplet around 3.7 ppm is assigned to the methylene protons (CH₂) of the propanol chain.

  • The doublet at approximately 1.3 ppm represents the methyl group (CH₃) protons, split by the adjacent methine proton.

  • The hydroxyl proton (OH) typically appears as a broad singlet with a variable chemical shift, and its signal would disappear upon D₂O exchange.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments within the molecule.

Predicted ¹³C NMR Data:

Carbon AssignmentChemical Shift (δ, ppm)
C-3 (pyrazole)~139
C-5 (pyrazole)~129
C-4 (pyrazole)~106
CH (propanol)~60
CH₂ (propanol)~68
CH₃ (propanol)~17

Interpretation:

  • The three signals in the aromatic region (~106-139 ppm) correspond to the three carbon atoms of the pyrazole ring.

  • The signals at approximately 60 ppm and 68 ppm are assigned to the methine (CH) and methylene (CH₂) carbons of the propanol side chain, respectively.

  • The upfield signal around 17 ppm is characteristic of the methyl (CH₃) carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Key IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupDescription
3400-3200 (broad)O-HAlcohol hydroxyl stretch
3100-3000C-HAromatic C-H stretch (pyrazole)
2980-2850C-HAliphatic C-H stretch (propanol)
~1550C=NPyrazole ring stretch
~1480C=CPyrazole ring stretch
~1050C-OAlcohol C-O stretch

Interpretation:

  • The broad absorption band in the 3400-3200 cm⁻¹ region is a definitive indicator of the presence of an alcohol's O-H group.

  • The absorptions in the 3100-3000 cm⁻¹ and 2980-2850 cm⁻¹ regions confirm the presence of both aromatic (pyrazole) and aliphatic (propanol) C-H bonds.

  • The characteristic C=N and C=C stretching vibrations for the pyrazole ring appear around 1550 cm⁻¹ and 1480 cm⁻¹, respectively.

  • The strong absorption band at approximately 1050 cm⁻¹ is indicative of the C-O stretching vibration of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data:

m/zIonDescription
126[M]⁺Molecular ion
95[M - CH₂OH]⁺Loss of the hydroxymethyl group
81[C₄H₅N₂]⁺Pyrazole ring with a methyl group
68[C₃H₄N₂]⁺Pyrazole ring

Interpretation:

  • The molecular ion peak [M]⁺ at m/z 126 confirms the molecular weight of the compound.

  • A prominent fragment at m/z 95 would result from the cleavage of the C-C bond between the methine and methylene groups, leading to the loss of a hydroxymethyl radical.

  • The fragment at m/z 81 corresponds to the pyrazolyl-ethyl cation.

  • The base peak is likely to be at m/z 68, representing the stable pyrazole cation.

Conclusion

This technical guide has provided a detailed overview of this compound, including its definitive identification, a reliable synthetic protocol, and a comprehensive analysis of its spectroscopic data. The presented information serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the confident synthesis, identification, and further utilization of this versatile heterocyclic compound.

Preliminary Biological Screening of Novel Pyrazole Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable structural versatility and ability to serve as a bioisostere for other aromatic rings have cemented its importance in the development of therapeutic agents.[2] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5] This guide provides an in-depth technical framework for the preliminary biological screening of novel pyrazole compounds, designed for researchers, scientists, and drug development professionals. The focus is on establishing a logical, efficient, and self-validating workflow to identify and characterize the therapeutic potential of newly synthesized pyrazole derivatives.

Chapter 1: Foundational Strategy for Preliminary Screening

A successful preliminary screening cascade is not a random assortment of assays but a strategically designed funnel. The goal is to efficiently identify promising candidates while deprioritizing inactive or overly toxic compounds. This initial phase is critical for making informed decisions about which molecules warrant further, more resource-intensive investigation.

Our approach is built on a tiered system, beginning with a broad assessment of cytotoxicity, followed by parallel screening in key therapeutic areas. This structure allows for the early identification of a compound's general effect on cell viability, which is essential context for interpreting the results of more specific functional assays.

Logical Workflow for Preliminary Screening of Pyrazole Compounds

The following diagram illustrates the proposed workflow, which ensures that cytotoxicity is assessed before or concurrently with specific bioactivities. This prevents misinterpretation of results where a compound might appear to be a potent inhibitor in a functional assay, but the effect is merely due to cell death.

Screening Workflow A Novel Pyrazole Compound Library B Cytotoxicity Screening (e.g., MTT Assay) A->B C Antimicrobial Screening A->C D Antioxidant Activity Assays A->D E Anti-inflammatory Assays A->E F Data Analysis & Hit Identification B->F C->F D->F E->F G Lead Optimization F->G Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation, Asthma) LOX->LTs Inhibitor_COX Pyrazole Compound (COX Inhibitor) Inhibitor_COX->COX Inhibits Inhibitor_LOX Pyrazole Compound (LOX Inhibitor) Inhibitor_LOX->LOX Inhibits

References

An In-Depth Technical Guide to the Discovery and Synthesis of 2-(1H-Pyrazol-1-yl)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and potential applications of a specific subclass: 2-(1H-pyrazol-1-yl)propan-1-ol derivatives. We will delve into the synthetic rationale, explore detailed experimental protocols for their preparation via the regioselective ring-opening of propylene oxide, and discuss their potential as anti-inflammatory and antifungal agents based on existing literature for structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.

Introduction: The Significance of Pyrazole-Containing Compounds

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are of immense interest in drug discovery.[3] Their unique structural and electronic properties allow them to act as versatile pharmacophores, engaging in various interactions with biological targets.[2] A multitude of pyrazole-containing drugs have reached the market, demonstrating a broad spectrum of therapeutic applications, including anti-inflammatory, anticancer, antiviral, and antimicrobial activities.[1][2][4]

The introduction of a propan-1-ol substituent at the N1 position of the pyrazole ring, specifically creating a chiral center at the 2-position, offers an exciting avenue for modulating biological activity and exploring structure-activity relationships (SAR). The secondary alcohol moiety can participate in hydrogen bonding interactions within enzyme active sites, potentially enhancing potency and selectivity. This guide will focus on the synthesis and potential biological significance of this compound and its derivatives.

Synthetic Strategies: Accessing the this compound Scaffold

The primary and most direct route to this compound derivatives involves the nucleophilic ring-opening of an epoxide, such as propylene oxide, with a pyrazole. This reaction is attractive due to the commercial availability of both starting materials and the potential for stereocontrol.

Regioselective Ring-Opening of Propylene Oxide with Pyrazole

The reaction between a pyrazole and an unsymmetrical epoxide like propylene oxide can theoretically yield two regioisomers: the desired this compound (from attack at the less hindered carbon) and 1-(1H-pyrazol-1-yl)propan-2-ol (from attack at the more hindered carbon). Achieving high regioselectivity is therefore a critical aspect of the synthesis.

Causality Behind Experimental Choices:

The choice of catalyst and reaction conditions is paramount in directing the regioselectivity of the epoxide ring-opening. In the absence of a catalyst, the reaction is sluggish and often unselective. A base catalyst is typically employed to deprotonate the pyrazole, increasing its nucleophilicity and promoting an SN2-type attack at the sterically less hindered carbon of the epoxide.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the base-catalyzed ring-opening of propylene oxide with pyrazole.

Materials:

  • 1H-Pyrazole

  • Propylene oxide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1H-pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium pyrazolide salt.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add propylene oxide (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Self-Validating System: The progress of the reaction can be monitored by TLC, observing the consumption of the pyrazole starting material and the appearance of a new, more polar product spot. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, thus validating the success of the protocol.

Asymmetric Synthesis of Chiral this compound

For many pharmaceutical applications, obtaining a single enantiomer of a chiral molecule is crucial. The synthesis of enantiomerically pure this compound can be approached through several strategies, including the use of a chiral starting material or a chiral catalyst. A powerful method involves the asymmetric ring-opening of a meso-epoxide with a pyrazole derivative, a reaction that can be catalyzed by chiral metal complexes. While propylene oxide is not a meso-epoxide, the principles of asymmetric catalysis can be applied to achieve enantioselectivity.

Conceptual Workflow for Asymmetric Synthesis

G cluster_start Starting Materials cluster_catalysis Catalytic System cluster_reaction Reaction cluster_product Product pyrazole Pyrazole reaction Asymmetric Ring-Opening pyrazole->reaction propylene_oxide Propylene Oxide propylene_oxide->reaction chiral_catalyst Chiral Catalyst (e.g., Chiral Salen-Metal Complex) chiral_catalyst->reaction Catalyzes and induces stereoselectivity chiral_alcohol Enantiomerically Enriched This compound reaction->chiral_alcohol

Caption: Conceptual workflow for the asymmetric synthesis of this compound.

Biological Potential of this compound Derivatives

While specific biological data for this compound itself is not extensively reported, the known activities of structurally similar pyrazole derivatives provide a strong rationale for investigating this compound class.

Anti-inflammatory Activity

Numerous pyrazole derivatives have been identified as potent anti-inflammatory agents.[4][5][6] Some of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, with some showing selectivity for COX-2, which is associated with inflammation.[7][8] The structural features of this compound, particularly the N-substitution and the hydroxyl group, could be favorable for binding to the active site of COX enzymes.

Table 1: Anti-inflammatory Activity of Selected Pyrazole Derivatives

Compound ClassBiological Target/AssayPotencyReference
Pyrazole-pyrazoline derivativesCarrageenan-induced paw edemaSignificant inhibition[7]
Carboxyphenylhydrazone pyrazole derivativesCarrageenan-induced rat paw edemaMore potent than chlorophenyl counterparts[6]
N-acetylpyrazole derivativesCarrageenan-induced paw oedemaPotent anti-inflammatory agents[5]
Pyrazolyl benzenesulfonamidesCOX-2 InhibitionSelective inhibitors[2]
Antifungal Activity

Pyrazole derivatives have also demonstrated promising antifungal activity against a range of pathogenic fungi.[9][10] The mechanism of action can vary, but some pyrazoles are known to interfere with essential fungal enzymes. The lipophilicity and hydrogen bonding potential of this compound derivatives could contribute to their ability to penetrate fungal cell membranes and interact with intracellular targets.

Table 2: Antifungal Activity of Selected Pyrazole Derivatives

Compound ClassFungal Strain(s)Potency (MIC/EC₅₀)Reference
Pyrazole carboxamidesRhizoctonia solaniEC₅₀ = 0.37 μg/mL[9]
Fluorinated pyrazole aldehydesSclerotinia sclerotiorum, F. culmorumModerate inhibition[10]
Pyrazole thio-oxadiazole derivativesAspergillus fumigatusMIC = 125 µg/mL

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic route via the ring-opening of propylene oxide is a viable and scalable method for accessing these compounds. Based on the well-documented biological activities of other pyrazole derivatives, this class of compounds warrants further investigation, particularly in the areas of anti-inflammatory and antifungal drug discovery.

Future work should focus on:

  • Optimization of the regioselective synthesis to maximize the yield of the desired isomer.

  • Development of efficient asymmetric synthetic routes to access single enantiomers.

  • Synthesis of a library of derivatives with diverse substituents on the pyrazole ring and the propanol backbone to establish structure-activity relationships.

  • Comprehensive biological evaluation of these new compounds in relevant in vitro and in vivo models.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(1H-pyrazol-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(1H-pyrazol-1-yl)propan-1-ol is a heterocyclic compound incorporating a pyrazole ring and a propanol side chain. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity. This guide provides a comprehensive analysis of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development, offering in-depth interpretation and practical methodologies.

Molecular Structure and Isomerism

Understanding the molecular structure is the foundation for interpreting spectroscopic data. This compound consists of a pyrazole ring attached at the N1 position to a 2-propyl alcohol substituent. The presence of a chiral center at the second carbon of the propanol chain means the compound can exist as a racemic mixture of two enantiomers.

graph MolStructure { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Atom nodes N1 [label="N", pos="0,0.6!"]; N2 [label="N", pos="-1.1,0.2!"]; C3 [label="C", pos="-1.1,-0.8!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="0.8,-0.4!"]; C_alpha [label="C", pos="1.2,1.4!"]; C_beta [label="C", pos="2.6,1.2!"]; O [label="O", pos="3.2,2.4!"]; C_Me [label="C", pos="0.6,2.8!"];

// Hydrogen nodes for clarity H3 [label="H", pos="-1.9,-1.2!"]; H4 [label="H", pos="0,-2.0!"]; H5 [label="H", pos="1.6,-0.8!"]; H_alpha [label="H", pos="1.4,0.6!"]; H_beta1 [label="H", pos="2.8,0.4!"]; H_beta2 [label="H", pos="3.2,1.0!"]; H_O [label="H", pos="4.0,2.2!"]; H_Me1 [label="H", pos="-0.2,2.8!"]; H_Me2 [label="H", pos="1.0,3.6!"]; H_Me3 [label="H", pos="0.8,3.2!"];

// Bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- C_alpha; C_alpha -- C_beta; C_beta -- O; C_alpha -- C_Me;

// Double bonds in pyrazole ring edge [style=double]; N2 -- C3 [len=1.5]; C4 -- C5 [len=1.5];

}

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyrazole ring protons and the propanol side chain protons.

Expected Chemical Shifts and Multiplicities:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-3 (Pyrazole)~7.5Doublet (d)1HDeshielded by adjacent nitrogen atoms.
H-4 (Pyrazole)~6.2Triplet (t)1HCoupled to H-3 and H-5.
H-5 (Pyrazole)~7.4Doublet (d)1HDeshielded by adjacent nitrogen atoms.
CH (Propanol)~4.2Multiplet (m)1HAttached to the nitrogen and adjacent to the CH₂ and CH₃ groups.
CH₂ (Propanol)~3.7Multiplet (m)2HDiastereotopic protons adjacent to a chiral center.
CH₃ (Propanol)~1.3Doublet (d)3HCoupled to the CH proton.
OH (Propanol)VariableBroad Singlet (br s)1HChemical shift is concentration and solvent dependent; signal disappears on D₂O exchange.[2]

Interpretation Insights:

  • The pyrazole protons (H-3, H-4, and H-5) typically appear in the aromatic region, with H-4 being the most shielded.[3]

  • The diastereotopic nature of the CH₂ protons arises from their proximity to the chiral center (CH). This can result in a more complex splitting pattern than a simple doublet of doublets.

  • The broadness of the OH signal is due to chemical exchange and hydrogen bonding.[4]

¹³C NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected Chemical Shifts:

Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale
C-3 (Pyrazole)~139Deshielded by adjacent nitrogen atoms.
C-4 (Pyrazole)~105Shielded carbon in the pyrazole ring.
C-5 (Pyrazole)~129Deshielded by adjacent nitrogen atoms.
CH (Propanol)~60Carbon attached to nitrogen.
CH₂ (Propanol)~65Carbon bearing the hydroxyl group.
CH₃ (Propanol)~18Aliphatic carbon.

Expert Tip: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals, especially for the propanol side chain.[4][5]

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional GroupInterpretation
3500-3200 (broad)O-H stretchAlcoholThe broadness indicates intermolecular hydrogen bonding.[6][7]
3100-3000C-H stretchAromatic (Pyrazole)Characteristic of C-H bonds on the pyrazole ring.[8]
2980-2850C-H stretchAliphatic (Propanol)Associated with the CH, CH₂, and CH₃ groups of the propanol side chain.[8]
~1600, 1500-1430C=C, C=N stretchPyrazole RingAromatic ring stretching vibrations.[8]
1260-1050C-O stretchPrimary AlcoholConfirms the presence of the alcohol functional group.[6][7]

Causality in IR Interpretation: The broad and intense O-H stretching band is a hallmark of alcohols and is a direct result of the hydrogen bonding network between molecules.[8] The presence of both aromatic and aliphatic C-H stretching bands corroborates the hybrid structure of the molecule.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Fragmentation Pattern (Electron Ionization - EI):

m/zIonInterpretation
126[M]⁺Molecular ion peak.
109[M - OH]⁺Loss of the hydroxyl radical.
95[M - CH₂OH]⁺Alpha-cleavage with loss of the hydroxymethyl radical.
81[C₄H₅N₂]⁺Pyrazole ring fragment.
68[C₃H₄N₂]⁺Pyrazole cation.

Molecular Ion and Fragmentation Logic:

  • The molecular ion peak at m/z 126 confirms the molecular formula C₆H₁₀N₂O.[9]

  • The fragmentation of alcohols is often initiated by cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage).[10]

  • Loss of small, stable neutral molecules like water (H₂O) from the molecular ion is also a common fragmentation pathway for alcohols.[10]

  • The pyrazole ring itself is relatively stable, and its characteristic fragments are expected to be observed in the spectrum.[11]

graph Fragmentation { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];

M [label="[C₆H₁₀N₂O]⁺˙\nm/z = 126", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[C₆H₉N₂O]⁺\nm/z = 125"]; F2 [label="[C₅H₇N₂]⁺\nm/z = 95"]; F3 [label="[C₄H₅N₂]⁺\nm/z = 81"]; F4 [label="[C₃H₄N₂]⁺˙\nm/z = 68"];

M -> F1 [label="-H•"]; M -> F2 [label="-CH₂OH•"]; F2 -> F3 [label="-CH₂"]; F3 -> F4 [label="-CH₃•"]; }

Caption: Plausible mass spectrometry fragmentation pathway.

IV. Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5] Ensure complete dissolution, using sonication if necessary.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with an appropriate number of scans and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: A larger number of scans will be required due to the low natural abundance of ¹³C.

    • 2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments for complete structural assignment.[5]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two NaCl or KBr plates.

    • KBr Pellet (for solids): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a volatile organic solvent like methanol or dichloromethane.[12]

  • Instrument Setup:

    • Gas Chromatograph (GC): Use a suitable capillary column (e.g., DB-5ms). Set an appropriate temperature program to ensure good separation.

    • Mass Spectrometer (MS): Operate in electron ionization (EI) mode at 70 eV. Set the mass range to scan from m/z 40 to 300.

  • Data Acquisition: Inject the sample into the GC-MS system and acquire the total ion chromatogram (TIC) and the mass spectrum for the corresponding peak.

  • Data Analysis: Identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern with known patterns for similar compounds.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating spectroscopic profile of this compound. Each technique offers unique and complementary information, allowing for the unambiguous confirmation of its molecular structure. The methodologies and interpretations presented in this guide serve as a robust framework for the analysis of this and related pyrazole derivatives, ensuring scientific rigor in research and development.

References

The Pyrazole Scaffold: A Privileged Core for Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and electronic properties have established it as a "privileged scaffold," enabling the design of ligands for a vast array of biological targets. This versatility has led to the development of numerous blockbuster drugs and a robust pipeline of clinical candidates.[2][4] This technical guide provides an in-depth exploration of the therapeutic applications of pyrazole derivatives, focusing on the mechanistic rationale behind their activity, key structure-activity relationships (SAR), and the experimental methodologies crucial for their development. We will delve into their established roles as anti-inflammatory and anticancer agents and explore their growing importance in combating microbial resistance and treating neurological disorders.

The Pyrazole Core: Physicochemical Properties and Synthetic Versatility

The therapeutic success of the pyrazole moiety stems from its distinct chemical nature. The two nitrogen atoms impart a unique electronic distribution, creating sites for hydrogen bonding (both as donor and acceptor) and dipole interactions, which are critical for target binding.[5][6] Furthermore, the pyrazole ring is metabolically stable and allows for substitution at multiple positions (N1, C3, C4, and C5), providing a three-dimensional canvas for chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[6][7]

The synthesis of the pyrazole core is well-established, offering accessible routes for library generation and lead optimization. The two primary strategies are:

  • Cyclocondensation: The most common approach involves the reaction of a 1,3-dielectrophilic compound, such as a 1,3-dicarbonyl or an α,β-unsaturated carbonyl, with a hydrazine derivative.[2][8][9] This method, often referred to as the Knorr pyrazole synthesis, is robust and allows for significant variation in starting materials.[9]

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a 1,3-dipole (like a nitrile imine generated in situ) with a dipolarophile (such as an alkyne or alkene), offering an alternative and often complementary route to substituted pyrazoles.[2][9]

G cluster_0 Synthetic Pathways to Pyrazole Core A 1,3-Dicarbonyl Compound C Cyclocondensation (e.g., Knorr Synthesis) A->C B Hydrazine Derivative B->C D Substituted Pyrazole Core C->D E Nitrile Imine (1,3-Dipole) G 1,3-Dipolar Cycloaddition E->G F Alkyne/Alkene (Dipolarophile) F->G G->D

Core synthetic routes to the pyrazole scaffold.

Anti-Inflammatory Applications: Selective COX-2 Inhibition

The most prominent therapeutic success of pyrazole derivatives is in the field of anti-inflammatory medicine.[1][10] This is exemplified by Celecoxib (Celebrex) , a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation in conditions like arthritis.[11][12]

Mechanism of Action

Inflammation, pain, and fever are mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[13][14] There are two main isoforms:

  • COX-1: Constitutively expressed, it plays a role in protecting the gastric mucosa and maintaining platelet function.[13]

  • COX-2: Inducible at sites of inflammation, it is the primary source of prostaglandins that mediate inflammatory responses.[12][13]

Traditional NSAIDs (e.g., ibuprofen, naproxen) inhibit both COX-1 and COX-2, leading to effective pain relief but also a risk of gastrointestinal side effects like ulcers.[1][12] Pyrazole derivatives like celecoxib were designed for selectivity. Celecoxib's structure, particularly its polar sulfonamide side chain, allows it to bind to a specific hydrophilic side pocket present in the active site of COX-2 but not COX-1.[11][12] This selective inhibition reduces the production of inflammatory prostaglandins while sparing the protective functions of COX-1.[13]

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_H Prostaglandin H2 COX1->PG_H COX2->PG_H PG_G Gastroprotection Platelet Aggregation PG_H->PG_G via COX-1 Pathway PG_I Inflammation & Pain PG_H->PG_I via COX-2 Pathway Celecoxib Pyrazole Derivative (e.g., Celecoxib) Celecoxib->COX2 Selective Inhibition

Mechanism of selective COX-2 inhibition by pyrazole derivatives.
Structure-Activity Relationship (SAR) Insights

The development of selective COX-2 inhibitors is a masterclass in rational drug design. For 3,5-diarylpyrazoles, key SAR findings include:

  • N1-Substitution: A phenyl ring at the N1 position is often crucial for activity.

  • C3-Substitution: A substituted phenyl ring at this position contributes to potency.

  • C5-Substitution: A phenyl ring at the C5 position bearing a para-sulfonamide (-SO2NH2) or methylsulfonyl (-SO2Me) group is essential for COX-2 selectivity, as this group interacts with the distinct side pocket of the COX-2 enzyme.[10]

Anticancer Therapeutics: Targeting Malignant Pathways

The pyrazole scaffold is a key building block in the development of modern targeted anticancer therapies, particularly as protein kinase inhibitors.[5][6][7] Kinases are critical regulators of cell signaling pathways that control proliferation, survival, and angiogenesis; their dysregulation is a hallmark of cancer.[15][16]

Mechanism of Action: Kinase Inhibition

Many pyrazole-based drugs are ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of a specific kinase, preventing the phosphorylation of downstream substrates and thereby blocking the oncogenic signaling cascade.[5] The pyrazole core often serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region.[5]

Examples of Pyrazole-based Kinase Inhibitors:

  • Ruxolitinib: A potent inhibitor of Janus kinases (JAK1/JAK2), used in the treatment of myelofibrosis.

  • Axitinib: An inhibitor of vascular endothelial growth factor receptors (VEGFRs), targeting angiogenesis in renal cell carcinoma.

  • Ibrutinib: An inhibitor of Bruton's tyrosine kinase (BTK), used for various B-cell malignancies.[4]

  • Golidocitinib: A selective JAK1 inhibitor developed from a 2-amino-pyrimidine derivative substituted with a pyrazole ring.[5]

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrazole Derivative Kinase Kinase Active Site (ATP-Binding Pocket) PhosphoSubstrate Phosphorylated Substrate (Signal Propagation) Kinase->PhosphoSubstrate NoSignal Signal Blocked Kinase->NoSignal ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Pyrazole Pyrazole-based Inhibitor Pyrazole->Kinase Competitive Binding

Competitive ATP inhibition by pyrazole-based kinase inhibitors.
Quantitative Data on Anticancer Activity

The potency of pyrazole derivatives can be quantified by their half-maximal inhibitory concentration (IC₅₀) values against specific kinases and cancer cell lines.

Compound ClassTarget Kinase(s)Example IC₅₀Target Cancer Cell LineReference
Pyrazolo[4,3-c]pyridinesPI3K/Akt Pathway1.94 µg/mLMCF7 (Breast)[17]
Fused PyrazolesEGFR / VEGFR-20.06 µM (EGFR)HEPG2 (Liver)[16]
Pyrazolo[1,5-a]pyrimidinesPIM-10.60 µMHCT116 (Colon)[17]
Pyrazolo[4,3-f]quinolinesHaspin1.7 µMHCT116 (Colon)[17]
Pyrazole CarbaldehydesPI3 Kinase0.25 µMMCF7 (Breast)[17]

Antimicrobial and Antifungal Agents

With the rise of multidrug-resistant pathogens, there is an urgent need for novel antimicrobial agents.[18] Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacteria and fungi.[18][19][20] Their mechanisms of action are diverse and not fully elucidated but may involve inhibition of essential enzymes or disruption of cell membrane integrity.

Quantitative Antimicrobial Data

The effectiveness of antimicrobial agents is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.

Compound DerivativeMicroorganismMIC (µg/mL)Reference
5-hydroxy-3-methyl-1H-pyrazol-4-yl derivativeEscherichia coli0.25[20]
5-hydroxy-3-methyl-1H-pyrazol-4-yl derivativeStreptococcus epidermidis0.25[20]
Pyrazole derivativeAspergillus niger1.0[20]
Nitro pyrazole-thiazole derivativePseudomonas aeruginosa-[21]
Pyrazole-dimedone derivativeStaphylococcus aureus16[21]

Applications in Neurological Disorders

The therapeutic reach of pyrazoles extends to the central nervous system (CNS), with derivatives being developed for neurodegenerative diseases and as modulators of key neuronal receptors.[2][22]

  • Neurodegenerative Diseases: In the context of Alzheimer's disease, pyrazole derivatives are being investigated for their ability to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in cognitive decline.[23][24] Some compounds also exhibit antioxidant and anti-amyloid properties, offering a multi-target approach to treatment.[23][24] Preclinical studies show they can reduce the formation of amyloid-beta plaques and protect neurons from oxidative stress.[24]

  • Cannabinoid Receptor Antagonists: Pyrazole derivatives, such as SR141716A (Rimonabant), were developed as potent and selective antagonists for the cannabinoid CB1 receptor.[25][26] The structure-activity relationship for these compounds is well-defined: a para-substituted phenyl ring at the C5-position, a carboxamide group at C3, and a 2,4-dichlorophenyl substituent at the N1-position are critical for potent and selective CB1 antagonism.[25][27] These agents have been explored for treating obesity and related metabolic disorders, though clinical use has been limited by psychiatric side effects.

Methodologies and Experimental Protocols

Protocol: General Synthesis of a 3,5-Diaryl-1H-pyrazole

This protocol describes a standard cyclocondensation reaction to form a pyrazole core, a foundational step in developing many of the derivatives discussed.

Objective: To synthesize a 3,5-diaryl-1H-pyrazole from a chalcone intermediate.

Materials:

  • Substituted Chalcone (1.0 eq)

  • Hydrazine Hydrate (1.5 eq)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the chalcone (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Reagent Addition: Add a catalytic amount of glacial acetic acid, followed by the dropwise addition of hydrazine hydrate (1.5 eq) while stirring.

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux (approx. 80-90°C) for 4-6 hours.

  • Monitoring: Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting chalcone spot has disappeared.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.

  • Isolation: A solid precipitate should form. Collect the crude product by vacuum filtration and wash with cold water.

  • Purification: Dry the crude solid. If necessary, purify the product by recrystallization from ethanol or by column chromatography on silica gel to obtain the pure pyrazole derivative.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro COX-2 Inhibition Assay

Objective: To determine the IC₅₀ value of a test compound (pyrazole derivative) against the human COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic Acid (substrate)

  • Test compound (dissolved in DMSO)

  • Celecoxib (as a positive control)

  • Assay buffer (e.g., Tris-HCl)

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection

  • 96-well microplate, incubator, plate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of the COX-2 enzyme in the assay buffer.

  • Compound Plating: In a 96-well plate, add serial dilutions of the test compound and the positive control (Celecoxib). Include wells with DMSO only as a vehicle control (100% activity) and wells without enzyme as a background control.

  • Pre-incubation: Add the COX-2 enzyme solution to all wells (except the background control) and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid like HCl).

  • PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions. The absorbance is inversely proportional to the amount of PGE2 produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

Future Directions and Conclusion

The pyrazole scaffold continues to be a highly fruitful starting point for drug discovery.[3][28] Future research is focused on several key areas:

  • Multi-Target Hybrids: Designing single molecules that can modulate multiple targets simultaneously (e.g., dual COX/LOX inhibitors or multi-kinase inhibitors) to achieve broader efficacy and overcome resistance.[1]

  • Novel Targets: Exploring the application of pyrazole derivatives against new and emerging biological targets in areas like viral diseases and metabolic disorders.

References

Introduction: The Convergence of a Privileged Scaffold and a Powerful Technique

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Docking of 2-(1H-pyrazol-1-yl)propan-1-ol

This guide provides a comprehensive, technically-grounded walkthrough for conducting in silico molecular docking studies on the compound this compound. Designed for researchers, medicinal chemists, and computational biologists, this document moves beyond a simple procedural list, delving into the causality behind methodological choices to ensure scientific rigor and reproducibility. We will navigate the entire workflow, from theoretical underpinnings and target selection to protocol execution and results validation, equipping you with the field-proven insights necessary for meaningful computational drug discovery.

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The specific compound of interest, this compound, is a small, functionalized pyrazole derivative.[5] Its structural features suggest potential for forming key interactions with biological macromolecules.

Molecular docking is a powerful computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein).[6][7][8][9] It is a cornerstone of structure-based drug design, enabling the rapid screening of virtual libraries and the generation of hypotheses about molecular interactions at the atomic level.[10][11] This guide will demonstrate how to apply this technique to explore the potential biological targets of this compound.

Pillar I: Strategic Target Selection

The success of any docking study hinges on the selection of a biologically relevant and structurally suitable protein target. Given that many pyrazole-containing compounds exhibit anti-inflammatory effects, a logical and compelling target is Cyclooxygenase-2 (COX-2) . The approved drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core, providing a strong rationale for investigating our compound against this same target.

For this study, we will use the high-resolution crystal structure of human COX-2 in complex with a selective inhibitor. A suitable entry can be sourced from the Worldwide Protein Data Bank (wwPDB), the single global archive for macromolecular structure data.[12][13][14][15]

Selected Target:

  • Protein: Cyclooxygenase-2 (COX-2)

  • PDB ID: 5KIR (Human Prostaglandin H2 synthase-2)

  • Rationale: High-resolution structure available; relevant to known pyrazole bioactivity; contains a co-crystallized inhibitor which is crucial for validating our docking protocol.

Pillar II: The In Silico Docking Workflow: A Self-Validating System

A trustworthy computational protocol must be a self-validating system. This means incorporating steps to ensure the methodology can reliably reproduce known experimental results before being applied to a novel compound. Our workflow is designed around this principle.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Protocol Validation cluster_screen Phase 3: Virtual Screening PDB 1. Target Acquisition (PDB: 5KIR) PrepReceptor 2. Receptor Preparation (Remove water/ligands, add hydrogens) PDB->PrepReceptor Redocking 4. Redocking (Dock co-crystallized ligand into its own binding site) PrepReceptor->Redocking PrepLigand 3. Ligand Preparation (2D to 3D, energy minimization) RMSD 5. RMSD Calculation (Compare docked pose to crystal pose) Redocking->RMSD Validation 6. Validation Check (RMSD < 2.0 Å?) RMSD->Validation Validation->PrepReceptor Refine Protocol Docking 7. Production Docking (Dock this compound) Validation->Docking Protocol Validated Analysis 8. Results Analysis (Binding affinity, interaction analysis) Docking->Analysis

Caption: The self-validating in silico docking workflow.

Experimental Protocol: Step-by-Step Methodology

This protocol utilizes industry-standard, freely available software: UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculations.[16][17][18][19][20] PyRx is an alternative, user-friendly graphical interface that integrates these tools.[21][22][23][24][25]

Part A: Receptor and Ligand Preparation

  • Fetch Protein Structure:

    • Open UCSF Chimera.

    • Go to File > Fetch by ID.

    • Enter PDB ID 5KIR and click Fetch. The crystal structure of COX-2 will load.

  • Prepare the Receptor:

    • Causality: The raw PDB file contains non-essential molecules (water, co-solvents) and lacks hydrogen atoms, which are critical for calculating interactions.

    • Delete water molecules: Select > Residue > HOH, then Actions > Atoms/Bonds > delete.

    • Remove the co-crystallized ligand and any other non-protein chains to create a clean receptor model.

    • Use Tools > Structure Editing > Dock Prep.

    • In the Dock Prep window, select the options to add hydrogens (assuming standard protonation states at pH 7.4) and add charges (Gasteiger). This prepares the protein file (receptor.pdbqt) for docking.

  • Prepare the Ligand (this compound):

    • Causality: Docking algorithms require a 3D structure of the ligand with correct stereochemistry and an appropriate file format that includes atomic charges and rotatable bond information.

    • Obtain the SMILES string for the compound: CC(CO)N1C=CC=N1.[5]

    • In Chimera, go to Tools > Structure Editing > Build Structure.

    • In the "SMILES string" field, paste the SMILES and click Apply. A 3D structure will be generated.

    • Perform energy minimization to achieve a low-energy conformation. Use the Minimize Structure tool in Chimera.

    • Save the prepared ligand in .mol2 format. This file will then be converted to the required .pdbqt format using AutoDock Tools or PyRx.[24]

Part B: Protocol Validation via Redocking

  • Extract the Co-crystallized Ligand:

    • Re-load the original 5KIR PDB file.

    • Select and save only the original, co-crystallized ligand as a separate file.

    • Prepare this ligand using the same Dock Prep procedure as above. This ensures a fair comparison.

  • Define the Binding Site (Grid Box):

    • Causality: The docking algorithm must be told where to search. The grid box defines the three-dimensional space of the binding pocket. A well-defined box increases computational efficiency and accuracy.

    • With the prepared receptor and the re-docked ligand loaded, open the AutoDock Vina tool in Chimera (Tools > Surface/Binding Analysis > AutoDock Vina).

    • Center the grid box on the co-crystallized ligand, ensuring its dimensions fully enclose the binding site (e.g., 25x25x25 Ångströms). Record the center coordinates and dimensions.

  • Run the Validation Docking:

    • Set the prepared receptor and the extracted, prepared co-crystallized ligand as the inputs in the AutoDock Vina tool.

    • Use the grid box parameters defined in the previous step.

    • Execute the docking run.

  • Analyze Validation Results:

    • Causality: The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the docked ligand pose and the original crystal structure pose. A low RMSD indicates the docking protocol can successfully reproduce the experimentally observed binding mode.

    • Superimpose the top-ranked docked pose onto the original crystal structure.

    • Calculate the RMSD. A value < 2.0 Å is generally considered a successful validation.[26][27][28]

Part C: Docking of this compound

  • Execute the Production Docking:

    • Using the validated protocol, set the prepared COX-2 receptor as the receptor.

    • Set the prepared this compound as the ligand.

    • Use the exact same grid box parameters from the validation step.

    • Run the AutoDock Vina simulation.

Pillar III: Data Presentation and Authoritative Interpretation

The output of a docking simulation is a set of ligand poses ranked by a scoring function. The score, reported in kcal/mol, is an estimation of the binding affinity.[29] More negative values suggest stronger binding.[26][30]

Quantitative Data Summary

The results should be summarized in a clear, tabular format. This allows for easy comparison of the different binding modes predicted by the software.

PoseBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
1-7.80.00HIS-90, ARG-513VAL-349, LEU-352, TYR-385, TRP-387
2-7.51.21HIS-90VAL-349, LEU-352, PHE-518
3-7.12.15ARG-513LEU-352, VAL-523
...............

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Qualitative Analysis and Visualization

Numerical scores alone are insufficient. Visual inspection of the top-ranked poses is critical to determine if the predicted interactions are chemically sensible.[31][32]

  • Load the Complex: Open the prepared receptor file and the docking output file (which contains the ligand poses) in UCSF Chimera.

  • Analyze Interactions:

    • Use the Find H-Bond tool to identify potential hydrogen bonds between the ligand's hydroxyl group or pyrazole nitrogens and receptor residues.

    • Visually inspect for hydrophobic interactions between the ligand's pyrazole ring and nonpolar residues in the binding pocket.

    • Ensure the ligand pose does not have significant steric clashes with the protein.

G cluster_ligand This compound cluster_receptor COX-2 Active Site Ligand_OH Hydroxyl (-OH) Group Receptor_Polar Polar Residues (e.g., Arg, His) Ligand_OH->Receptor_Polar Hydrogen Bonding Ligand_Pyr Pyrazole Ring Receptor_Nonpolar Nonpolar Residues (e.g., Val, Leu, Tyr) Ligand_Pyr->Receptor_Nonpolar Hydrophobic Interactions (π-alkyl, π-π)

Caption: Key molecular interactions governing ligand binding.

Limitations and Future Directions

It is imperative to acknowledge the limitations of in silico docking. Scoring functions are approximations and do not always perfectly correlate with experimental binding affinities.[29] The use of a rigid receptor is another significant simplification, as proteins are dynamic entities.

Therefore, the results of this study should be considered a compelling hypothesis. The next logical steps would be:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time and account for receptor flexibility.

  • In Vitro Assays: To experimentally measure the binding affinity and inhibitory activity of this compound against COX-2.

By integrating computational predictions with experimental validation, we can confidently advance our understanding of this compound's therapeutic potential.

References

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Pyrazole-Based Compounds: From Synthesis to Therapeutic Application

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2] First identified by Ludwig Knorr in 1883, this unassuming scaffold has proven to be a remarkably versatile and "privileged" structure in drug discovery.[3][4] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, combined with its metabolic stability, allow it to interact with a wide range of biological targets.[5]

The significance of the pyrazole core is underscored by its presence in numerous U.S. Food and Drug Administration (FDA)-approved drugs that address a vast spectrum of diseases.[6][7] These include blockbuster drugs like the anti-inflammatory agent Celecoxib , the anticoagulant Apixaban , and the erectile dysfunction treatment Sildenafil .[6][8] The therapeutic reach of pyrazole derivatives extends to oncology, with kinase inhibitors like Crizotinib playing a vital role in targeted cancer therapy.[9] This guide provides an in-depth exploration of pyrazole-based compounds, covering their fundamental properties, diverse biological activities, structure-activity relationships, and key synthetic strategies, intended for researchers and professionals in drug development.

The Pyrazole Core: Physicochemical and Structural Properties

The versatility of the pyrazole ring stems from its distinct electronic and structural characteristics. It is a weak base with a pKa of approximately 2.5.[5] The ring system is aromatic, with six delocalized π-electrons, which confers significant stability.[4] The two nitrogen atoms are not equivalent; the N-1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and serves as a hydrogen bond acceptor.[5] This dual functionality is critical for forming specific and robust interactions within enzyme active sites and protein receptors.

When asymmetrically substituted, pyrazoles can exist as a mixture of two rapidly interconverting tautomers, a factor that must be considered during drug design and synthesis.[3] The pyrazole ring itself often acts as a bioisostere for a phenyl ring, enhancing properties like lipophilicity and solubility while providing unique interaction points.[5]

A Spectrum of Biological Activities

The pyrazole scaffold is a key component in compounds exhibiting a wide array of pharmacological effects.[2][10] This diversity has made it a focal point for the development of novel therapeutic agents.

Anti-inflammatory and Analgesic Activity

Perhaps the most well-known application of pyrazoles is in the development of anti-inflammatory drugs.[11] Many early nonsteroidal anti-inflammatory drugs (NSAIDs) were pyrazole derivatives, such as Phenylbutazone and Antipyrine.[5][11] The landmark achievement in this area was the development of Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor. Its selectivity is attributed to the specific interactions of its trifluoromethyl and sulfonamide-substituted phenyl groups within the larger active site of the COX-2 enzyme compared to COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[5][12]

Anticancer Activity

In oncology, pyrazole derivatives have emerged as powerful inhibitors of various protein kinases, which are often dysregulated in cancer. The pyrazole ring serves as an effective scaffold for orienting substituents to interact with the ATP-binding pocket of these enzymes.[9]

  • Receptor Tyrosine Kinase (RTK) Inhibitors: Drugs like Crizotinib (targeting ALK and MET) and others targeting VEGFR-2 are crucial in treating specific types of lung and other cancers.[9][13]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Certain pyrazole derivatives show potent inhibition of CDKs, such as CDK2, which are key regulators of the cell cycle.[9]

  • Other Kinase Targets: Pyrazole-based compounds have been developed as inhibitors of Bruton's tyrosine kinase (BTK) for treating lymphomas and PI3 kinase for breast cancer.[9]

The mechanism often involves the pyrazole core forming key hydrogen bonds with the hinge region of the kinase domain, while appended functionalities dictate potency and selectivity.[14]

Antimicrobial and Antifungal Activity

The rise of drug-resistant pathogens has spurred the search for new antimicrobial agents, and pyrazole derivatives have shown significant promise.[1][3] They have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria as well as various fungal strains.[15] The mode of action can vary, but some derivatives are known to inhibit essential microbial enzymes or disrupt cell wall synthesis.

Antiviral Activity

Pyrazole-containing compounds have also been investigated for their antiviral properties.[6] They have shown activity against various viruses by targeting viral enzymes or interfering with the viral replication cycle.

Central Nervous System (CNS) and Neuroprotective Activity

The pyrazole scaffold is present in molecules that modulate CNS targets. Rimonabant, though later withdrawn for side effects, was a notable cannabinoid CB1 receptor antagonist designed for obesity treatment.[16] Other derivatives have been explored as monoamine oxidase (MAO) inhibitors for potential use in treating depression and neurodegenerative diseases.[11]

Structure-Activity Relationship (SAR) and Rational Drug Design

The pharmacological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Understanding these structure-activity relationships (SAR) is fundamental to designing more potent and selective drugs.[16][17]

// Edges Pyrazole:f1 -> Activity:f0 [label=" Influences", color="#4285F4"]; Pyrazole:f3 -> Activity:f1 [label=" Dictates", color="#EA4335"]; Pyrazole:f5 -> Activity:f2 [label=" Affects", color="#FBBC05"]; Activity -> Outcome [label="Determines", color="#34A853"];

// Annotations R1_note [shape=plaintext, label="N-substitution often modulates\npharmacokinetics and solubility.", fontcolor="#202124"]; R3_R5_note [shape=plaintext, label="Substituents at C3 and C5 are critical\nfor target binding and selectivity.", fontcolor="#202124"]; R4_note [shape=plaintext, label="Substitution at C4 can fine-tune\nelectronic properties and potency.", fontcolor="#202124"];

Pyrazole:f1 -> R1_note [style=dashed, arrowhead=none, color="#5F6368"]; Pyrazole:f3 -> R3_R5_note [style=dashed, arrowhead=none, color="#5F6368"]; Pyrazole:f4 -> R4_note [style=dashed, arrowhead=none, color="#5F6368"]; } caption="Conceptual diagram of Pyrazole SAR."

  • Position N1: Substitution at the N1 position significantly impacts the pharmacokinetic properties of the molecule. Large or polar groups can influence solubility, metabolism, and receptor binding.

  • Positions C3 and C5: These positions are often critical for direct interaction with the target protein. For example, in cannabinoid receptor antagonists, a para-substituted phenyl ring at C5 and a carboxamido group at C3 were found to be essential for high-affinity binding.[16] In kinase inhibitors, bulky aryl groups at C3 and C5 often occupy hydrophobic pockets in the ATP-binding site.[18]

  • Position C4: Modification at the C4 position can be used to fine-tune the electronic properties of the ring and block potential sites of metabolism. For instance, incorporating a methyl group can enhance stability.[16]

The table below summarizes SAR data for selected aminophenyl-pyrazole analogs, illustrating how minor structural changes can lead to significant differences in anticancer activity.[19]

Compound IDTarget Cell Line(s)IC50 (µM)Key Structural Features & SAR InsightsReference
11a HeLa, MCF7, SKOV34.63 - 9.45Phenylamino pyrazole nucleus with acylhydrazone and amide decorations. The specific combination of substituents at positions 1, 3, and 4 contributes to its potent antiproliferative profile.[17]
37 MCF75.21Pyrazole ring-containing isolongifolanone derivative. The complex polycyclic moiety contributes to its specific activity against breast cancer cells.[9]
43 MCF70.25Pyrazole carbaldehyde derivative identified as a potent PI3 kinase inhibitor. Significantly more potent than the standard drug doxorubicin (IC50 = 0.95 µM).[9]
50 HepG20.71Fused pyrazole derivative showing potent dual EGFR and VEGFR-2 inhibition. More cytotoxic against HepG2 cells than standard drugs erlotinib and sorafenib.[9]

Key Synthetic Strategies

The synthesis of the pyrazole core is well-established, with several classical and modern methods available to medicinal chemists. The choice of method often depends on the desired substitution pattern and the availability of starting materials.[2][20]

// Connections Start1 -> Reaction1; Start2 -> Reaction2; Start3 -> Reaction3;

Reaction1 -> Product; Reaction2 -> Product; Reaction3 -> Product; } caption="General workflows for pyrazole synthesis."

Knorr Pyrazole Synthesis

This is the most common and versatile method, involving the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[4] The reaction proceeds with good regioselectivity, which can be controlled by the reaction conditions and the nature of the substituents on both reactants.

Synthesis from α,β-Unsaturated Aldehydes and Ketones

The reaction of α,β-unsaturated carbonyl compounds that possess a leaving group at the β-position with hydrazines is another effective route.[20] This method first forms a pyrazoline intermediate, which then undergoes elimination to yield the aromatic pyrazole ring.

1,3-Dipolar Cycloaddition

This powerful method involves the reaction of an alkyne with a diazo compound or a nitrilimine, which acts as the 1,3-dipole.[21] It provides a direct route to constructing the pyrazole ring, often with high regioselectivity.

Modern Catalytic Approaches

Recent advancements have introduced more efficient and "green" synthetic protocols. These include microwave-assisted synthesis, one-pot multicomponent reactions, and the use of catalysts like nano-ZnO or copper salts to improve yields and shorten reaction times.[20][21][22]

Experimental Protocol: A Generalized Knorr Pyrazole Synthesis

This protocol describes a general, robust method for synthesizing a 1,3,5-substituted pyrazole, a common scaffold in medicinal chemistry.

Objective: To synthesize 1-phenyl-3-methyl-5-aryl-1H-pyrazole via cyclocondensation.

Materials:

  • Aryl-1,3-diketone (1.0 eq)

  • Phenylhydrazine hydrochloride (1.1 eq)

  • Glacial Acetic Acid (as solvent)

  • Ethanol

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexane

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aryl-1,3-diketone (1.0 eq) in glacial acetic acid (20 mL).

  • Addition of Reagent: Add phenylhydrazine hydrochloride (1.1 eq) to the solution in one portion.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up - Quenching: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice (approx. 100 g) in a beaker.

  • Neutralization & Extraction: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). The crude product may precipitate at this stage. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate (3 x 50 mL).

  • Drying and Filtration: Combine the organic extracts and wash them with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude solid by recrystallization from hot ethanol or by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Self-Validation System: The success of the synthesis is validated at multiple stages. TLC confirms the consumption of reactants and the formation of a new product. The distinct melting point of the recrystallized solid indicates its purity. Finally, spectroscopic data provide unambiguous structural confirmation, ensuring the integrity of the final compound.

Conclusion and Future Perspectives

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in addressing complex biological challenges. Its continued prevalence in FDA-approved drugs highlights its status as a truly privileged structure.[5][23] The journey from its initial discovery to its central role in modern therapeutics has been driven by an ever-deepening understanding of its chemical reactivity and its interactions with biological systems.

Future research will likely focus on several key areas:

  • Novel Scaffolds: The design of new, complex, and fused pyrazole systems to explore novel chemical space and target previously "undruggable" proteins.

  • Targeted Therapies: The development of highly selective pyrazole-based inhibitors for personalized medicine, particularly in oncology and immunology.

  • Green Synthesis: The continued advancement of sustainable and efficient catalytic methods for pyrazole synthesis to reduce environmental impact.[2]

For researchers and drug development professionals, the pyrazole nucleus remains a fertile ground for discovery, offering a robust and adaptable framework for the design of the next generation of therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Evaluating the Antimicrobial Activity of 2-(1H-pyrazol-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, creating an urgent need for the discovery and development of new classes of antimicrobial agents.[1] Among the diverse heterocyclic compounds investigated, pyrazole derivatives have emerged as a particularly promising scaffold due to their broad spectrum of biological activities, including significant antibacterial and antifungal properties.[2][3][4][5][6] Molecules incorporating the pyrazole nucleus are integral to several approved drugs and are known to exhibit potent antimicrobial effects against a range of clinically relevant microbes.[1][7]

This document provides a comprehensive guide for the evaluation of 2-(1H-pyrazol-1-yl)propan-1-ol , a novel investigational compound within this promising class. As a new chemical entity, its antimicrobial potential must be systematically characterized. These application notes offer detailed, field-proven protocols for determining its in vitro antimicrobial profile, adhering to internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10] The protocols described herein are designed to be self-validating systems, enabling researchers to generate reliable and reproducible data for preliminary screening and advanced characterization.

Principle of Antimicrobial Susceptibility Testing

The cornerstone of evaluating a new antimicrobial agent lies in determining its potency to inhibit or kill microorganisms. This is primarily quantified by two key parameters:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[11] It is the primary measure of an agent's potency.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][13][14] This parameter distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[12]

Data Presentation: Representative Antimicrobial Activity

The following table presents a hypothetical summary of MIC and MBC values for this compound against common quality control bacterial strains.

Disclaimer: The following data are for illustrative purposes only and are intended to provide a template for data presentation. Actual values for this compound must be determined experimentally.

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus292138162Bactericidal
Escherichia coli2592216644Bactericidal
Pseudomonas aeruginosa2785332>128>4Bacteriostatic
Enterococcus faecalis29212482Bactericidal
Candida albicans9002816N/AN/AFungistatic
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol details the standardized broth microdilution method, a quantitative assay for determining the MIC of this compound.[11][15] It is aligned with CLSI M07 guidelines.[8][16]

Materials:

  • This compound (hereinafter "the compound")

  • Sterile 96-well U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., ATCC quality control strains)

  • Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional, for inoculum standardization)

  • Sterile pipette tips and multichannel pipettor

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution:

    • Accurately weigh the compound and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Scientist's Note: The final concentration of the solvent in the assay wells should not exceed 1% (v/v) to avoid impacting microbial growth. A solvent toxicity control must be included.

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the compound stock solution (e.g., 1280 µg/mL) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the Growth Control (no compound).

    • Well 12 will serve as the Sterility Control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]

    • Dilute this standardized suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL. This will result in a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of the Microtiter Plate:

    • Within 15 minutes of its preparation, add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well will be 200 µL. This step dilutes the compound concentrations by half, achieving the final desired test range (e.g., 64 µg/mL down to 0.125 µg/mL).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air for most common aerobic bacteria.[15]

  • Interpretation of Results:

    • After incubation, visually inspect the plate for turbidity. A plate reader can be used to measure absorbance at 600 nm for quantitative assessment.

    • The Growth Control (well 11) should be distinctly turbid.

    • The Sterility Control (well 12) should remain clear.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[11]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a direct extension of the MIC assay to determine if the compound has bactericidal activity.[12][13][14]

Step-by-Step Methodology:

  • Subculturing from MIC Plate:

    • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or pipette, plate a 10-100 µL aliquot from each of these wells onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies (CFU) on each plate.

    • The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[12][13]

    • Compare the number of colonies from the test wells to the colony count from the growth control plate (which should be diluted to estimate the initial inoculum).

Workflow for MIC and MBC Determination

G cluster_0 MIC Determination cluster_1 MBC Determination prep_stock Prepare Compound Stock Solution serial_dilute Perform 2-Fold Serial Dilutions in 96-Well Plate prep_stock->serial_dilute inoculate Inoculate Wells 1-11 with Bacteria serial_dilute->inoculate prep_inoculum Prepare Standardized 0.5 McFarland Inoculum prep_inoculum->inoculate incubate_mic Incubate Plate (35°C, 16-20h) inoculate->incubate_mic read_mic Read MIC: Lowest Concentration with No Visible Growth incubate_mic->read_mic subculture Subculture from Clear Wells (MIC, 2x MIC, 4x MIC) onto Agar Plates read_mic->subculture Proceed if MIC is determined incubate_mbc Incubate Agar Plates (35°C, 18-24h) subculture->incubate_mbc read_mbc Read MBC: Lowest Concentration with ≥99.9% Kill incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Protocol 3: Agar Disk Diffusion Assay

This qualitative method is excellent for initial screening of antimicrobial activity. It is based on the diffusion of the compound from a paper disk into an agar medium, creating a zone of growth inhibition.[17][18]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile blank paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Bacterial inoculum prepared to 0.5 McFarland standard

  • Sterile cotton swabs

  • Forceps

  • Reference antibiotic disks (e.g., Ciprofloxacin 5 µg)

Step-by-Step Methodology:

  • Preparation of Compound Disks:

    • Aseptically apply a precise volume (e.g., 10-20 µL) of the compound solution onto a sterile blank paper disk to achieve a specific load (e.g., 30 µ g/disk ).

    • Allow the disks to dry completely in a sterile environment before application.

  • Inoculum and Plating:

    • Dip a sterile cotton swab into the standardized 0.5 McFarland bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Swab the entire surface of an MHA plate uniformly in three directions to ensure confluent growth.[19]

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application:

    • Using sterile forceps, place the prepared compound disks and a reference antibiotic disk onto the inoculated agar surface.

    • Ensure disks are placed at least 24 mm apart and away from the edge of the plate.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[19]

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters (mm).

    • The presence of a clear zone indicates that the compound inhibits the growth of the microorganism. The size of the zone provides a qualitative measure of its potency, though it is also dependent on the compound's diffusion characteristics.[17]

    • Compare the zone size to that of the reference antibiotic.

Workflow for Agar Disk Diffusion Assay

G start Start prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum prep_disks Prepare Compound-Impregnated Paper Disks start->prep_disks inoculate_plate Inoculate MHA Plate for Confluent Growth prep_inoculum->inoculate_plate place_disks Apply Disks to Agar Surface prep_disks->place_disks inoculate_plate->place_disks incubate Invert and Incubate (35°C, 16-18h) place_disks->incubate measure_zones Measure Diameter of Zones of Inhibition (mm) incubate->measure_zones interpret Interpret Activity based on Zone Size measure_zones->interpret

Caption: Workflow for the agar disk diffusion assay.

Potential Mechanism of Action: An Outlook

While the precise mechanism of this compound requires specific investigation, many pyrazole-based antibacterial agents are known to exert their effects by targeting essential bacterial enzymes. For instance, some pyrazole derivatives have been shown to be potent inhibitors of DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.[7] Further studies, such as molecular docking and specific enzyme inhibition assays, would be necessary to elucidate the exact mode of action for this novel compound.

References

Application Notes and Protocols for the Investigation of 2-(1H-pyrazol-1-yl)propan-1-ol in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Topic: Preliminary Evaluation of the Anticancer Potential of 2-(1H-pyrazol-1-yl)propan-1-ol.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Oncology

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its structural versatility and ability to engage in various biological interactions have established it as a "privileged scaffold" in drug discovery.[1] Numerous pyrazole derivatives have been successfully developed and approved for therapeutic use, and a significant portion of ongoing research focuses on their potential as anticancer agents.[2][3]

The anticancer activity of pyrazole-containing compounds is diverse and multifaceted. These molecules have been shown to target a wide array of critical cellular pathways implicated in tumorigenesis and metastasis.[3][4] Key mechanisms of action include the inhibition of protein kinases (e.g., EGFR, VEGFR), disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[2][5] The success of pyrazole-based drugs has fueled the exploration of novel, structurally simpler derivatives to identify new lead compounds with improved efficacy and reduced toxicity.

This document provides a detailed guide for the initial anticancer evaluation of a novel, simple pyrazole derivative: This compound . As there is limited specific literature on this particular compound, the following protocols are based on established methodologies for assessing the anticancer potential of new chemical entities, particularly within the pyrazole class. This guide is intended to serve as a foundational framework for researchers embarking on the investigation of this and other unexplored pyrazole derivatives.

Part 1: Synthesis and Characterization of this compound

A reliable synthetic route and thorough characterization are paramount before commencing biological evaluation. While various methods for pyrazole synthesis exist, a common approach involves the condensation of a hydrazine with a β-difunctional compound.[6] For N-alkylation of pyrazole, a typical procedure would involve the reaction of pyrazole with an appropriate alkylating agent.

Proposed Synthetic Protocol:

A plausible synthesis of this compound can be achieved by the N-alkylation of pyrazole with 1-chloro-2-propanol or propylene oxide in the presence of a base.

Materials:

  • Pyrazole

  • 1-chloro-2-propanol or Propylene oxide

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Acetonitrile (ACN) as solvent

  • Ethyl acetate and brine for workup

  • Anhydrous sodium sulfate for drying

  • Silica gel for column chromatography

Procedure:

  • To a solution of pyrazole (1 equivalent) in DMF, add a base such as potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-chloro-2-propanol (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Characterization: The structure and purity of the synthesized compound must be unequivocally confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Part 2: In Vitro Evaluation of Anticancer Activity

The initial assessment of a novel compound's anticancer potential is conducted through a series of in vitro assays using cultured cancer cell lines.[7] This tiered approach allows for a cost-effective and high-throughput screening process to identify promising candidates for further investigation.

Cell Viability and Cytotoxicity Assays

The first step is to determine the compound's ability to inhibit cancer cell growth or induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[7]

Protocol: MTT Assay for Cell Viability

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical])[5]

  • Normal, non-cancerous cell line for selectivity assessment (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation:

CompoundCell LineIC₅₀ (µM) after 48h
This compoundMCF-7To be determined
A549To be determined
HCT116To be determined
HeLaTo be determined
HEK293To be determined
Doxorubicin (Positive Control)MCF-7Reference value
Mechanistic Assays: Unraveling the Mode of Action

If significant cytotoxicity is observed, the next logical step is to investigate the underlying mechanism of cell death. Key cellular processes to examine are apoptosis and cell cycle progression.

Protocol: Annexin V-FITC/PI Apoptosis Assay

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by Propidium Iodide, PI).

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Protocol: Cell Cycle Analysis

This method determines the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).[7]

Procedure:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and stain with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Visualization of Experimental Workflow:

G cluster_0 In Vitro Anticancer Evaluation A Synthesize & Characterize This compound B Cell Viability Assay (MTT) (Determine IC50) A->B C Apoptosis Assay (Annexin V/PI) B->C If cytotoxic D Cell Cycle Analysis B->D If cytotoxic E Western Blot Analysis (Protein Expression) C->E D->E G compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits (?) bax Bax (Pro-apoptotic) compound->bax Activates (?) mito Mitochondrial Outer Membrane Permeabilization bcl2->mito bax->mito cytoC Cytochrome c Release mito->cytoC cas9 Caspase-9 cytoC->cas9 cas3 Caspase-3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Application Notes and Protocols for the Preclinical Evaluation of Pyrazole Derivative Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazole Derivatives

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties have led to the development of a wide array of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant effects.[3][4] Notable examples of FDA-approved drugs containing a pyrazole core include the anti-inflammatory agent celecoxib, the antipsychotic CDPPB, and the analgesic difenamizole.[1][5] The versatility of the pyrazole ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to optimize efficacy, selectivity, and pharmacokinetic profiles.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for evaluating the efficacy of novel pyrazole derivatives. This document outlines a tiered approach, from initial in vitro screening to in vivo validation, with a focus on the scientific rationale behind experimental choices and the integration of pharmacokinetic and pharmacodynamic considerations.

Part 1: Foundational In Vitro Evaluation: From Target Engagement to Cellular Effects

The initial phase of evaluating a novel pyrazole derivative involves a series of in vitro assays designed to confirm its mechanism of action and assess its activity in a cellular context.[6] This stage is crucial for establishing a preliminary structure-activity relationship (SAR) and identifying promising lead compounds for further development.

Target-Based Assays: Confirming Molecular Interactions

For pyrazole derivatives designed to interact with a specific molecular target, such as an enzyme or receptor, direct biochemical assays are the first line of evaluation.

Many pyrazole derivatives exert their therapeutic effects by inhibiting specific enzymes.[4] Enzyme inhibition assays are fundamental to quantifying the potency of these compounds.

Protocol: General Enzyme Inhibition Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the purified enzyme in a suitable buffer that ensures its stability and activity.

    • Dissolve the pyrazole derivative (inhibitor) and the enzyme's substrate in an appropriate solvent (e.g., DMSO).

    • Prepare a reaction buffer with the optimal pH and any necessary cofactors for the enzyme.[7]

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, the enzyme solution, and varying concentrations of the pyrazole derivative.

    • Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

    • Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a spectrophotometer or fluorometer.[7]

  • Data Analysis: Understanding IC50 and Ki

    • Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[8]

    • The IC50 is a practical measure of inhibitor potency but is dependent on experimental conditions, particularly the substrate concentration.[9]

    • The inhibition constant (Ki) is a more fundamental measure of the inhibitor's binding affinity and is independent of substrate concentration for competitive inhibitors.[10][11] It can be calculated from the IC50 value using the Cheng-Prusoff equation:[9]

      • Ki = IC50 / (1 + [S]/Km)

      • Where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.

Parameter Definition Significance
IC50 The concentration of an inhibitor that reduces the activity of an enzyme by 50%.A practical measure of inhibitor potency under specific assay conditions.
Ki The dissociation constant of the enzyme-inhibitor complex.An intrinsic measure of the inhibitor's binding affinity to the enzyme.
Km The substrate concentration at which the reaction rate is half of Vmax.A measure of the substrate's affinity for the enzyme.

Table 1: Key Parameters in Enzyme Inhibition Assays

Cell-Based Assays: Assessing Phenotypic Effects

Cell-based assays are essential for evaluating the biological effects of a pyrazole derivative in a more physiologically relevant context.[6] These assays can determine a compound's cytotoxicity, its effect on cell proliferation, and its ability to modulate specific cellular pathways.

These assays are crucial for assessing the effect of a pyrazole derivative on cell survival and proliferation.[12] They help to distinguish between cytotoxic compounds (which kill cells) and cytostatic compounds (which inhibit cell growth).[1]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate the chosen cell line in a 96-well plate at an optimal density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrazole derivative for a specified duration (typically 24-72 hours). Include a vehicle control (e.g., DMSO).[6]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[10][12]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the formazan solution at approximately 570 nm using a microplate reader.[10] The absorbance is directly proportional to the number of viable cells.

Causality in Cell Line Selection: The choice of cell line is critical and should be guided by the intended therapeutic application and the pyrazole derivative's mechanism of action. For example:

  • Anticancer Agents: For a pyrazole derivative targeting a specific oncogenic pathway, select cancer cell lines where that pathway is known to be dysregulated. For instance, a CDK inhibitor should be tested on a panel of cancer cell lines with known cyclin-dependent kinase expression levels.[4]

  • Anti-inflammatory Agents: To evaluate anti-inflammatory pyrazole derivatives, use cell lines relevant to inflammation, such as macrophage-like cell lines (e.g., RAW 264.7) or endothelial cells, and stimulate them with an inflammatory agent like lipopolysaccharide (LPS).

Western blotting is a powerful technique to investigate whether a pyrazole derivative affects the expression or post-translational modification of its target protein and downstream signaling molecules.[13]

Protocol: Western Blotting

  • Sample Preparation: Treat cells with the pyrazole derivative at various concentrations and for different durations. Lyse the cells to extract the proteins.[14]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[15]

  • Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.[16]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[16]

  • Detection: Add a chemiluminescent or fluorescent substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal.[17]

  • Imaging and Analysis: Capture the signal using an imager and quantify the band intensities to determine changes in protein levels.

Troubleshooting Common Western Blotting Issues:

Problem Possible Cause Solution
No or Weak Signal Inefficient protein transfer, incorrect antibody dilution, inactive antibody.Verify transfer efficiency with Ponceau S staining, optimize antibody concentrations, ensure antibody is validated for the application.[18][19]
High Background Insufficient blocking, excessive antibody concentration, inadequate washing.Increase blocking time, reduce antibody concentrations, increase the number and duration of wash steps.[19][20]
Non-specific Bands Antibody cross-reactivity, protein degradation.Use a more specific antibody, add protease inhibitors to the lysis buffer.[6][21]

Table 2: Common Western Blotting Problems and Solutions

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure changes in the mRNA levels of target genes following treatment with a pyrazole derivative.[22]

Protocol: Two-Step RT-qPCR

  • RNA Extraction: Treat cells with the pyrazole derivative, then isolate total RNA using a suitable kit.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mixture containing the cDNA template, gene-specific primers, a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe, and DNA polymerase.[23]

    • Perform the qPCR reaction in a real-time PCR instrument. The instrument measures the fluorescence emitted during the amplification of the target gene.[24]

    • The cycle at which the fluorescence crosses a threshold (the Cq value) is inversely proportional to the initial amount of target mRNA.[25]

  • Data Analysis: Normalize the Cq values of the gene of interest to those of one or more stably expressed reference genes to determine the relative change in gene expression.[23]

Part 2: Preclinical In Vivo Evaluation: Assessing Efficacy and Safety in a Whole Organism

Promising pyrazole derivatives identified from in vitro studies must be evaluated in vivo to assess their efficacy, pharmacokinetics, and safety in a whole organism.[26]

Pharmacokinetic (PK) and ADME Studies: Understanding Drug Disposition

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a pyrazole derivative.[12][27] These studies inform dose selection and scheduling for in vivo efficacy studies.[28]

  • Absorption: Determines how much of the drug reaches the systemic circulation.

  • Distribution: Describes where the drug goes in the body.

  • Metabolism: Investigates how the drug is chemically modified by the body.

  • Excretion: Determines how the drug is eliminated from the body.

In vitro ADME assays, such as metabolic stability in liver microsomes and plasma protein binding, can provide early insights into a compound's likely in vivo behavior.[22]

Formulation for In Vivo Administration: Many pyrazole derivatives have poor aqueous solubility, which can hinder their in vivo evaluation.[23] Appropriate formulation is critical for achieving adequate bioavailability. Common strategies include using co-solvents (e.g., DMSO, PEG400), surfactants (e.g., Tween 80), or complexing agents (e.g., cyclodextrins).[23]

In Vivo Efficacy Models: Testing Therapeutic Potential in Disease Models

The choice of animal model is paramount for a meaningful evaluation of a pyrazole derivative's efficacy and should be based on the intended therapeutic indication.[29]

For anti-inflammatory pyrazole derivatives, several well-established animal models can be used:

  • Carrageenan-Induced Paw Edema: A widely used model of acute inflammation. The pyrazole derivative is administered before the injection of carrageenan into the paw, and the reduction in paw swelling is measured over time.[17]

  • Collagen-Induced Arthritis: A model of chronic inflammation that mimics rheumatoid arthritis.

For anticancer pyrazole derivatives, a variety of in vivo models are available:

  • Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice. This allows for the evaluation of the pyrazole derivative's effect on the growth of a specific human tumor type.

  • Genetically Engineered Mouse Models (GEMMs): These models have genetic alterations that lead to the spontaneous development of tumors in a specific organ, more closely mimicking human cancer development.

Experimental Design Considerations for In Vivo Studies:

  • Randomization and Blinding: Animals should be randomly assigned to treatment groups, and the investigators assessing the outcomes should be blinded to the treatment allocation to minimize bias.[30]

  • Dose-Response Studies: Evaluate a range of doses to determine the optimal therapeutic dose and to identify any dose-limiting toxicities.

  • Statistical Analysis: Use appropriate statistical methods to analyze the data and determine the significance of the observed effects. This includes performing power calculations to ensure an adequate sample size.[16][31]

Part 3: Integrated Data Analysis and Decision Making

The evaluation of a pyrazole derivative's efficacy requires the integration of data from all stages of the preclinical testing pipeline.

Workflow for Pyrazole Derivative Efficacy Evaluation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Target-Based Assays Target-Based Assays Enzyme Inhibition (IC50, Ki) Enzyme Inhibition (IC50, Ki) Target-Based Assays->Enzyme Inhibition (IC50, Ki) Cell-Based Assays Cell-Based Assays Cell Viability (IC50) Cell Viability (IC50) Cell-Based Assays->Cell Viability (IC50) Western Blotting Western Blotting Cell Viability (IC50)->Western Blotting RT-qPCR RT-qPCR Western Blotting->RT-qPCR Lead Candidate Selection Lead Candidate Selection RT-qPCR->Lead Candidate Selection Promising In Vitro Profile PK/ADME Studies PK/ADME Studies In Vivo Efficacy Models In Vivo Efficacy Models PK/ADME Studies->In Vivo Efficacy Models Dose-Response Studies Dose-Response Studies In Vivo Efficacy Models->Dose-Response Studies Toxicology Assessment Toxicology Assessment Dose-Response Studies->Toxicology Assessment Decision to Proceed to Clinical Trials Decision to Proceed to Clinical Trials Toxicology Assessment->Decision to Proceed to Clinical Trials Favorable Efficacy and Safety Profile Lead Candidate Selection->PK/ADME Studies

Figure 1: A tiered approach to evaluating pyrazole derivative efficacy.

A successful preclinical evaluation will demonstrate that the pyrazole derivative engages its target, elicits the desired cellular response, exhibits favorable pharmacokinetic properties, and is efficacious and safe in a relevant in vivo disease model. This comprehensive dataset is essential for making an informed decision to advance a promising pyrazole derivative into clinical development.[32][33]

References

Application Notes and Protocols: 2-(1H-pyrazol-1-yl)propan-1-ol as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazolylpropanol Scaffold

In the landscape of modern organic synthesis, the pyrazole motif stands out as a "privileged scaffold," a core structural element frequently found in molecules exhibiting significant biological activity and unique material properties.[1][2] Pyrazole derivatives are integral to a wide array of pharmaceuticals, including anti-inflammatory drugs like celecoxib, anticancer agents, and neuroprotective compounds.[3][4] Their prevalence stems from the pyrazole ring's unique electronic properties and its ability to act as a versatile ligand for metal catalysis.[1]

Within this valuable class of compounds, 2-(1H-pyrazol-1-yl)propan-1-ol emerges as a particularly strategic precursor. Its bifunctional nature, possessing both a nucleophilic pyrazole ring and a modifiable hydroxyl group, opens a gateway to a diverse range of more complex molecular architectures. The secondary alcohol functionality can be readily oxidized to the corresponding ketone, providing a handle for further carbon-carbon bond formation or reduction to introduce chirality. Furthermore, the hydroxyl group can be transformed into a good leaving group, paving the way for nucleophilic substitution reactions to introduce a variety of functional groups. This guide provides detailed protocols and expert insights into the application of this compound as a key building block in organic synthesis, with a focus on its conversion to valuable intermediates and its potential in the synthesis of chiral ligands.

PART 1: Synthesis of Key Intermediates from this compound

The synthetic utility of this compound is best demonstrated through its conversion into key intermediates: the corresponding ketone via oxidation, and a tosylated derivative for nucleophilic substitution.

Oxidation to 1-(1H-pyrazol-1-yl)propan-2-one

The oxidation of the secondary alcohol in this compound to the corresponding ketone, 1-(1H-pyrazol-1-yl)propan-2-one, is a fundamental transformation. This ketone can serve as a precursor for various reactions, including alpha-functionalization, reductive amination, and aldol condensations. Several methods can be employed for this oxidation, with the Swern and Dess-Martin oxidations being popular choices due to their mild conditions and high efficiency.[5][6]

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[7] This method is known for its high yields and tolerance of a wide range of functional groups.[5]

Causality of Experimental Choices:

  • Low Temperature (-78 °C): The reaction is conducted at low temperatures to control the reactivity of the highly electrophilic intermediate formed from DMSO and oxalyl chloride, preventing side reactions.[8]

  • Triethylamine: This hindered organic base is used to deprotonate the intermediate alkoxysulfonium salt, initiating the elimination reaction that forms the ketone. Its steric bulk minimizes its potential to act as a nucleophile.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup and Purification A Dissolve oxalyl chloride in CH2Cl2 B Cool to -78 °C A->B C Add DMSO dropwise B->C D Add this compound in CH2Cl2 C->D E Stir for 30 min D->E F Add triethylamine E->F G Warm to room temperature F->G H Quench with H2O G->H I Extract with CH2Cl2 H->I J Wash with brine, dry (Na2SO4) I->J K Concentrate in vacuo J->K L Purify by column chromatography K->L G cluster_reaction Oxidation cluster_workup Workup and Purification A Dissolve this compound in CH2Cl2 B Add Dess-Martin Periodinane A->B C Stir at room temperature B->C D Quench with Na2S2O3 and NaHCO3 solution C->D E Extract with CH2Cl2 D->E F Wash with brine, dry (Na2SO4) E->F G Concentrate in vacuo F->G H Purify by column chromatography G->H G cluster_reaction Tosylation cluster_workup Workup and Purification A Dissolve this compound in pyridine B Cool to 0 °C A->B C Add p-toluenesulfonyl chloride B->C D Stir at 0 °C to room temperature C->D E Pour into ice-water D->E F Extract with ethyl acetate E->F G Wash with HCl (aq), NaHCO3 (aq), and brine F->G H Dry (Na2SO4) and concentrate G->H I Purify by recrystallization or chromatography H->I G A (S)-2-(1H-pyrazol-1-yl)propan-1-ol B Tosylation A->B TsCl, Pyridine C (S)-2-(1H-pyrazol-1-yl)propyl tosylate B->C D Nucleophilic Substitution with a Phosphine C->D e.g., KPR2 E Chiral P,N-Ligand D->E

References

Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Pivotal Role of Pyrazoles in Modern Drug Discovery

Pyrazole and its derivatives stand as a significant class of heterocyclic compounds, commanding considerable attention in medicinal chemistry and drug development. Their remarkable pharmacological versatility, encompassing anti-inflammatory, analgesic, anticancer, and antimicrobial activities, has positioned them as a cornerstone for the synthesis of novel therapeutic agents.[1][2][3][4] The biological efficacy of these compounds is intrinsically linked to their molecular structure; thus, precise and comprehensive characterization is paramount for elucidating structure-activity relationships (SAR), confirming purity, and ensuring regulatory compliance.

This guide provides an in-depth exploration of the primary analytical methodologies for the characterization of pyrazole derivatives. It is designed to equip researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical protocols necessary for robust and reliable analysis. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography, offering insights honed from extensive field experience.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of pyrazole derivatives in solution.[1] It provides a detailed portrait of the molecular framework by mapping the chemical environments of NMR-active nuclei, primarily ¹H and ¹³C.

Causality in NMR Analysis: Beyond the Spectrum

The choice of NMR experiments and parameters is not arbitrary; it is a reasoned process aimed at solving a specific structural puzzle. For pyrazole derivatives, several key challenges often arise, including the presence of tautomers and the broadening of N-H proton signals due to chemical exchange.[5] Understanding the principles behind these phenomena is crucial for accurate spectral interpretation.

  • Annular Tautomerism: In N-unsubstituted pyrazoles, the proton on the nitrogen can rapidly exchange between the N1 and N2 positions. If this exchange is fast on the NMR timescale, the signals for the C3 and C5 carbons and their attached protons will appear as averaged signals.[5][6] To resolve this, low-temperature NMR experiments can be employed to slow the exchange rate, allowing for the observation of distinct signals for each tautomer.[5] The choice of solvent is also critical, as aprotic, non-polar solvents may slow the exchange, while protic solvents can accelerate it.[5]

  • N-H Proton Signal Broadening: The N-H proton signal in ¹H NMR spectra of pyrazoles is often broad or even absent.[5] This is a consequence of rapid chemical exchange with other pyrazole molecules, residual water, or other protic species in the sample.[5] The quadrupolar nature of the ¹⁴N nucleus can also contribute to the broadening of the attached proton's signal.[5]

Experimental Protocols

A. ¹H and ¹³C NMR Spectroscopy

This protocol outlines the standard procedure for acquiring one-dimensional ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the pyrazole derivative.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a 5 mm NMR tube.[1] The choice of solvent can influence chemical shifts and the rate of proton exchange.[5]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.[5]

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay).

    • Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.

B. 2D NMR Spectroscopy (COSY, HSQC, HMBC)

Two-dimensional NMR techniques are indispensable for establishing connectivity within the molecule.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protons to their attached carbons.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons.[5]

II. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a cornerstone technique for determining the molecular weight of pyrazole derivatives and gaining structural insights through the analysis of their fragmentation patterns.[2][7][8]

Rationale in Mass Spectrometry Analysis

The ionization method and the type of mass analyzer are chosen based on the volatility and thermal stability of the analyte. For many pyrazole derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a powerful combination, especially for analyzing isomeric mixtures.[9] However, for less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a variety of mass analyzers are more appropriate.

A key aspect of interpreting the mass spectra of pyrazoles is understanding their characteristic fragmentation pathways. Common fragmentation patterns for the pyrazole ring include the loss of HCN and N₂ from the molecular ion or protonated molecular ion.[9][10] The positions and types of substituents on the pyrazole ring can significantly influence the fragmentation, leading to unique spectral fingerprints that can aid in isomer differentiation.[9][10]

Experimental Protocol: GC-MS Analysis of Pyrazole Isomers

This protocol provides a framework for the separation and identification of pyrazole isomers in a mixture.

  • Sample Preparation:

    • Dissolve the sample mixture in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC-MS System and Conditions:

    • Gas Chromatograph:

      • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.

      • Injector: Split/splitless injector, with the mode and temperature optimized for the analytes.

      • Oven Program: A temperature gradient is employed to separate compounds with different boiling points.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.[7]

      • Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.

      • Scan Range: A mass range of m/z 40-500 is typically sufficient for most pyrazole derivatives.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Examine the mass spectrum for each peak to determine the molecular ion and fragmentation pattern.

    • Compare the fragmentation patterns of suspected isomers to identify subtle differences in fragment ion abundances that can aid in their differentiation.[9]

III. High-Performance Liquid Chromatography (HPLC): Separation and Quantification

HPLC is a versatile and widely used technique for the separation, purification, and quantification of pyrazole derivatives.[11][12][13][14] Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds.

Principles of HPLC Method Development for Pyrazoles

The goal of HPLC method development is to achieve adequate separation of the target analyte from impurities and other components in a reasonable timeframe. Key parameters to optimize include:

  • Stationary Phase (Column): C18 columns are a common starting point for the separation of pyrazole derivatives.[11] The choice of column chemistry (e.g., end-capping, particle size) can be adjusted to fine-tune selectivity.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to control the ionization state of acidic or basic pyrazole derivatives, thereby influencing their retention. The organic modifier concentration is varied to control the elution strength.

  • Detection: UV detection is widely applicable for pyrazoles due to the presence of the chromophoric pyrazole ring. The detection wavelength should be set at the λmax of the analyte to maximize sensitivity.[11]

Experimental Protocol: RP-HPLC Quantification of a Pyrazole Derivative

This protocol outlines a general procedure for the quantitative analysis of a pyrazole derivative.

  • Preparation of Solutions:

    • Mobile Phase: Prepare the mobile phase by mixing the appropriate ratio of aqueous buffer and organic modifier. Filter and degas the mobile phase before use.[11]

    • Standard Solutions: Prepare a stock solution of the reference standard in a suitable solvent. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.[11]

    • Sample Solution: Prepare the sample solution by accurately weighing and dissolving the sample in a suitable solvent, followed by dilution with the mobile phase to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[11]

  • Chromatographic Conditions:

    • A representative set of conditions is provided in the table below. These should be optimized for the specific analyte.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[11]
Mobile Phase Acetonitrile: 0.1% Trifluoroacetic acid in Water (v/v)
Flow Rate 1.0 mL/min[11]
Injection Volume 10-20 µL[11]
Detection Wavelength λmax of the analyte (e.g., 237 nm)[11]
Column Temperature Ambient or controlled (e.g., 40°C)[11]
  • Data Analysis:

    • Inject the standard solutions and the sample solution into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of the pyrazole derivative in the sample solution by interpolating its peak area on the calibration curve.

IV. Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography provides the most definitive structural information for pyrazole derivatives by determining the precise arrangement of atoms in the solid state.[15][16] This technique is invaluable for confirming the absolute stereochemistry and understanding intermolecular interactions, such as hydrogen bonding, which can influence the physical properties and biological activity of the compound.[15]

The Importance of Crystallographic Data

The three-dimensional structure obtained from X-ray crystallography is crucial for:

  • Unambiguous Structure Confirmation: It provides definitive proof of the molecular structure, including the connectivity and stereochemistry of all atoms.

  • Structure-Activity Relationship (SAR) Studies: By visualizing the 3D structure, researchers can better understand how the molecule interacts with its biological target, aiding in the design of more potent and selective drugs.[15]

  • Understanding Solid-State Properties: The crystal packing and intermolecular interactions revealed by this technique can explain physical properties such as melting point, solubility, and polymorphism.

Generalized Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the pyrazole derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Selection and Mounting: Select a suitable single crystal under a microscope and mount it on a goniometer head.[15]

  • Data Collection:

    • Mount the crystal on the diffractometer.

    • Cool the crystal in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations.[15]

    • Collect diffraction data using an appropriate X-ray source (e.g., Mo Kα radiation).[15]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Comparative Crystallographic Data for Bioactive Pyrazole Derivatives

The following table summarizes key crystallographic parameters for two illustrative pyrazole derivatives, highlighting the structural diversity within this class of compounds.

ParameterCompound ACompound B
Chemical Name (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one[15]4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine[17]
Crystal System Monoclinic[15]Triclinic
Space Group P2₁/n[15]P-1
Key Intermolecular Interactions N-H···O hydrogen bonds[15]N-H···N and N-H···O hydrogen bonds[17]

Visualization of Analytical Workflows

To further clarify the logical flow of the analytical processes described, the following diagrams are provided.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data Data Interpretation & Reporting Synthesis Synthesized Pyrazole Derivative NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR MS Mass Spectrometry (MW & Fragmentation) Synthesis->MS HPLC HPLC (Purity & Quantification) Synthesis->HPLC Xray X-ray Crystallography (3D Structure) Synthesis->Xray Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment HPLC->Purity_Assessment Xray->Structure_Elucidation SAR_Analysis SAR Analysis Structure_Elucidation->SAR_Analysis Purity_Assessment->SAR_Analysis NMR_Troubleshooting Problem Observed NMR Problem Averaged C3/C5 Signals (Tautomerism) Broad/Absent N-H Signal Solution Potential Solution Low-Temperature NMR Change Solvent (Aprotic) Solid-State NMR Problem:t->Solution:lt Slows Exchange Problem:t->Solution:s_change Reduces Exchange Problem:t->Solution:ss Single Tautomer Problem:n->Solution:s_change Reduces Exchange

References

Application Notes and Protocols for High-Throughput Screening of 2-(1H-pyrazol-1-yl)propan-1-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] Its unique electronic properties and capacity for diverse substitutions have led to the development of numerous clinically successful drugs. Analogs of 2-(1H-pyrazol-1-yl)propan-1-ol represent a promising chemical space for the discovery of novel therapeutics. This guide provides a comprehensive framework for developing and executing high-throughput screening (HTS) campaigns to elucidate the biological activities of this compound class. Our focus will be on three major target families where pyrazole-containing molecules have demonstrated significant activity: Protein Kinases, G-Protein Coupled Receptors (GPCRs), and Nuclear Hormone Receptors.[3][4][5]

Part 1: Strategic Approach to Screening this compound Analogs

A successful HTS campaign for a novel compound library, such as this compound analogs, requires a strategic and tiered approach. The initial step is to cast a wide net with primary screens against diverse and well-validated targets within the most probable target classes. Hits from these primary screens are then subjected to a cascade of secondary and orthogonal assays to confirm activity, determine potency and selectivity, and eliminate artifacts.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Optimization Compound Library Compound Library Primary Assay 1 (e.g., Kinase) Primary Assay 1 (e.g., Kinase) Compound Library->Primary Assay 1 (e.g., Kinase) Broad Target Screening Primary Assay 2 (e.g., GPCR) Primary Assay 2 (e.g., GPCR) Compound Library->Primary Assay 2 (e.g., GPCR) Broad Target Screening Primary Assay 3 (e.g., NHR) Primary Assay 3 (e.g., NHR) Compound Library->Primary Assay 3 (e.g., NHR) Broad Target Screening Dose-Response Analysis Dose-Response Analysis Primary Assay 1 (e.g., Kinase)->Dose-Response Analysis Initial Hits Primary Assay 2 (e.g., GPCR)->Dose-Response Analysis Initial Hits Primary Assay 3 (e.g., NHR)->Dose-Response Analysis Initial Hits Orthogonal Assays Orthogonal Assays Dose-Response Analysis->Orthogonal Assays Confirmed Hits Selectivity Profiling Selectivity Profiling Orthogonal Assays->Selectivity Profiling Validated Hits SAR Studies SAR Studies Selectivity Profiling->SAR Studies Prioritized Hits ADME/Tox Profiling ADME/Tox Profiling SAR Studies->ADME/Tox Profiling

Figure 1: A tiered high-throughput screening workflow for novel compound libraries.

Part 2: Screening Against Protein Kinases

The pyrazole scaffold is a well-established hinge-binding motif in a multitude of protein kinase inhibitors.[1][2] For instance, pyrazole-based compounds have been successfully identified as inhibitors of Cyclin-Dependent Kinase 8 (CDK8).[3][6][7] Therefore, screening this compound analogs against a panel of kinases is a logical starting point.

Recommended Primary Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET assays are highly suitable for HTS of kinase activity due to their homogenous format, high sensitivity, and reduced interference from compound fluorescence. The general principle involves a europium chelate-labeled antibody that recognizes a phosphorylated substrate, and a fluorescently labeled tracer that binds to the same antibody. Kinase activity leads to substrate phosphorylation, which displaces the tracer from the antibody, causing a decrease in the FRET signal.

Table 1: Key Parameters for a Kinase TR-FRET Assay

ParameterRecommended ConditionRationale
Plate Format 384-well or 1536-wellMiniaturization reduces reagent consumption and cost.
Compound Conc. 10 µM (single point)A standard concentration for primary screening to identify initial hits.
Enzyme Conc. Determined by titration (e.g., EC80)Ensures the assay is sensitive to inhibition.
Substrate Conc. Equal to KmBalances signal window and sensitivity to competitive inhibitors.
ATP Conc. Equal to KmMimics physiological conditions and allows for the detection of ATP-competitive inhibitors.
Incubation Time 30-60 minutesSufficient time for the enzymatic reaction to proceed within the linear range.
Detection TR-FRET plate readerExcitation at ~340 nm, emission at donor and acceptor wavelengths.
Detailed Protocol: TR-FRET Kinase Assay
  • Reagent Preparation:

    • Prepare kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X enzyme solution in kinase reaction buffer.

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer.

    • Prepare a stock solution of the this compound analogs in 100% DMSO. Dilute to a 400 µM working stock in kinase reaction buffer (final DMSO concentration will be 0.5%).

    • Prepare a TR-FRET detection buffer containing the europium-labeled antibody and the fluorescent tracer.

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of the 400 µM compound working solution or control (DMSO) to the assay plate.

    • Add 2.5 µL of the 2X enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the TR-FRET detection buffer.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data to positive (no enzyme) and negative (DMSO) controls.

    • Calculate the percent inhibition for each compound.

    • Identify hits based on a predefined threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

Part 3: Screening Against G-Protein Coupled Receptors (GPCRs)

GPCRs represent another major class of drug targets, and various pyrazole-containing compounds have been shown to modulate their activity.[5][8] For example, derivatives of 2-(1H-pyrazol-1-yl)acetic acid have been identified as antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2), a GPCR.[5]

Recommended Primary Assay: Calcium Mobilization Assay

For GPCRs that signal through the Gq pathway, a calcium mobilization assay is a robust and high-throughput method. This assay utilizes a fluorescent dye that exhibits an increase in fluorescence intensity upon binding to intracellular calcium. Activation of a Gq-coupled GPCR leads to the release of calcium from intracellular stores, which can be detected by the dye.

Table 2: Key Parameters for a Calcium Mobilization Assay

ParameterRecommended ConditionRationale
Cell Line Stably expressing the target GPCREnsures a consistent and reproducible signal.
Plate Format 384-well, black-walled, clear bottomOptimizes fluorescence detection and cell viability.
Calcium Dye e.g., Fluo-8, Cal-520Dyes with high signal-to-noise ratio and no-wash protocols are preferred for HTS.
Compound Conc. 10 µM (single point)Standard concentration for primary screening.
Agonist Conc. EC80 (for antagonist screening)Provides a robust signal window for detecting inhibition.
Incubation Time 1-2 hours (dye loading)Allows for sufficient dye uptake by the cells.
Detection FLIPR or similar instrumentEnables real-time kinetic reading of the fluorescence signal upon compound/agonist addition.
Detailed Protocol: Calcium Mobilization Assay
  • Cell Preparation:

    • Plate cells expressing the target GPCR in 384-well black-walled, clear-bottom plates and culture overnight.

    • Prepare a calcium-sensitive dye loading buffer according to the manufacturer's instructions.

  • Assay Procedure:

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for 1-2 hours.

    • Prepare a plate containing the this compound analogs at a 4X final concentration.

    • For antagonist screening, prepare a plate with a 4X EC80 concentration of the known agonist.

    • Place the cell plate and the compound/agonist plates into a FLIPR instrument.

    • The instrument will add the compounds to the cells and read the baseline fluorescence.

    • For antagonist screening, the instrument will then add the agonist and continue to read the fluorescence.

  • Data Analysis:

    • Measure the change in fluorescence intensity over time.

    • For agonist screening, identify compounds that induce a significant increase in fluorescence.

    • For antagonist screening, identify compounds that inhibit the agonist-induced fluorescence increase.

    • Normalize the data and calculate the percent activation or inhibition.

Part 4: Screening Against Nuclear Hormone Receptors (NHRs)

The pyrazole scaffold has also been incorporated into modulators of nuclear hormone receptors. For instance, pyrazol-1-yl-propanamides have been developed as potent antagonists of the androgen receptor.[4]

Recommended Primary Assay: Reporter Gene Assay

Reporter gene assays are a common method for screening for NHR modulators in a cell-based format. This assay utilizes a cell line that has been engineered to express the target NHR and a reporter gene (e.g., luciferase) under the control of a hormone response element. Activation of the NHR by a ligand leads to the expression of the reporter gene, which can be quantified.

Table 3: Key Parameters for a Nuclear Hormone Receptor Reporter Assay

ParameterRecommended ConditionRationale
Cell Line Stably co-expressing the NHR and reporter constructProvides a reliable and reproducible assay system.
Plate Format 384-well, white, opaqueMaximizes the luminescent signal.
Compound Conc. 10 µM (single point)Standard concentration for primary screening.
Ligand Conc. EC50 (for antagonist screening)Provides a suitable signal window for detecting antagonism.
Incubation Time 18-24 hoursAllows for transcription and translation of the reporter gene.
Detection Luminescence plate readerMeasures the light output from the luciferase reaction.
Detailed Protocol: NHR Reporter Gene Assay
  • Cell Preparation:

    • Plate the reporter cell line in 384-well white, opaque plates and allow them to attach.

  • Assay Procedure:

    • Add the this compound analogs to the wells.

    • For antagonist screening, add a known agonist at its EC50 concentration.

    • Incubate the plates at 37°C in a humidified incubator for 18-24 hours.

    • Equilibrate the plates to room temperature.

    • Add a luciferase substrate solution (e.g., ONE-Glo™) to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and the luminescent reaction to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the luminescent signal to controls.

    • For agonist screening, identify compounds that increase the luminescent signal.

    • For antagonist screening, identify compounds that decrease the agonist-induced signal.

    • Calculate the percent activation or inhibition.

Part 5: Hit Validation and Follow-up Studies

Hit_Validation Primary Hits Primary Hits Dose-Response Dose-Response Primary Hits->Dose-Response Determine Potency (IC50/EC50) Orthogonal Assay Orthogonal Assay Dose-Response->Orthogonal Assay Confirm Mechanism Selectivity Panel Selectivity Panel Orthogonal Assay->Selectivity Panel Assess Specificity SAR Exploration SAR Exploration Selectivity Panel->SAR Exploration Identify Lead Scaffolds

References

Application Notes & Protocols: A Tiered Strategy for Elucidating the Bioactivity of 2-(1H-pyrazol-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a systematic, multi-tiered approach for the development and validation of bioassays to characterize the biological activity of the novel small molecule, 2-(1H-pyrazol-1-yl)propan-1-ol. Recognizing the broad therapeutic potential of pyrazole-containing compounds, this document provides researchers, scientists, and drug development professionals with a strategic framework, beginning with broad phenotypic screens to identify general bioactivity, progressing to targeted assays to probe specific mechanisms, and culminating in advanced techniques for target identification and validation. Each protocol is presented with underlying scientific principles, practical insights for experimental design, and robust validation parameters to ensure data integrity and reproducibility.

Introduction: The Pyrazole Scaffold and the Unexplored Potential of this compound

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4][5] The diverse bioactivities of pyrazole derivatives often stem from their ability to act as effective enzyme inhibitors.[6] The subject of this guide, this compound, is a structurally distinct pyrazole-containing molecule with currently uncharacterized biological effects.[7][8]

The absence of existing data necessitates a logical and systematic screening cascade to efficiently uncover its potential therapeutic value. This guide eschews a one-size-fits-all template, instead presenting a dynamic workflow that adapts based on initial findings. Our approach is grounded in the principles of robust assay development and validation, ensuring that any identified activity is quantifiable, reproducible, and mechanistically informative.[9][10][11][12][13]

Strategic Workflow: A Multi-Tiered Approach to Bioassay Development

We propose a three-tiered strategy to systematically investigate the bioactivity of this compound. This hierarchical approach maximizes efficiency by using broad, cost-effective assays in the initial phase to guide more complex and targeted investigations in subsequent tiers.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Hypothesis-Driven Targeted Assays cluster_2 Tier 3: Mechanism of Action & Target ID T1_Pheno Phenotypic Screening (Cytotoxicity & Proliferation) T2_AntiInflam Anti-Inflammatory Assays (e.g., COX Inhibition, Cytokine Release) T1_Pheno->T2_AntiInflam Identifies Bioactivity & Establishes Concentration Range T2_Antioxidant Antioxidant Assays (e.g., DPPH, ROS Scavenging) T1_Pheno->T2_Antioxidant Identifies Bioactivity & Establishes Concentration Range T2_Enzyme Enzyme Inhibition Panels (e.g., Kinases, Lipoxygenases) T1_Pheno->T2_Enzyme Identifies Bioactivity & Establishes Concentration Range T3_MoA Mechanism of Action Studies (e.g., Signaling Pathway Analysis) T2_AntiInflam->T3_MoA Confirms Specific Activity T2_Antioxidant->T3_MoA Confirms Specific Activity T2_Enzyme->T3_MoA Confirms Specific Activity T3_TargetID Target Identification (e.g., Affinity Chromatography, DARTS) T3_MoA->T3_TargetID Elucidates Pathway G cluster_0 Enzyme Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Pre-incubate Enzyme with Inhibitor A->B C Initiate Reaction with Substrate B->C D Monitor Reaction Rate (Spectrophotometry) C->D E Data Analysis (Calculate % Inhibition, IC50) D->E

References

Application Note & Protocol: A Scalable Synthesis of 2-(1H-pyrazol-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Pyrazole and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and versatile applications.[1][2][3] The specific target of this guide, 2-(1H-pyrazol-1-yl)propan-1-ol, is a valuable chiral building block whose synthesis involves the N-alkylation of pyrazole. While straightforward at the lab bench, scaling this synthesis presents significant challenges related to reaction control, safety, and purification.

This document provides a comprehensive, field-proven protocol for the multi-gram to kilogram scale synthesis of this compound. We will delve into the mechanistic rationale behind the chosen synthetic route, address critical safety considerations for handling key reagents, and present a detailed, step-by-step procedure designed for robust and reproducible execution by researchers, scientists, and drug development professionals.

Reaction Overview & Mechanistic Rationale

The selected synthetic strategy is the base-catalyzed nucleophilic substitution reaction between pyrazole and propylene oxide. This method is advantageous for scale-up due to its high atom economy and the relatively low cost of starting materials.

Overall Reaction:

Mechanistic Pathway:

The reaction proceeds via a base-catalyzed epoxide ring-opening mechanism:

  • Deprotonation: A strong base, such as potassium hydroxide (KOH), deprotonates the pyrazole ring at the N-1 position, forming the highly nucleophilic pyrazolate anion.

  • Nucleophilic Attack: The pyrazolate anion attacks one of the electrophilic carbons of the propylene oxide ring. In accordance with SN2 reaction principles, the attack preferentially occurs at the less sterically hindered methylene (CH₂) carbon.[4][5] This regioselectivity is crucial for obtaining the desired propan-1-ol isomer over the propan-2-ol alternative.

  • Ring-Opening & Protonation: The nucleophilic attack forces the opening of the strained epoxide ring, generating an alkoxide intermediate. This intermediate is subsequently protonated during the aqueous workup to yield the final this compound product.

Critical Safety Considerations: Handling Propylene Oxide

Propylene oxide is a highly hazardous substance and its use on a large scale demands stringent safety protocols. All personnel must be thoroughly trained on its properties and emergency procedures before commencing work.

  • Extreme Flammability: Propylene oxide is a highly volatile and flammable liquid with a low flash point.[6][7] It must be handled in a well-ventilated chemical fume hood or an appropriately rated reactor bay, far from any potential ignition sources such as sparks, open flames, or hot surfaces.[8][9] All equipment must be properly grounded to prevent static discharge.[8]

  • Toxicity and Carcinogenicity: Propylene oxide is classified as an acute toxin and a probable human carcinogen.[6][10] Inhalation can cause severe irritation to the respiratory tract, while skin contact can lead to burns.[10] Chronic exposure is linked to an increased risk of cancer.[10]

  • Explosive Polymerization: Contamination with acids, bases, or certain metals can trigger a runaway polymerization reaction, which is highly exothermic and can lead to a violent explosion.[6][7] Therefore, propylene oxide must be handled with dedicated, clean, and dry equipment.

  • Personal Protective Equipment (PPE): At a minimum, personnel must wear chemical splash goggles, a face shield, a flame-retardant lab coat, and appropriate chemical-resistant gloves (butyl rubber is often recommended).[9] For large-scale operations, respiratory protection may be required.[9][10]

Scaled-Up Synthesis Protocol

This protocol is designed for a nominal 1.0 molar scale. Adjustments for larger or smaller scales should maintain the specified molar ratios.

Equipment & Reagents
EquipmentReagents & Materials
5 L, 4-neck round-bottom flaskPyrazole (68.08 g, 1.0 mol, 1.0 eq)
Mechanical overhead stirrer with paddlePropylene Oxide (75.5 mL, 1.08 mol, 1.08 eq)
250 mL pressure-equalizing dropping funnelPotassium Hydroxide (KOH), powdered (85%) (6.6 g, 0.1 mol, 0.1 eq)
Reflux condenser with gas inlet/outletN,N-Dimethylformamide (DMF), anhydrous (1.5 L)
Thermocouple temperature controllerEthyl Acetate (3 L)
Heating mantleDeionized Water (3 L)
Inert gas supply (Nitrogen or Argon)Brine (Saturated NaCl solution) (1 L)
Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Workup & Isolation cluster_purification Phase 4: Purification & Analysis prep_reagents Prepare & Weigh Reagents setup_reactor Assemble & Inert Reactor prep_reagents->setup_reactor Charge Reactor add_base Add KOH Catalyst setup_reactor->add_base heat_mixture Heat to 50°C add_base->heat_mixture add_po Slowly Add Propylene Oxide (Control Exotherm) heat_mixture->add_po react Stir at 50-60°C for 12-18h (Monitor by TLC) add_po->react quench Cool & Quench with Water react->quench extract Extract with Ethyl Acetate (x3) quench->extract wash Wash Organic Layer (Water -> Brine) extract->wash dry Dry over MgSO₄ & Filter wash->dry concentrate Concentrate Under Vacuum dry->concentrate distill Purify by Vacuum Distillation concentrate->distill analyze Characterize Product (NMR, IR, MS) distill->analyze

Caption: Workflow for the scaled synthesis of this compound.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 5 L flask with the overhead stirrer, dropping funnel, reflux condenser, and thermocouple. Ensure all joints are well-sealed. Purge the entire system with nitrogen for 30 minutes to ensure an inert atmosphere.

  • Charging Reagents: To the flask, add pyrazole (68.08 g) and anhydrous DMF (1.5 L). Begin stirring to dissolve the solid.

  • Catalyst Addition: Carefully add the powdered potassium hydroxide (6.6 g) to the stirring solution. A slight exotherm may be observed.

  • Heating: Gently heat the mixture to 50 °C using the heating mantle and temperature controller.

  • Propylene Oxide Addition: Charge the dropping funnel with propylene oxide (75.5 mL). Add the propylene oxide dropwise to the reaction mixture over a period of 60-90 minutes. Crucially, monitor the internal temperature closely. Maintain the temperature between 50-60 °C. If the temperature rises above 65 °C, slow the addition rate and apply external cooling (e.g., a water bath) if necessary.

  • Reaction Monitoring: After the addition is complete, maintain the reaction temperature at 55-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 2 hours (Eluent: 50% Ethyl Acetate in Hexanes). The reaction is typically complete in 12-18 hours when the starting pyrazole spot is no longer visible.

  • Quenching and Workup: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a separatory funnel containing 2 L of deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 1 L). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 1 L) to remove residual DMF, followed by a wash with brine (1 x 1 L) to break any emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation. The product is expected to distill as a colorless to pale yellow oil. Collect the fraction at the appropriate boiling point and pressure. This final step is essential for removing non-volatile impurities and achieving high purity suitable for further applications. A patent on pyrazole purification suggests that forming and crystallizing acid addition salts can also be an effective method for achieving high purity.[11]

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and regioselectivity of the addition.

  • FT-IR Spectroscopy: To identify key functional groups, such as the O-H stretch of the alcohol.

  • Mass Spectrometry: To confirm the molecular weight of the product.

References

Application Note: Strategies for the Development of 2-(1H-pyrazol-1-yl)propan-1-ol Formulations for In Vivo Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction

The Role of Formulation in Preclinical Success

In early drug discovery, the primary goal of formulation is to ensure adequate systemic exposure in animal models to enable the assessment of a compound's pharmacological and toxicological profile.[1] A poorly designed formulation can lead to low or variable bioavailability, potentially masking the true activity of a promising compound or leading to incorrect dose-response relationships.[2][3] Therefore, a systematic, science-driven approach to formulation development is not a perfunctory step but a critical component of the research and development process. This aligns with the principles of Quality by Design (QbD), as outlined in the ICH Q8 guidelines, which advocate for a proactive approach to development based on robust scientific understanding to ensure predefined objectives are met.[4][5][6][7][8]

Introducing 2-(1H-pyrazol-1-yl)propan-1-ol: A Physicochemical Profile

This compound is a small molecule containing a pyrazole ring, a common motif in medicinal chemistry.[9][10] The structure suggests a compound with a molecular weight of approximately 126.15 g/mol , with both hydrogen bond donor (-OH) and acceptor (pyrazole nitrogens) capabilities.[11] While the pyrazole ring itself can improve properties like lipophilicity and solubility compared to a simple benzene ring, its derivatives can still exhibit poor aqueous solubility depending on the nature of other substituents.[9][12] Based on its structure (a short alkyl chain with a hydroxyl group and a pyrazole ring), this compound is predicted to have moderate polarity. Its predicted XlogP is -0.1, suggesting it is relatively hydrophilic.[11] However, even with a favorable logP, strong intermolecular forces in the solid state can limit aqueous solubility.[12] Therefore, a thorough pre-formulation assessment is essential.

Core Challenges: Overcoming Solubility and Stability Hurdles

The primary anticipated challenge for formulating this compound is achieving the desired concentration in a physiologically compatible vehicle, especially for high-dose toxicology studies.[13] Poorly soluble compounds often exhibit dissolution rate-limited absorption after oral administration.[14] For parenteral routes, precipitation upon injection into the aqueous environment of the bloodstream is a major risk, which can lead to embolism and severe toxicity. Stability is another key consideration; the compound must remain chemically and physically stable in the formulation vehicle for the duration of the study.

Pre-Formulation Assessment: The Foundation of Rational Design

A comprehensive pre-formulation study is the cornerstone of developing a successful formulation. It involves characterizing the physicochemical properties of the drug substance to identify potential challenges and guide the selection of formulation strategies.[1]

Essential Physicochemical Characterization
  • Solubility Profiling: The solubility of this compound should be determined in a range of aqueous and organic solvents. This includes water, buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4), and common pharmaceutical co-solvents (e.g., ethanol, propylene glycol, PEG 400) and lipids.[15][16]

  • pH-Solubility Relationship: For ionizable compounds, understanding how solubility changes with pH is critical for developing oral formulations and predicting behavior in the gastrointestinal tract.

  • LogP/LogD Determination: The octanol-water partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) provides insight into the lipophilicity of the compound, which influences its absorption and distribution.[3]

  • Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) can identify the crystalline form, melting point, and presence of polymorphs, which can significantly impact solubility and stability.[17]

Stability Analysis
  • pH-Rate Profile: The chemical stability of the compound in buffered solutions across a relevant pH range should be assessed to identify the pH of maximum stability.

  • Forced Degradation Studies: Exposing the compound to stress conditions (e.g., acid, base, oxidation, light, heat) helps to identify potential degradation pathways and develop stability-indicating analytical methods.

Preformulation_Workflow cluster_input Input cluster_physchem Physicochemical Characterization cluster_stability Stability Assessment cluster_output Output API This compound (API) Solubility Solubility Profiling (Aqueous & Organic) API->Solubility pHSol pH-Solubility Profile API->pHSol LogP LogP / LogD Determination API->LogP SolidState Solid-State Analysis (DSC, XRPD) API->SolidState pHrate pH-Rate Profile API->pHrate ForcedDeg Forced Degradation API->ForcedDeg Data Comprehensive Data Package Solubility->Data pHSol->Data LogP->Data SolidState->Data pHrate->Data ForcedDeg->Data Strategy Informed Formulation Strategy Selection Data->Strategy

Caption: Pre-formulation Assessment Workflow.

Formulation Strategies: A Decision-Making Framework

The choice of formulation strategy depends on the pre-formulation data, the intended route of administration, and the required dose.[13]

Route of Administration: Impact on Formulation Choice
  • Oral (PO): For oral delivery, the goal is often to enhance solubility and dissolution in the gastrointestinal tract. Strategies include particle size reduction, amorphous solid dispersions, and lipid-based formulations.[2][14][18]

  • Intravenous (IV): IV formulations require the drug to be fully solubilized in a vehicle that is isotonic and biocompatible to avoid precipitation and hemolysis. Co-solvents and complexation agents are common choices.

  • Intraperitoneal (IP) / Subcutaneous (SC): These routes can often tolerate suspensions or slightly hypertonic solutions, offering more flexibility than the IV route.

Strategy 1: Aqueous-Based Formulations

For compounds with some inherent aqueous solubility, simple aqueous vehicles can be explored.

  • pH Adjustment: If the compound is an ionizable weak acid or base, adjusting the pH of the vehicle to form a salt can dramatically increase solubility. This is often the simplest approach.

  • Co-solvents: Water-miscible organic solvents can be used to increase the solubility of poorly water-soluble compounds by reducing the polarity of the aqueous vehicle.[15][19] Common co-solvents for preclinical studies include polyethylene glycol (PEG) 300/400, propylene glycol (PG), ethanol, and dimethyl sulfoxide (DMSO).[16] However, high concentrations can cause toxicity, so their use should be minimized.

Table 1: Common Co-solvents for Preclinical In Vivo Studies

Co-solventRoute of AdministrationTypical Concentration Range (%)Key Considerations
Propylene GlycolIV, PO, IP10-60Can cause hemolysis at high IV concentrations.
PEG 400IV, PO, IP10-60Generally well-tolerated; can be viscous.
EthanolIV, PO, IP5-20Potential for CNS effects; can cause pain on injection.
DMSOIP, SC (rarely IV)1-10High solubilizing power but potential for toxicity.
Solutol® HS 15IV, PO5-20Surfactant with good solubilizing capacity.
Strategy 2: Solubilization-Enhancing Formulations

When simple aqueous systems are insufficient, more advanced techniques are required.

  • Surfactant-Based Systems: Surfactants form micelles in aqueous solutions above their critical micelle concentration, creating a hydrophobic core that can solubilize lipophilic drugs.[2] Polysorbate 80 (Tween® 80) and polyoxyl 35 castor oil (Cremophor® EL) are frequently used but must be used with caution due to potential hypersensitivity reactions.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility and stability.[20][21][22][23][24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are widely used in parenteral and oral formulations due to their favorable safety profiles.[24]

Strategy 3: Lipid-Based Formulations (for Oral Delivery)

For highly lipophilic compounds administered orally, lipid-based drug delivery systems (LBDDS) can significantly improve bioavailability by presenting the drug in a solubilized state and utilizing the body's natural lipid absorption pathways.[25][26][27][28][29] These can range from simple solutions in oils (e.g., sesame oil, medium-chain triglycerides) to more complex self-emulsifying drug delivery systems (SEDDS).[18][28]

Formulation_Decision_Tree cluster_route cluster_oral cluster_iv Start Start: Pre-formulation Data (Solubility, Dose, Route) Route Route of Administration? Start->Route AqueousSol Sufficient Aqueous Solubility? Route->AqueousSol Oral IV_Sol Soluble in Aqueous Vehicle at Target Dose? Route->IV_Sol Parenteral (IV) SimpleOral Simple Aqueous Vehicle (e.g., 0.5% CMC) AqueousSol->SimpleOral Yes EnhanceSol Solubilization Required AqueousSol->EnhanceSol No Cyclodextrin_Oral Cyclodextrin Formulation EnhanceSol->Cyclodextrin_Oral Lipid Lipid-Based Formulation (e.g., SEDDS) EnhanceSol->Lipid SimpleIV Saline / D5W with pH adjustment IV_Sol->SimpleIV Yes ComplexIV Complexation / Co-solvents IV_Sol->ComplexIV No Cosolvent_IV Co-solvent System (e.g., PEG/PG/Ethanol) ComplexIV->Cosolvent_IV Cyclodextrin_IV Cyclodextrin Formulation (e.g., HP-β-CD) ComplexIV->Cyclodextrin_IV

Caption: Formulation Strategy Decision Tree.

Protocol: Preparation of a Co-Solvent-Based Formulation for Intravenous (IV) Administration

This protocol describes the preparation of a 10 mg/mL solution of this compound in a ternary co-solvent system.

Rationale and Selection of Excipients

A co-solvent system is chosen for its simplicity and ability to solubilize a wide range of compounds for IV administration.[16] A combination of PEG 400, propylene glycol, and ethanol is often used to balance solubilizing power with viscosity and potential toxicity. Saline is used as the aqueous phase to ensure the final formulation is isotonic.

Materials and Equipment
  • This compound (API)

  • Polyethylene Glycol 400 (PEG 400), USP/NF grade

  • Propylene Glycol (PG), USP/NF grade

  • Ethanol (Dehydrated Alcohol, USP), 200 proof

  • 0.9% Sodium Chloride Injection, USP (Normal Saline)

  • Sterile, depyrogenated glass vials

  • Analytical balance, magnetic stirrer and stir bars, volumetric flasks, pipettes

  • Sterile syringe filters (0.22 µm PVDF)

Step-by-Step Preparation Protocol
  • Vehicle Preparation: In a clean glass beaker, combine 2.0 mL of PEG 400, 1.0 mL of Propylene Glycol, and 1.0 mL of Ethanol. This creates a 4:2:2 ratio of PEG:PG:EtOH in the organic phase. Mix thoroughly.

  • API Dissolution: Weigh 100 mg of this compound and add it to the co-solvent mixture from Step 1.

  • Solubilization: Place the beaker on a magnetic stirrer and stir at a low-to-medium speed until the API is completely dissolved. Gentle warming (to ~40°C) may be used to facilitate dissolution if necessary, but the solution should be cooled to room temperature before proceeding.

  • Aqueous Dilution: Slowly add 6.0 mL of 0.9% Sodium Chloride Injection to the dissolved drug concentrate while stirring continuously. This brings the final volume to 10.0 mL and the final vehicle composition to 20% PEG 400, 10% PG, 10% Ethanol, and 60% Saline (v/v/v/v).

  • Final Mixing: Continue stirring for an additional 10-15 minutes to ensure a homogenous solution.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile, depyrogenated vial.

  • Labeling and Storage: Label the vial clearly with the compound name, concentration, vehicle composition, date, and storage conditions (e.g., 2-8°C, protected from light).

Quality Control and Characterization

Before administration, every formulation batch must be characterized to ensure it meets predefined specifications.[17][30][31][32][33]

Table 2: QC Specifications for IV Formulation

ParameterMethodSpecification
AppearanceVisual InspectionClear, colorless, free of visible particulates
pHpH Meter6.5 - 7.5
OsmolalityOsmometer280 - 350 mOsm/kg
Concentration & PurityHPLC-UV95.0% - 105.0% of target concentration; Purity >98%
SterilityUSP <71>Sterile
EndotoxinLAL Test (USP <85>)< 5 EU/kg

Protocol: Preparation of a Cyclodextrin-Based Formulation for Oral Gavage

This protocol describes the preparation of a 20 mg/mL suspension/solution of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Rationale and Selection of Cyclodextrin

HP-β-CD is selected for its high aqueous solubility and excellent safety profile for oral administration.[24] It can form inclusion complexes with lipophilic drugs, enhancing their solubility and potentially improving oral bioavailability.[20][21][22][23] A 20-40% (w/v) solution of HP-β-CD is a common starting point for oral formulations.

Materials and Equipment
  • This compound (API)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD), pharmaceutical grade

  • Purified Water or appropriate buffer (e.g., citrate buffer, pH 4.0)

  • Glass beakers, graduated cylinders

  • Magnetic stirrer and stir bars

  • Analytical balance

Step-by-Step Preparation Protocol
  • Vehicle Preparation: Weigh 3.0 g of HP-β-CD and add it to a glass beaker.

  • Hydration: Add approximately 8 mL of purified water to the HP-β-CD.

  • Dissolution of Excipient: Stir the mixture using a magnetic stirrer until the HP-β-CD is completely dissolved, forming a clear solution.

  • API Addition: Weigh 200 mg of this compound and slowly add the powder to the stirring HP-β-CD solution.

  • Complexation: Continue stirring for at least 4-6 hours (or overnight) at room temperature to allow for efficient complexation. The mixture may initially appear as a suspension, but it should clarify as the complex forms. If the drug does not fully dissolve, the formulation will be a saturated solution in equilibrium with solid drug (a suspension), which is still acceptable for oral gavage.

  • Final Volume Adjustment: Quantitatively transfer the solution/suspension to a 10 mL volumetric flask and add purified water to bring the final volume to 10.0 mL. This results in a 30% (w/v) HP-β-CD vehicle.

  • Homogenization: Mix thoroughly. If the final product is a suspension, ensure it is homogenous before each dose withdrawal.

  • Storage: Transfer to a suitable container and store at controlled room temperature or 2-8°C, protected from light.

Quality Control and Characterization
  • Appearance: Visual inspection for color, clarity (if a solution), or uniformity (if a suspension).

  • pH: Measurement using a calibrated pH meter.

  • Concentration: For solutions, HPLC-UV analysis of a filtered aliquot. For suspensions, analysis of a well-mixed, known volume to determine total drug content.

  • Resuspendability (for suspensions): Assess the ease of resuspending settled particles by gentle shaking.

Conclusion and Best Practices

The development of a robust and reliable formulation is a critical determinant of success in preclinical in vivo studies. A thorough understanding of the physicochemical properties of the test compound, this compound, is the essential first step in a rational design process. This note has outlined a systematic approach, from pre-formulation characterization to the selection of appropriate formulation strategies based on the intended route of administration.

Key best practices include:

  • Start Simple: Always evaluate the simplest possible formulation first (e.g., aqueous suspension or pH-adjusted solution).

  • Minimize Excipients: Use the lowest concentration of excipients necessary to achieve the desired formulation characteristics to avoid confounding toxicological or pharmacological effects.[34][35][36][37]

  • Characterize Thoroughly: Every new formulation should be fully characterized for appearance, pH, concentration, and purity before use in animals.

  • Ensure Stability: Confirm the physical and chemical stability of the formulation for the intended duration of the study.

  • Maintain Records: Detailed documentation of formulation composition, preparation methods, and QC results is essential for reproducibility and regulatory submissions.

By applying these principles and protocols, researchers can develop high-quality formulations that enable accurate and reliable evaluation of novel therapeutic candidates like this compound.

References

Troubleshooting & Optimization

strategies to improve the yield of 2-(1H-pyrazol-1-yl)propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(1H-pyrazol-1-yl)propan-1-ol. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the N-alkylation of pyrazole with propylene oxide. Our goal is to provide you with the causal insights and actionable strategies required to optimize your reaction yield and purity.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction shows very low or no conversion to the desired product. What are the likely causes?

Answer: Low or no conversion in this N-alkylation reaction typically stems from one of four key areas: ineffective deprotonation of pyrazole, inappropriate solvent choice, suboptimal temperature, or reagent quality.

  • Ineffective Deprotonation: Pyrazole has a pKa of approximately 14.2 (in DMSO), requiring a sufficiently strong base to generate the nucleophilic pyrazolate anion. However, an overly strong base can promote unwanted side reactions.

    • Causality: The reaction proceeds via nucleophilic attack of the pyrazolate anion on the propylene oxide epoxide ring. Without sufficient anion formation, the reaction will not initiate.

    • Solution: Sodium hydride (NaH, 60% dispersion in mineral oil) is a common and effective choice. It provides irreversible deprotonation. Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly at elevated temperatures, and are often safer and easier to handle. Avoid aqueous bases, as water can compete as a nucleophile, leading to diol formation from the epoxide.

  • Inappropriate Solvent: The solvent must be ableto dissolve the pyrazolate salt and be inert to the reactants.

    • Causality: Polar aprotic solvents are ideal as they solvate the cation of the base (e.g., Na⁺) without forming strong hydrogen bonds with the pyrazolate anion, thus preserving its nucleophilicity.

    • Solution: Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN) are excellent choices. Ensure they are dry, as trace water can quench the base and react with the epoxide.

  • Suboptimal Temperature: This reaction requires sufficient thermal energy to overcome the activation barrier but excess heat can cause issues.

    • Causality: The ring-opening of epoxides is often slow at room temperature. However, propylene oxide is volatile (boiling point: 34 °C), and excessive heat can lead to its evaporation from the reaction mixture and promote polymerization.

    • Solution: We recommend starting the reaction at room temperature and gently heating to 50-60 °C. The reaction should be performed in a sealed vessel or under a reflux condenser to prevent the loss of propylene oxide.

Question 2: I've isolated a product, but my NMR analysis shows a mixture of isomers. How can I improve regioselectivity?

Answer: You are likely observing a mixture of N-1 and N-2 alkylated pyrazoles. The reaction of the pyrazolate anion with propylene oxide should also be regioselective, but controlling both factors is key.

  • N-1 vs. N-2 Alkylation: For unsubstituted pyrazole, alkylation typically favors the N-1 position due to electronic and steric factors. The presence of substituents on the pyrazole ring can alter this selectivity.[1][2]

    • Causality: The tautomerism of pyrazole makes both nitrogens available for alkylation. While N-1 is generally favored, reaction conditions can influence the ratio.[3]

    • Solution: In general, for unsubstituted pyrazole, standard conditions (NaH in DMF) strongly favor the desired N-1 isomer. If you are using a substituted pyrazole, steric hindrance from a group at the 5-position will strongly direct alkylation to the N-1 position.

  • Epoxide Ring-Opening Regioselectivity: Propylene oxide is an unsymmetrical epoxide. The pyrazolate anion can attack either the more substituted (C2) or less substituted (C1) carbon.

    • Causality: Under basic or neutral conditions, the ring-opening proceeds via a classic SN2 mechanism. The nucleophile (pyrazolate) will attack the sterically least hindered carbon atom.[4] For propylene oxide, this is the terminal CH₂ group (C1). This attack leads to the formation of a secondary alcohol, this compound, which is the desired product.

    • Solution: Strictly avoid acidic conditions or Lewis acid catalysts if this is not the desired regioisomer. Acidic conditions can promote attack at the more substituted carbon via a carbocation-like transition state.[5]

Logical Troubleshooting Flow

The following diagram outlines a decision-making process for troubleshooting the synthesis.

troubleshooting_flow start Low Yield or Impure Product check_conversion TLC/GC-MS shows unreacted starting material? start->check_conversion check_isomers NMR shows isomeric mixture? start->check_isomers check_purity Purification is difficult? start->check_purity check_conversion->check_isomers No sub_base 1. Review Base - Is it strong enough? - Was it handled properly (anhydrous)? check_conversion->sub_base Yes iso_conditions Confirm Basic Conditions - Avoid any acidic catalysts. - S_N2 mechanism favors desired isomer. check_isomers->iso_conditions Yes pur_column Optimize Column Chromatography - Test different solvent systems (e.g., Ethyl Acetate/Hexane). check_purity->pur_column Yes sub_temp 2. Adjust Temperature - Increase stepwise to 50-60°C. - Use sealed vessel. sub_base->sub_temp sub_time 3. Increase Reaction Time - Monitor reaction for 12-24h. sub_temp->sub_time iso_sterics Consider Sterics - For substituted pyrazoles, steric hindrance directs N-alkylation. iso_conditions->iso_sterics pur_salt Consider Acid Salt Precipitation - React with an acid (e.g., oxalic) to form a crystalline salt.[6] pur_column->pur_salt reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: S_N2 Attack cluster_step3 Step 3: Protonation pyrazole Pyrazole (pKa ~14.2) pyrazolate Pyrazolate Anion (Nucleophile) pyrazole->pyrazolate + NaH base Base (e.g., NaH) h2 H₂ transition_state S_N2 Transition State pyrazolate->transition_state Nucleophilic Attack propylene_oxide Propylene Oxide (Electrophile) alkoxide Alkoxide Intermediate transition_state->alkoxide Attack at least hindered carbon workup Aqueous Workup (H₂O) alkoxide->workup + H₂O final_product This compound

References

Technical Support Center: Navigating the Solubility Labyrinth of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of pyrazole-based compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to overcome common solubility hurdles encountered in the laboratory. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to empower your research and development efforts.

Introduction: The Pyrazole Paradox

Pyrazole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] However, the very physicochemical properties that make them effective therapeutic agents—such as their aromaticity, potential for hydrogen bonding, and stable crystal lattice—often contribute to their poor solubility in aqueous and organic solvents.[2] This guide will equip you with the knowledge and practical strategies to systematically address and overcome these solubility challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns encountered when working with pyrazole-based compounds.

Q1: Why is my pyrazole-based compound so poorly soluble?

A1: The limited solubility of pyrazole derivatives often stems from a combination of factors inherent to their molecular structure. The pyrazole ring's aromaticity and capacity for hydrogen bonding can lead to strong intermolecular interactions, such as π-π stacking and hydrogen bonds.[2][3] These forces result in a high crystal lattice energy, making it difficult for solvent molecules to break apart the solid state and dissolve the compound. Furthermore, the nature of the substituents on the pyrazole ring plays a critical role; non-polar groups can significantly decrease aqueous solubility, while polar groups may enhance it.[2][4]

Q2: I'm observing poor solubility during my reaction workup. What are my immediate options?

A2: A common and effective initial strategy is to employ a co-solvent system.[2] This involves using a mixture of a "good" solvent, in which your compound is soluble, and a "poor" solvent, in which it is less soluble. For example, you can dissolve your crude pyrazole derivative in a minimal amount of a hot "good" solvent like ethanol or acetone, and then carefully add a "poor" solvent such as water or hexane until the solution becomes slightly cloudy.[2] This technique, often used for recrystallization, can help keep your compound in solution during the workup process.

Q3: How does pH influence the solubility of my pyrazole compound?

A3: Pyrazoles are generally weakly basic compounds.[5] This characteristic can be leveraged to enhance their solubility. By adjusting the pH of an aqueous solution to be more acidic (e.g., using hydrochloric or sulfuric acid), the pyrazole nitrogen can become protonated, forming a more soluble salt.[2][6] This is a particularly useful strategy during aqueous extractions to separate your pyrazole compound from non-basic impurities. A thorough pH-solubility profile is a crucial first step in understanding your compound's behavior.[6][7]

Q4: When should I consider forming a salt of my pyrazole compound?

A4: Salt formation is a robust strategy for significantly increasing the solubility and dissolution rate of ionizable pyrazole compounds, especially those intended for oral or parenteral administration.[6][8] If your pyrazole derivative has a suitable acidic or basic functional group, forming a salt with a pharmaceutically acceptable counter-ion can dramatically improve its aqueous solubility. The choice of the counter-ion is critical as it can also affect the compound's stability and hygroscopicity.[6]

Q5: What are amorphous solid dispersions, and are they suitable for pyrazole-based compounds?

A5: Amorphous solid dispersions (ASDs) are a powerful formulation technique for enhancing the solubility of poorly water-soluble drugs.[9][10] In an ASD, the drug is dispersed in an amorphous state within a polymer matrix.[9] The amorphous form of a drug is thermodynamically less stable and more soluble than its crystalline counterpart.[6][11] This approach is highly suitable for pyrazole compounds that are difficult to solubilize through other means. Techniques like spray-drying and hot-melt extrusion are commonly used to prepare ASDs.[6][12]

Troubleshooting Guides: From the Bench to Best Practices

This section provides detailed, step-by-step guidance for overcoming specific solubility-related experimental challenges.

Guide 1: The Stubborn Solid - Compound Won't Dissolve for In Vitro Assays

You have a promising pyrazole-based compound, but it refuses to dissolve in your standard assay buffer, leading to inconsistent and unreliable biological data.

Root Cause Analysis:

The issue likely lies in the compound's high crystallinity and low affinity for the aqueous buffer. Direct addition of a solid to the buffer is often inefficient.

Step-by-Step Protocol:

  • Initial Solvent Screening:

    • Objective: To identify a suitable organic solvent that can dissolve the compound at a high concentration.

    • Procedure: Test the solubility of your compound in a small panel of water-miscible organic solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[6][13]

    • Rationale: These solvents can disrupt the crystal lattice of the pyrazole compound more effectively than aqueous buffers alone.

  • Stock Solution Preparation:

    • Objective: To create a concentrated stock solution for serial dilution.

    • Procedure: Prepare a high-concentration stock solution of your compound in the chosen organic solvent (e.g., 10 mM in DMSO). Gentle warming or sonication can be used to aid dissolution.[13]

    • Rationale: Starting with a fully dissolved stock ensures that you are working with a homogenous solution, which is critical for accurate dilutions.

  • Serial Dilution into Assay Buffer:

    • Objective: To prepare the final assay concentrations while minimizing precipitation.

    • Procedure: Perform serial dilutions of the stock solution directly into your pre-warmed assay buffer. It is crucial to maintain a low final concentration of the organic solvent (typically ≤1%) to avoid solvent-induced artifacts in your biological assay.

    • Rationale: The organic solvent acts as a carrier, but its concentration must be kept to a minimum to prevent interference with the biological system.

Visualizing the Workflow:

A Insoluble Pyrazole Compound B Solvent Screening (DMSO, EtOH, PG, PEG 400) A->B Identify 'Good' Solvent C Prepare Concentrated Stock Solution B->C D Serial Dilution into Assay Buffer C->D Maintain Low Organic Solvent % E Perform Biological Assay D->E

Caption: Workflow for preparing pyrazole compounds for in vitro assays.

Guide 2: The Precipitating Problem - Formulation for In Vivo Studies

Your pyrazole compound dissolves in a vehicle for oral gavage or intravenous injection, but precipitates upon administration, leading to poor and variable bioavailability.

Root Cause Analysis:

The formulation is likely not robust enough to maintain the compound's solubility when diluted in the physiological environment of the gastrointestinal tract or bloodstream.

Step-by-Step Protocol: Crafting a Stable Formulation

  • Component Selection:

    • Objective: To choose a combination of excipients that can create a stable microenvironment for the drug.

    • Excipients:

      • Solubilizer: DMSO is a common starting point.[13]

      • Co-solvents/Surfactants: PEG 400 and Tween-80 are frequently used to improve solubility and prevent precipitation.[13]

      • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the drug molecule, enhancing its aqueous solubility.[6]

  • Formulation Preparation (Example for Oral Gavage):

    • Objective: To prepare a clear, homogenous, and stable formulation.

    • Procedure:

      • Accurately weigh the required amount of the pyrazole compound.

      • Dissolve the compound in a minimal amount of DMSO (e.g., to achieve a 5-10% final DMSO concentration).[13]

      • Sequentially add PEG 400 (e.g., 40% of the final volume) and Tween-80 (e.g., 5% of the final volume), vortexing thoroughly after each addition.[13]

      • Add sterile saline to reach the final desired volume and vortex until a clear solution is obtained.[13]

    • Rationale: This multi-component system creates a more stable formulation where the co-solvents and surfactants help to keep the drug in solution upon dilution in the aqueous environment of the GI tract.

Data Presentation: Example Formulation Components

ExcipientTypical Concentration RangePurpose
DMSO5-10%Primary Solubilizer
PEG 40030-60%Co-solvent
Tween-805-10%Surfactant/Emulsifier
HP-β-CD10-40%Encapsulating Agent
Saline/D5Wq.s. to 100%Vehicle

Advanced Strategies for Intractable Solubility Issues

For compounds that remain challenging, more advanced formulation strategies may be necessary.

Co-crystallization

Co-crystallization involves combining the active pharmaceutical ingredient (API) with a benign co-former in a specific stoichiometric ratio to form a new crystalline solid with improved physicochemical properties, including solubility.[14] This technique can be an alternative to salt formation, particularly for non-ionizable pyrazole compounds.

Visualizing the Concept:

Caption: Conceptual diagram of co-crystallization for solubility enhancement.

Amorphous Solid Dispersions (ASDs)

As previously mentioned, ASDs are a highly effective method for improving the solubility of poorly soluble drugs.[10][12] The process involves converting the crystalline drug into its higher-energy amorphous form and stabilizing it within a polymer matrix.

Experimental Protocol: Solvent Evaporation Method for ASD Preparation

  • Polymer and Solvent Selection:

    • Objective: To choose a suitable polymer and a common solvent for both the drug and the polymer.

    • Common Polymers: HPMCAS, PVP, Eudragit.[12]

    • Common Solvents: Ethanol, acetone, dichloromethane.[15]

  • Solution Preparation:

    • Procedure: Dissolve both the pyrazole compound and the selected polymer in the chosen solvent to form a clear solution.

  • Solvent Removal:

    • Procedure: The solvent is removed under vacuum, often using a rotary evaporator or a spray dryer, to rapidly precipitate the drug and polymer together.[15]

    • Rationale: Rapid solvent removal prevents the drug from recrystallizing, trapping it in its amorphous state within the polymer matrix.

  • Characterization:

    • Objective: To confirm the amorphous nature of the drug in the dispersion.

    • Techniques: X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR).[9]

Analytical Characterization of Solubility

Accurate and reliable measurement of solubility is paramount for understanding and addressing solubility challenges.

Thermodynamic vs. Kinetic Solubility
  • Thermodynamic Solubility: The equilibrium concentration of a compound in a saturated solution. It is a fundamental physicochemical property.

  • Kinetic Solubility: The concentration at which a compound precipitates from a solution when added from a concentrated stock (e.g., in DMSO). This is a high-throughput measurement often used in early drug discovery.[16]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of the solid pyrazole compound to a known volume of the desired solvent (e.g., water, buffer) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16][17][18]

Conclusion

Addressing the solubility challenges of pyrazole-based compounds requires a systematic and multi-faceted approach. By understanding the underlying physicochemical principles and employing the appropriate experimental strategies, from simple pH adjustments to advanced formulation techniques like amorphous solid dispersions, researchers can successfully navigate these hurdles. This guide provides a foundational framework to empower your experimental design and troubleshooting efforts, ultimately accelerating the journey of your promising pyrazole compounds from the laboratory to potential therapeutic applications.

References

Technical Support Center: Purification Techniques for 2-(1H-pyrazol-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-(1H-pyrazol-1-yl)propan-1-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile chiral building block. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common challenges encountered during the purification of this compound.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Question 1: My initial purity after aqueous workup is low, and I see multiple spots on my TLC. What are the likely impurities?

Answer: Low purity after initial extraction is common and typically points to the presence of unreacted starting materials and reaction byproducts. The synthesis of this compound, often proceeding via the alkylation of pyrazole with a propylene oxide equivalent, can generate several key impurities:

  • Unreacted Pyrazole: Being a solid with moderate polarity, pyrazole can be carried through an extraction, especially if the pH is not controlled.

  • Regioisomers: Alkylation of pyrazole can occur at either the N1 or N2 position of the ring. The desired product is the N1-alkylated isomer, but the formation of the thermodynamically less stable N2-isomer, 2-(1H-pyrazol-2-yl)propan-1-ol, is a common byproduct. These isomers often have very similar polarities, making them challenging to separate.

  • Di-alkylation Products: If an excess of the alkylating agent is used or if reaction conditions are not carefully controlled, a second propan-1-ol unit can attach to the remaining nitrogen of the pyrazole ring of the product, leading to a quaternized pyrazolium salt. These salts are highly polar and typically remain in the aqueous phase but can sometimes contaminate the organic layer.

Initial Identification Strategy: Use Thin Layer Chromatography (TLC) to get a preliminary assessment. Spot your crude product alongside commercially available pyrazole (if available). The pyrazole spot will serve as a reference. Regioisomers will likely appear as closely running spots.

Question 2: I'm struggling to separate the product from a very close-running impurity on my silica gel column. How can I improve the separation?

Answer: This is a classic challenge, likely due to the presence of the N2-regioisomer. Since these isomers have nearly identical functional groups and molecular weights, their separation relies on subtle differences in their interaction with the stationary phase.

Optimization Strategy for Column Chromatography:

  • Solvent System Refinement: The key is to find a solvent system with optimal selectivity. Instead of a simple hexane/ethyl acetate system, which separates primarily by polarity, introduce a solvent that can engage in different intermolecular interactions.

    • Add a Hydrogen-Bond Donor/Acceptor: Incorporating a small percentage of methanol or isopropanol (e.g., changing from 50% EtOAc/Hexane to 45:5:50 EtOAc/MeOH/Hexane) can alter the retention times by competing for hydrogen bonding sites on the silica and interacting differently with the two isomers.

    • Use a Different Solvent System: Switch to a dichloromethane/methanol or a toluene/acetone gradient. These systems offer different selectivity profiles compared to ethyl acetate/hexane.

  • Employ a Less Acidic Stationary Phase: Standard silica gel is acidic and can sometimes cause peak tailing or degradation of nitrogen-containing compounds.[1] Consider using deactivated silica gel (pre-treated with a solvent containing a small amount of triethylamine, ~0.1-1%) or switching to an alternative stationary phase like alumina (neutral or basic).[1]

  • Improve Column Efficiency: Ensure your column is packed correctly and is not overloaded. A long, thin column will generally provide better resolution than a short, wide one for difficult separations.

Technique Recommended Starting Conditions Rationale for Difficult Separations
Mobile Phase Hexane/Ethyl Acetate (Gradient: 100:0 to 50:50)A good starting point for general polarity-based separation.
Dichloromethane/Methanol (Gradient: 100:0 to 95:5)Offers different selectivity, particularly for compounds with hydrogen bonding capabilities.
Stationary Phase Silica Gel (230-400 mesh)Standard choice for most organic purifications.
Deactivated Silica Gel (0.5% Et3N in eluent)Reduces tailing for basic compounds like pyrazoles.[1]

Question 3: My purified product is a viscous oil that won't crystallize. How can I purify it further?

Answer: Many substituted pyrazoles, especially those with flexible alkyl chains and hydroxyl groups that inhibit efficient crystal packing, exist as oils at room temperature.[2] In this case, vacuum distillation is an excellent purification method for thermally stable liquids.

Given that the boiling point of this compound is reported as 225.2°C at atmospheric pressure (760 mmHg), distillation at this temperature would likely cause decomposition.[3] By reducing the pressure, the boiling point can be significantly lowered, allowing for a safe and effective purification.[4][5]

Key Considerations for Vacuum Distillation:

  • Pressure and Temperature: Use a temperature-pressure nomograph to estimate the boiling point at a reduced pressure. For example, at ~1 mmHg, the boiling point will be significantly lower, likely in the range of 80-120°C.

  • Bump Prevention: Do not use boiling chips, as they are ineffective under vacuum. Use a magnetic stir bar to ensure smooth boiling.[6]

  • Apparatus: A short-path distillation apparatus is recommended to minimize product loss on the glass surfaces.

  • Thermal Stability: While pyrazole rings are generally stable, prolonged exposure to high temperatures can cause degradation. It is best to heat the distillation flask gradually and not to exceed the required temperature.

Question 4: My final product looks pure by NMR, but my chiral HPLC analysis shows two distinct peaks. Is my product impure?

Answer: No, this is expected. The synthesis of this compound from achiral starting materials (pyrazole and propylene oxide) results in a racemic mixture , meaning it contains an equal amount of both the (R)- and (S)-enantiomers. A chiral HPLC column is designed to separate these enantiomers, so observing two peaks of roughly equal area indicates that your product is a racemate, not that it is impure.[7][8]

Guidance for Chiral Separation:

  • Column Choice: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including those containing pyrazole moieties.[7]

  • Mobile Phase:

    • Normal Phase: A mixture of a hydrocarbon (like n-hexane) and an alcohol modifier (like isopropanol or ethanol) is a common starting point. The ratio of these solvents is critical for achieving separation.[7]

    • Polar Organic Mode: Using a single polar solvent like ethanol or acetonitrile can also be effective and often results in shorter analysis times and better peak shapes.

  • Method Development: Chiral separations often require screening of different columns and mobile phases to find the optimal conditions.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best overall purification strategy for this compound?

A1: A multi-step strategy is often most effective.

  • Initial Purification: Start with flash column chromatography on silica gel using a hexane/ethyl acetate gradient to remove the bulk of impurities, such as unreacted pyrazole and any highly non-polar byproducts.

  • Final Purification: If the product is an oil and contains non-volatile impurities, follow up with vacuum distillation . If regioisomers are still present, a highly optimized column chromatography or preparative HPLC may be necessary.

  • Alternative Method: For removing basic impurities or separating from neutral byproducts, purification via acid salt formation can be very effective. This involves dissolving the crude product in a solvent like isopropanol or acetone, adding an acid (e.g., phosphoric or oxalic acid) to precipitate the pyrazolium salt of your product, filtering the salt, and then neutralizing it to recover the pure free base.[1]

Q2: How can I effectively monitor the purification process?

A2: Thin Layer Chromatography (TLC) is the most convenient method.

  • Stationary Phase: Use standard silica gel plates (e.g., Silica Gel 60 F254).

  • Mobile Phase: The same solvent system you plan to use for column chromatography is a good starting point (e.g., 50% ethyl acetate in hexane).

  • Visualization: Since the pyrazole ring has a UV chromophore, the spot can often be visualized under a UV lamp at 254 nm. However, for better sensitivity, especially for the alcohol functional group, staining is recommended.

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent choice as it reacts with the alcohol functional group, appearing as a yellow spot on a purple background.[9]

    • Ceric Ammonium Molybdate (CAM) Stain: A general-purpose stain that is very effective for visualizing hydroxyl groups.[10]

    • Iodine Chamber: A simple and general method for visualizing most organic compounds. The spots will appear as brown stains.[9]

Q3: Is this compound stable on silica gel and to heat?

A3: Pyrazole derivatives are generally robust. The N-C bond is stable, and the pyrazole ring is aromatic. The compound should be stable to the conditions of silica gel chromatography.[1] However, like many organic molecules, prolonged exposure to strong acids or very high temperatures during distillation should be avoided to prevent potential decomposition.[4] Some pyrazole derivatives have been noted to have limited hydrolytic stability, particularly if they contain ester groups, but the alcohol in this compound should be quite stable.

Workflow for Purification Method Selection

The choice of purification technique depends on the nature of the impurities and the physical state of the product. The following flowchart provides a decision-making guide.

Purification_Workflow start Crude Product (Post-Workup) tlc TLC Analysis: Assess complexity of mixture start->tlc is_solid Is the crude product a solid? tlc->is_solid salt_formation Alternative: Purification via Acid Salt Formation tlc->salt_formation Consider for basic impurities recrystallize Attempt Recrystallization (e.g., from EtOAc/Hexane or Ethanol/Water) is_solid->recrystallize Yes column Flash Column Chromatography (e.g., Hexane/EtOAc gradient) is_solid->column No / Complex Mixture recrystallize_success Success? recrystallize->recrystallize_success recrystallize_success->column No column_purity Is product pure by NMR? recrystallize_success->column_purity Yes column->column_purity is_oil Product is an oil column_purity->is_oil No, still impure chiral_hplc Chiral HPLC Analysis column_purity->chiral_hplc Yes distill Vacuum Distillation is_oil->distill distill->column_purity racemic Product is Racemic (Two enantiomer peaks) chiral_hplc->racemic salt_formation->column_purity

Caption: Decision workflow for purifying this compound.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

Objective: To remove starting materials and byproducts based on polarity.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Glass column, collection tubes, TLC plates, and visualization reagents

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in 100% hexane and pour it into the column. Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with 100% hexane, then gradually increase the polarity by adding ethyl acetate. A typical gradient might be:

    • 100% Hexane (2 column volumes)

    • 10% EtOAc in Hexane (2 column volumes)

    • 20% EtOAc in Hexane (4 column volumes)

    • 30-50% EtOAc in Hexane (collecting fractions until the product elutes)

  • Fraction Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Vacuum Distillation

Objective: To purify the liquid product from non-volatile impurities.

Materials:

  • Oil-like this compound

  • Short-path distillation apparatus

  • Heating mantle with a stirrer

  • Vacuum pump and pressure gauge

  • Cold trap (recommended)

Procedure:

  • Setup: Assemble the short-path distillation apparatus. Place the crude oil and a magnetic stir bar in the distillation flask.

  • Evacuation: Turn on the stirrer and slowly evacuate the system using the vacuum pump. A pressure of <1 mmHg is ideal.

  • Heating: Once the pressure is stable, begin to gently heat the distillation flask.

  • Distillation: The product will begin to distill when its boiling point at the applied pressure is reached. Collect the distillate in the receiving flask. Monitor the head temperature; a stable temperature during collection indicates a pure fraction.

  • Completion: Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool to room temperature before releasing the vacuum.

References

Knorr Pyrazole Synthesis: Technical Support & Optimization Center

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this classic and powerful reaction. Here, we move beyond simple protocols to address the nuances of reaction optimization, troubleshoot common experimental hurdles, and provide the causal logic behind our recommendations. Our goal is to empower you to achieve higher yields, predictable regioselectivity, and cleaner reaction profiles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Knorr pyrazole synthesis?

The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically under acidic catalysis, to form a pyrazole ring.[1][2] The generally accepted mechanism proceeds in three main stages:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This step is acid-catalyzed, as protonation of the carbonyl oxygen makes the carbon more electrophilic.[3]

  • Intramolecular Cyclization: The second nitrogen atom of the newly formed hydrazone intermediate then performs an intramolecular nucleophilic attack on the remaining carbonyl group.[4][5]

  • Dehydration: The resulting cyclic intermediate, often a hydroxylpyrazolidine, undergoes acid-catalyzed dehydration to eliminate a molecule of water, forming the stable aromatic pyrazole ring.[4][6][7] This final dehydration step is often the rate-determining step of the reaction.[6]

Q2: What are the most critical parameters to control for a successful Knorr synthesis?

The success of a Knorr synthesis hinges on the careful control of four key parameters: pH, solvent, temperature, and reactant stoichiometry. These factors collectively influence reaction rate, yield, and, most critically, regioselectivity when using unsymmetrical dicarbonyl compounds.[6] Recent studies have revealed that the reaction kinetics can be more complex than previously assumed, with phenomena like autocatalysis being observed, making precise control essential.[6][8]

Q3: How can I control the regioselectivity of the reaction with an unsymmetrical 1,3-dicarbonyl?

Controlling which of the two possible regioisomers forms is one of the greatest challenges. Selectivity is governed by the relative reactivity of the two carbonyl groups and the nucleophilicity of the hydrazine nitrogens.[9][10]

  • Electronic & Steric Effects: The initial attack of the hydrazine typically occurs at the more electrophilic (less sterically hindered) carbonyl carbon.[9] For instance, in a β-ketoester, the ketone carbonyl is generally more reactive than the ester carbonyl.[9]

  • pH Control: Acidic conditions are crucial. Low pH protonates the carbonyls, activating them for attack.[3] However, excessively strong acid can fully protonate the hydrazine, reducing its nucleophilicity. Fine-tuning the pH with a weak acid like acetic acid is standard practice.[7]

  • Temperature: Kinetically controlled conditions (lower temperatures) may favor one isomer, while thermodynamically controlled conditions (higher temperatures) may favor another.

Q4: What are the common side products or impurities I should watch for?

Common impurities include unreacted starting materials, regioisomers, and intermediates that fail to dehydrate. Additionally:

  • Di-addition Products: It is possible for a second molecule of hydrazine to react with the intermediate, leading to undesired byproducts.[6][11]

  • Hydrazine Degradation: Hydrazine and its derivatives can be unstable, especially when heated, leading to the formation of colored impurities that can make purification difficult.[12] Running the reaction under an inert atmosphere (e.g., nitrogen) can sometimes mitigate this.[12]

  • Trapped Intermediates: The hydroxylpyrazolidine intermediate can sometimes be isolated, especially under neutral or mild conditions where the final dehydration step is slow.[6] At neutral to high pH, the reaction can stall at the initial hydrazone stage.[3]

Troubleshooting Guide

This section addresses specific issues encountered during the experiment.

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution & Scientific Rationale
Incomplete Dehydration Solution: Increase the reaction temperature or prolong the heating time. Add a stronger acid catalyst (e.g., a drop of H₂SO₄) if compatible with your substrates. Rationale: The final dehydration of the cyclic hemiaminal intermediate is often the rate-determining step and is effectively catalyzed by acid and heat.[6]
Incorrect pH Solution: Ensure catalytic acid (e.g., glacial acetic acid) is present. If using a hydrazine salt (e.g., phenylhydrazine HCl), consider adding a base like sodium acetate to free the hydrazine. Rationale: Both the initial condensation and the final dehydration are acid-catalyzed.[3] However, if the hydrazine is fully protonated as a salt, its nucleophilicity is drastically reduced.
Product Loss During Work-up Solution: When precipitating the product with water, use ice-cold water and minimize the volume of solvent used for rinsing the collected solid.[9] Perform a solubility test on your product beforehand. Rationale: Many pyrazole products have some solubility in aqueous or organic solvents. Excessive washing or using warm solvents can lead to significant loss of the isolated product.[9]
Poor Substrate Reactivity Solution: For sterically hindered or electronically deactivated dicarbonyls, consider more forcing conditions (higher temperature, longer reaction times) or microwave-assisted synthesis. Rationale: Steric hindrance can slow both the initial nucleophilic attack and the subsequent cyclization. Microwave irradiation can often accelerate slow thermal reactions.[1]
Issue 2: A Mixture of Regioisomers is Formed
Potential Cause Recommended Solution & Scientific Rationale
Similar Carbonyl Reactivity Solution 1 (Solvent Tuning): Systematically screen different solvents (e.g., ethanol, acetic acid, toluene, HFIP). Rationale: The solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl and stabilize transition states differently, thereby altering the regiochemical outcome.[6][13] Solution 2 (Temperature Control): Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Rationale: Lower temperatures favor the kinetically controlled product, which results from the fastest reaction pathway. This often leads to higher selectivity if there is a significant energy difference between the two competing pathways.[10]
Ambiguous Nucleophilicity Solution (Protecting Groups): If using a substituted hydrazine where the two nitrogens have similar nucleophilicity, consider a synthetic strategy where one nitrogen is temporarily protected to force the reaction through a single pathway. Rationale: This is an advanced strategy that removes ambiguity by chemically differentiating the two nucleophilic centers.
Reactant Stoichiometry Solution: Investigate the effect of varying the reactant ratio. Rationale: Recent research using transient flow methodology has shown that the initial reactant stoichiometry can have a strong influence on reaction rates and potentially affect the regioisomeric ratio.[6]
Issue 3: Reaction Mixture Develops Intense Color (Yellow/Red/Brown)
Potential Cause Recommended Solution & Scientific Rationale
Hydrazine Decomposition Solution 1: Run the reaction under an inert atmosphere (N₂ or Ar). Rationale: Phenylhydrazine and other hydrazine derivatives can be susceptible to air oxidation, especially at elevated temperatures, leading to highly colored byproducts.[12] Solution 2: Use fresh, high-purity hydrazine. If using a salt like phenylhydrazine HCl, neutralize it in situ just before use. Rationale: Impurities in the hydrazine starting material can act as catalysts for decomposition pathways.
Side Reactions Solution: During work-up, pass the crude product through a small plug of silica gel, eluting with a non-polar solvent (e.g., toluene or hexanes) to wash away colored impurities before eluting the product with a more polar solvent system. Rationale: Many of the colored impurities are non-polar and can be effectively separated from the more polar pyrazole product using this simple filtration technique.[12]

Optimization Workflow & Protocols

General Optimization Workflow

The following diagram outlines a systematic approach to optimizing a Knorr pyrazole synthesis.

G cluster_0 Phase 1: Feasibility cluster_1 Phase 2: Optimization cluster_2 Phase 3: Analysis & Purification Start Select 1,3-Dicarbonyl & Hydrazine Initial Initial Test Reaction (e.g., EtOH/AcOH, RT to 80°C) Start->Initial Monitor Monitor by TLC/LCMS (Check for Product Formation) Initial->Monitor Solvent Solvent Screen (EtOH, AcOH, Toluene, etc.) Monitor->Solvent Product Formed? Temp Temperature Screen (0°C, RT, Reflux) Solvent->Temp Catalyst Catalyst Loading (0.1 eq to 1.0 eq Acid) Temp->Catalyst Analysis Analyze Yield & Regioselectivity (NMR) Catalyst->Analysis Purify Develop Purification (Crystallization vs. Chromatography) Analysis->Purify End Optimized Protocol Purify->End

Caption: A systematic workflow for the optimization of the Knorr pyrazole synthesis.

Protocol 1: Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one

This protocol details the synthesis of a pyrazolone from a β-ketoester, a common variation of the Knorr synthesis.[7]

Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[4][7]

Materials:

  • Ethyl benzoylacetate (1 equivalent)

  • Hydrazine hydrate (~64-65% solution, 2 equivalents)

  • 1-Propanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl benzoylacetate (e.g., 3 mmol) in 1-propanol (e.g., 3 mL).[7]

  • Add hydrazine hydrate (e.g., 6 mmol) to the solution.[7]

  • Add 3-5 drops of glacial acetic acid to catalyze the reaction.[7][14]

  • Heat the reaction mixture to approximately 100°C with stirring. The hot plate should be set slightly above 100°C.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes. Use a mobile phase such as 30% ethyl acetate/70% hexane.[5] The starting ketoester should be consumed over time.

  • Once the reaction is complete (typically 1-2 hours), add deionized water (e.g., 10 mL) to the hot reaction mixture while stirring vigorously.[5][7]

  • Turn off the heat and allow the mixture to cool slowly to room temperature, then in an ice bath, to facilitate complete precipitation of the product.[7]

  • Collect the solid product by vacuum filtration using a Büchner funnel.[7]

  • Wash the collected solid with a small amount of cold water to remove any water-soluble impurities like excess hydrazine or acetic acid.[7][14]

  • Allow the product to air dry completely before determining the mass and calculating the percent yield. Characterize by melting point and NMR spectroscopy.

Troubleshooting Regioselectivity: A Decision Tree

When faced with a mixture of regioisomers, use the following decision tree to guide your optimization strategy.

G start Is Regioselectivity an Issue? node_yes YES start->node_yes node_no NO (Proceed with Scale-up) start->node_no q_kinetic Are Carbonyls Electronically/Sterically Differentiated? node_yes->q_kinetic q_similar YES q_kinetic->q_similar q_dissimilar NO q_kinetic->q_dissimilar a_kinetic Lower Temperature (0°C) Favors Kinetic Product a_solvent Screen Solvents (Polar vs. Non-polar) a_ph Fine-tune pH (Vary Acid Catalyst Loading) a_solvent->a_ph q_similar->a_kinetic q_dissimilar->a_solvent

Caption: Decision tree for troubleshooting poor regioselectivity in Knorr synthesis.

References

Technical Support Center: Stability Analysis of 2-(1H-pyrazol-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical guide is designed for researchers, scientists, and drug development professionals engaged in the stability analysis of 2-(1H-pyrazol-1-yl)propan-1-ol. Our goal is to provide a comprehensive resource that addresses common challenges and questions encountered during experimental workflows. This guide is structured in a question-and-answer format to offer direct and actionable insights, ensuring the integrity and success of your stability studies.

Frequently Asked Questions (FAQs)

Q1: We are initiating a pre-formulation study for this compound. What are the critical first steps in assessing its stability?

A1: The initial phase of a stability study for a novel entity like this compound should begin with forced degradation studies, also known as stress testing.[1][2] These studies are essential to identify the intrinsic stability of the molecule and its likely degradation pathways.[2][3] The International Council for Harmonisation (ICH) guidelines recommend exposing the compound to a variety of harsh conditions to accelerate degradation.[1][3] This will help in developing and validating a stability-indicating analytical method.[4]

Key initial stress conditions to investigate include:

  • Acidic and Basic Hydrolysis: Exposure to a range of pH values will reveal susceptibility to hydrolysis.[3]

  • Oxidation: Using an oxidizing agent like hydrogen peroxide can uncover potential oxidative degradation pathways.[3][5]

  • Thermal Stress: Heating the compound at elevated temperatures helps to assess its thermal stability.[1]

  • Photostability: Exposing the compound to UV and visible light will determine its sensitivity to light-induced degradation.[1]

Q2: Which solvents should we consider for our initial stability and formulation studies with this compound?

A2: Solvent selection is a critical parameter that can significantly influence the stability of your compound. For this compound, a good starting point would be to test its stability in a range of solvents with varying polarities and protic/aprotic properties.

A recommended initial solvent panel could include:

Solvent ClassExamplesRationale
Protic Solvents Water (at various pH values), Ethanol, IsopropanolThese solvents can participate in hydrogen bonding and may facilitate hydrolytic degradation.
Aprotic Polar Solvents Acetonitrile, Dimethyl Sulfoxide (DMSO)These are common solvents in drug discovery and formulation and can influence different degradation pathways.
Aprotic Non-Polar Solvents Dichloromethane, HexanesWhile less common for final formulations, they can provide insights into the compound's intrinsic stability in a non-reactive environment.

It is also crucial to consider the potential for co-solvents if the compound exhibits poor solubility in water.[2][5]

Q3: What are the most probable degradation pathways for a pyrazole-containing molecule like this compound?

A3: While specific pathways for this exact molecule require experimental confirmation, pyrazole derivatives can be susceptible to several degradation mechanisms:

  • Hydrolysis: The pyrazole ring itself is generally stable to hydrolysis, but functional groups attached to it can be labile. The ether linkage in related structures or the propanol side chain could be susceptible to acid or base-catalyzed hydrolysis.

  • Oxidation: The pyrazole ring can be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxides. The secondary alcohol in the propan-1-ol side chain can be oxidized to a ketone.

  • Photodegradation: Aromatic heterocyclic systems like pyrazole can absorb UV light, leading to photochemical reactions such as rearrangements or cleavage.

Identifying the degradation products through techniques like LC-MS is crucial for elucidating these pathways.[4]

Troubleshooting Guide

Q4: Our HPLC analysis shows a decrease in the parent peak of this compound over time, but we don't see any significant new peaks appearing. What could be happening?

A4: This is a common and often perplexing issue in stability studies. Several possibilities could explain this observation:

  • Formation of Non-UV Active Degradants: The degradation products may lack a chromophore that absorbs at the detection wavelength being used.

  • Formation of Insoluble Degradants: The degradation products could be precipitating out of the solution, meaning they are not being injected into the HPLC system.

  • Formation of Volatile Degradants: If the degradation products are volatile, they may be lost from the sample vial.

  • Adsorption to the Container: The compound or its degradants might be adsorbing to the surface of the storage container (e.g., glass or plastic vials).

  • Inadequate Chromatographic Method: Your current HPLC method may not be capable of resolving the degradation products from the solvent front or other formulation components. A "stability-indicating method" is necessary to properly analyze stability samples.[6]

Troubleshooting Steps:

  • Use a Photodiode Array (PDA) Detector: A PDA detector will allow you to screen for peaks at multiple wavelengths.

  • Analyze by Mass Spectrometry (LC-MS): LC-MS can detect non-UV active compounds and provide valuable mass information about potential degradants.[7]

  • Visual Inspection of Samples: Check for any precipitation or changes in color.

  • Use a Mass Balance Approach: Quantify the parent compound and any observed degradants to see if the total mass is conserved.

  • Develop a Stability-Indicating Method: Modify your HPLC method (e.g., change the gradient, mobile phase, or column) to ensure the separation of all potential degradation products.

Q5: We are observing significant degradation of this compound in our formulation containing common excipients. How can we identify the cause?

A5: Excipient compatibility is a critical aspect of formulation development. To identify the problematic excipient, a systematic approach is required:

  • Binary Mixtures: Prepare binary mixtures of this compound with each individual excipient in the formulation.

  • Stress Conditions: Subject these binary mixtures to accelerated stability conditions (e.g., elevated temperature and humidity).

  • Control Samples: Include control samples of the active pharmaceutical ingredient (API) alone and each excipient alone.

  • Analytical Monitoring: Monitor the degradation of the API in each binary mixture using a validated stability-indicating method.

This approach will help pinpoint any specific excipient that is promoting the degradation of your compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for analytical method development.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (deionized)

  • pH meter

  • HPLC with UV/PDA detector

  • LC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.[5]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solutions at room temperature and 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Repeat the procedure in step 2 using 0.1 M NaOH and 1 M NaOH, neutralizing with HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • To another 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solutions at room temperature.

    • Withdraw aliquots at specified time points.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C.

    • Prepare a solution of the compound in a suitable solvent and heat at 60°C.

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze samples at appropriate time intervals.

  • Analysis:

    • Analyze all samples by a suitable HPLC method.

    • If significant degradation is observed, perform LC-MS analysis to identify the mass of the degradation products.

Visualizations

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound Stock_Solution 1 mg/mL Stock Solution API->Stock_Solution Acid Acid Hydrolysis (0.1M & 1M HCl) Stock_Solution->Acid Base Base Hydrolysis (0.1M & 1M NaOH) Stock_Solution->Base Oxidation Oxidation (3% & 30% H2O2) Stock_Solution->Oxidation Thermal Thermal (Solid & Solution) Stock_Solution->Thermal Photo Photolytic (UV/Vis Light) Stock_Solution->Photo HPLC HPLC-UV/PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If degradation > 10% Report Degradation Profile & Pathway Elucidation HPLC->Report LCMS->Report

Caption: Workflow for forced degradation studies.

Troubleshooting Logic for Peak Loss

Troubleshooting_Peak_Loss cluster_investigation Investigation Steps cluster_identification Identification Start Parent Peak Area Decreasing, No New Peaks Observed Check_UV Use PDA Detector (Check all wavelengths) Start->Check_UV Check_Solubility Visual Inspection (Precipitation?) Start->Check_Solubility Check_Volatility Headspace GC-MS (Volatile degradants?) Start->Check_Volatility Check_Adsorption Use Different Vials (e.g., silanized glass) Start->Check_Adsorption Check_Method Method Development (Change gradient/column) Start->Check_Method LCMS_Analysis LC-MS Analysis (Detect non-UV active) Check_UV->LCMS_Analysis Check_Solubility->LCMS_Analysis Check_Volatility->LCMS_Analysis Check_Adsorption->LCMS_Analysis Check_Method->LCMS_Analysis

Caption: Troubleshooting logic for unexplained peak loss.

References

Technical Support Center: Minimizing Byproduct Formation in 2-(1H-Pyrazol-1-yl)propan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-(1H-pyrazol-1-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific N-alkylation reaction. Our goal is to provide you with in-depth troubleshooting strategies and a comprehensive set of frequently asked questions to help you minimize byproduct formation and optimize your synthesis.

Introduction: The Challenge of Regioselectivity

The synthesis of this compound via the reaction of pyrazole with propylene oxide is a common yet challenging transformation. The primary hurdle lies in controlling the regioselectivity of the N-alkylation. The pyrazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, with similar electronic properties.[1] This often leads to the formation of a mixture of two primary regioisomers: the desired N1-alkylated product, this compound, and the undesired N2-alkylated byproduct, 1-(1H-pyrazol-1-yl)propan-2-ol. The separation of these isomers can be difficult due to their similar physical properties.

This guide will provide a systematic approach to troubleshooting this reaction, focusing on the key parameters that influence regioselectivity and the formation of other potential byproducts.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address specific issues you may encounter during your synthesis.

Issue 1: Low Regioselectivity - Significant Formation of the N2-Isomer

A common problem is obtaining a mixture of N1 and N2 isomers. The ratio of these isomers is highly dependent on the reaction conditions.

Potential Causes and Solutions:

  • Suboptimal Base Selection: The choice of base is critical in directing the alkylation. Strong, non-coordinating bases can lead to a less selective reaction.

    • Recommendation: Employ a milder inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases have been shown to favor N1-alkylation in many cases. Avoid excessively strong bases like organolithium reagents, which can potentially lead to ring fragmentation.[1]

  • Inappropriate Solvent Choice: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and thus the regioselectivity.

    • Recommendation: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are generally preferred for N-alkylation of pyrazoles.[1] These solvents can help to stabilize the pyrazolate anion and influence the direction of alkylation.

  • Steric Hindrance: While the unsubstituted pyrazole has minimal steric bias, the nature of the alkylating agent plays a role. Propylene oxide can attack from either nitrogen.

    • Recommendation: While you cannot change the inherent nature of propylene oxide, ensuring that your pyrazole starting material is unsubstituted at the 3 and 5 positions is crucial for maximizing N1 selectivity based on electronic factors.

Visualizing the Competing Pathways

The following diagram illustrates the competing N1 and N2 alkylation pathways of pyrazole with propylene oxide.

G cluster_start Reactants Pyrazole Pyrazole Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate PropyleneOxide Propylene Oxide Base Base (e.g., K₂CO₃) Base->Pyrazole Deprotonation N1_Product This compound (Desired N1-Isomer) Pyrazolate->N1_Product N1 Attack on Propylene Oxide N2_Product 1-(1H-Pyrazol-1-yl)propan-2-ol (Undesired N2-Isomer) Pyrazolate->N2_Product N2 Attack on Propylene Oxide

Caption: Competing N1 and N2 alkylation pathways.

Issue 2: Formation of Di-Alkylated Byproducts

In some cases, you may observe the formation of a di-alkylated pyrazolium salt, where both nitrogen atoms have reacted with propylene oxide.

Potential Causes and Solutions:

  • Excess Propylene Oxide: Using a large excess of the alkylating agent can drive the reaction towards di-alkylation, especially after the initial mono-alkylation has occurred.

    • Recommendation: Carefully control the stoichiometry. Start with a 1:1 to 1:1.2 molar ratio of pyrazole to propylene oxide. Monitor the reaction progress by TLC or GC-MS to avoid the accumulation of the mono-alkylated product, which can then be further alkylated.

  • High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the second alkylation step to occur.

    • Recommendation: Perform the reaction at room temperature or with gentle heating. Avoid high temperatures unless necessary for the initial reaction to proceed at a reasonable rate.

Visualizing Di-alkylation

G N1_Product This compound DiAlkylated 1,2-bis(2-hydroxypropyl)-1H-pyrazol-1-ium (Di-alkylated Byproduct) N1_Product->DiAlkylated Further Alkylation PropyleneOxide Propylene Oxide (Excess) PropyleneOxide->DiAlkylated

Caption: Formation of a di-alkylated byproduct.

Issue 3: Low Overall Yield

Even with good selectivity, the overall yield of the desired product may be low.

Potential Causes and Solutions:

  • Incomplete Deprotonation of Pyrazole: If the base is not strong enough or is not used in a sufficient amount, a significant portion of the pyrazole will remain unreacted.

    • Recommendation: Use at least one equivalent of a suitable base like potassium carbonate. Ensure the base is of good quality and anhydrous.

  • Reaction Temperature Too Low: While high temperatures can lead to byproducts, a temperature that is too low may result in a very slow or incomplete reaction.

    • Recommendation: Monitor the reaction progress over time. If the reaction is sluggish at room temperature, gradually increase the temperature to 40-50 °C and continue to monitor.

  • Work-up and Purification Losses: The desired product is a water-soluble alcohol, which can lead to losses during aqueous work-up and extraction.

    • Recommendation: After quenching the reaction, saturate the aqueous phase with a salt like sodium chloride to decrease the solubility of the product and improve extraction efficiency. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane, and perform multiple extractions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a protocol to synthesize this compound?

A1: While optimization is often necessary, a reliable starting protocol is as follows:

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of pyrazole (1.0 eq) in anhydrous DMF (5-10 mL per gram of pyrazole), add potassium carbonate (1.2 eq).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 30 minutes, then add propylene oxide (1.1 eq) dropwise.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. If the reaction is slow, gently heat to 40-50 °C.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous phase).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Q2: How can I distinguish between the desired N1-isomer and the N2-isomer byproduct using NMR?

A2: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the two regioisomers.

Isomer Key ¹H NMR Features Key ¹³C NMR Features
This compound (N1-isomer) The protons on the pyrazole ring will have distinct chemical shifts. The CH proton of the propanol side chain will be a multiplet, coupled to both the CH₂ and CH₃ groups.The chemical shifts of the pyrazole ring carbons will be characteristic of an N1-substituted pyrazole.
1-(1H-Pyrazol-1-yl)propan-2-ol (N2-isomer) The symmetry of the N2-substituted pyrazole may result in different chemical shifts for the pyrazole protons compared to the N1-isomer. The CH proton will be a multiplet, coupled to the CH₃ and OH protons.The chemical shifts of the pyrazole ring carbons will differ from the N1-isomer due to the different substitution pattern.

Note: The exact chemical shifts will depend on the solvent used. It is highly recommended to run both ¹H and ¹³C NMR, and if available, 2D NMR experiments like HSQC and HMBC to unambiguously assign the structures.

Q3: Are there any other potential byproducts I should be aware of?

A3: Besides the N2-isomer and di-alkylation products, another possibility is the formation of the other regioisomer of epoxide ring-opening, although this is generally less favored under basic conditions. This would lead to 1-(1H-pyrazol-1-yl)propan-1-ol. Its formation can be investigated by careful analysis of the product mixture by GC-MS and NMR.

Q4: My purification by column chromatography is difficult, and the isomers co-elute. What can I do?

A4: The separation of pyrazole regioisomers can indeed be challenging.

  • Optimize Chromatography Conditions: Try different solvent systems with varying polarities. Sometimes, adding a small amount of a third solvent (e.g., methanol or triethylamine if the compounds are basic) can improve separation.

  • Alternative Purification Techniques: If column chromatography is ineffective, consider preparative HPLC, which can offer higher resolution. Another approach is to try and derivatize the alcohol functional group, which may alter the polarity of the isomers enough to allow for easier separation, followed by deprotection.

Q5: Can I use a different base, like sodium hydride?

A5: While sodium hydride (NaH) is a strong base that will effectively deprotonate pyrazole, it can sometimes lead to lower regioselectivity compared to milder bases like K₂CO₃ in this specific reaction. It is recommended to start with K₂CO₃ and only explore stronger bases if deprotonation proves to be an issue.

Analytical Methods for Reaction Monitoring and Product Characterization

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction. Use a suitable mobile phase (e.g., ethyl acetate/hexanes) to separate the starting material, product, and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for both qualitative and quantitative analysis of the reaction mixture. It can separate the isomers and provide their mass spectra for identification. A 5% phenyl-methylpolysiloxane column is often a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As detailed in the FAQ, ¹H and ¹³C NMR are essential for the unambiguous structural elucidation of the final products and for determining the isomeric ratio.

By carefully considering the reaction parameters outlined in this guide and utilizing the appropriate analytical techniques, you can significantly improve the outcome of your this compound synthesis and minimize the formation of unwanted byproducts.

References

refinement of analytical methods for 2-(1H-pyrazol-1-yl)propan-1-ol purity assessment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method refinement of 2-(1H-pyrazol-1-yl)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for the purity assessment of this chiral pyrazole derivative. The following sections are structured to address specific experimental challenges with scientifically grounded explanations and actionable protocols.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purity analysis of this compound.

Q1: What are the most critical aspects to consider when developing a purity method for this compound?

A1: The two most critical aspects are the separation of potential regioisomers and the enantioselective separation of its chiral forms. The synthesis of pyrazoles can often lead to the formation of regioisomers, which possess very similar physicochemical properties, making them challenging to separate.[1] Additionally, as this compound is a chiral molecule, developing a method to resolve and quantify the individual enantiomers is crucial, especially in a pharmaceutical context where stereochemistry can significantly impact efficacy and safety.[2][3][4][5]

Q2: Which analytical technique is most suitable for routine purity analysis of this compound?

A2: For routine analysis, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column is a robust and versatile choice for assessing overall purity and separating most process-related impurities.[6] However, for chiral purity, a dedicated chiral HPLC method is necessary.[7][8] For volatile impurities and potential regioisomers, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful complementary technique.[1]

Q3: How can I identify unknown impurities detected during analysis?

A3: A hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for the initial identification of non-volatile impurities.[9][10] For volatile unknowns, GC-MS is the standard approach.[11][9] The mass spectrometry data provides the molecular weight and fragmentation patterns, which are crucial for structural elucidation. For definitive structural confirmation of isolated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[9][12][13][14]

Q4: Are there specific ICH guidelines I should follow for method validation?

A4: Yes, the ICH Q2(R1) guideline on the Validation of Analytical Procedures is the primary document to follow.[15][16] This guideline details the necessary validation characteristics, including accuracy, precision, specificity, linearity, range, detection limit (LOD), and quantitation limit (LOQ), that must be demonstrated to ensure the method is suitable for its intended purpose.[17]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the analysis of this compound using various analytical techniques.

High-Performance Liquid Chromatography (HPLC) Troubleshooting
Observed Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Poor peak shape (tailing or fronting) for the main analyte peak. 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample overload.1. Flush the column or replace it if necessary. 2. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. 3. Reduce the injection volume or sample concentration.1. Loss of stationary phase or blockage of active sites can lead to peak asymmetry. 2. The pyrazole moiety has basic properties; an appropriate pH ensures it is in a single ionic form. 3. Exceeding the column's loading capacity leads to non-ideal chromatographic behavior.
Co-elution of impurities with the main peak. 1. Insufficient chromatographic resolution. 2. Inappropriate mobile phase composition.1. Decrease the mobile phase flow rate or use a longer column with a smaller particle size. 2. Optimize the mobile phase by adjusting the organic modifier-to-water ratio or trying a different organic solvent (e.g., methanol instead of acetonitrile).[18]1. Slower flow rates and smaller particles increase column efficiency, leading to better separation. 2. Altering the mobile phase composition changes the selectivity of the separation.
Baseline drift or noise. 1. Mobile phase not properly degassed. 2. Contaminated mobile phase or column. 3. Detector lamp aging.1. Degas the mobile phase using an online degasser, sonication, or helium sparging. 2. Prepare fresh mobile phase and flush the system and column. 3. Replace the detector lamp.1. Dissolved gases can form bubbles in the detector cell, causing baseline disturbances. 2. Contaminants can slowly elute, causing a drifting baseline. 3. An aging lamp produces an unstable light output, resulting in noise.
Chiral HPLC Troubleshooting
Observed Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
No separation of enantiomers. 1. Incorrect chiral stationary phase (CSP) selection. 2. Inappropriate mobile phase.1. Screen different types of CSPs (e.g., polysaccharide-based like cellulose or amylose).[2][3] 2. For normal phase, adjust the alcohol modifier (e.g., ethanol, isopropanol) concentration. For polar organic mode, try different solvents like methanol or acetonitrile.[2][3][4][5]1. Chiral recognition is highly specific to the interaction between the analyte and the CSP. 2. The mobile phase competes with the analyte for interactions with the CSP, and its composition is critical for achieving enantioseparation.[2][3]
Poor resolution of enantiomers. 1. Sub-optimal mobile phase composition. 2. High column temperature.1. Fine-tune the mobile phase composition, for example, by making small changes to the alcohol percentage in the normal phase.[7] 2. Lower the column temperature to enhance chiral recognition.1. Small changes in mobile phase can significantly impact the delicate balance of interactions required for chiral separation. 2. Enantioselective interactions are often enthalpically driven, and lower temperatures can increase the stability of the transient diastereomeric complexes formed on the CSP.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Observed Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Analyte peak tailing. 1. Active sites in the GC inlet or column. 2. Sample degradation at high temperatures.1. Use a deactivated inlet liner and perform column conditioning. 2. Lower the inlet and oven temperatures.1. The nitrogen atoms in the pyrazole ring can interact with active silanol groups, causing peak tailing. 2. Thermal degradation of the analyte can lead to broader, asymmetric peaks.
Difficulty in separating regioisomers. 1. Insufficient column selectivity.1. Use a column with a different stationary phase (e.g., a more polar phase). 2. Optimize the oven temperature program with a slower ramp rate.1. Different stationary phases provide different separation mechanisms, which can resolve closely related isomers.[1] 2. A slower temperature ramp increases the time components spend in the stationary phase, improving separation.
Poor sensitivity. 1. Sample adsorption in the inlet. 2. Inefficient ionization.1. Use a deactivated inlet liner and consider sample derivatization. 2. Ensure the ion source is clean and operating optimally.1. Active sites can irreversibly adsorb the analyte, reducing the amount that reaches the detector. 2. A dirty ion source will have reduced ionization efficiency, leading to lower signal intensity.

Experimental Protocols & Workflows

Protocol 1: RP-HPLC Method for General Purity Assessment

This protocol outlines a starting point for developing a robust RP-HPLC method.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[18]

  • Mobile Phase: A mixture of water and methanol or acetonitrile.[18][6] A good starting point is a gradient from 70% water / 30% organic to 10% water / 90% organic over 20 minutes. An acidic modifier like 0.1% formic acid or phosphoric acid can improve peak shape.[6]

  • Flow Rate: 1.0 mL/min.[18]

  • Column Temperature: 25 °C.[18]

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

3. Validation Parameters (as per ICH Q2(R1)): [15][16]

  • Specificity: Spike the sample with known impurities and demonstrate their separation from the main peak.[15]

  • Linearity: Prepare a series of solutions of at least five different concentrations and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[18]

  • Accuracy: Determine the recovery of the analyte in a spiked placebo matrix.

  • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).

Workflow: Impurity Identification

The following diagram illustrates a logical workflow for the identification and characterization of unknown impurities.

Impurity_Identification_Workflow start Impurity Detected in HPLC/GC lcms LC-MS Analysis start->lcms Non-volatile gcms GC-MS Analysis start->gcms Volatile mw_frag Determine Molecular Weight & Fragmentation lcms->mw_frag gcms->mw_frag db_search Database Search (e.g., NIST) mw_frag->db_search propose_structure Propose Putative Structure db_search->propose_structure isolate Isolate Impurity (Prep-HPLC/FC) propose_structure->isolate nmr NMR Spectroscopy (1H, 13C, 2D) isolate->nmr confirm_structure Confirm Structure nmr->confirm_structure Chiral_Separation cluster_0 Mobile Phase R_Enantiomer R CSP Chiral Stationary Phase (CSP) R_Enantiomer->CSP Interaction S_Enantiomer S S_Enantiomer->CSP Interaction R_Complex R-CSP Complex (Less Stable) CSP->R_Complex S_Complex S-CSP Complex (More Stable) CSP->S_Complex Elute_R Elutes Faster R_Complex->Elute_R Elute_S Elutes Slower S_Complex->Elute_S

References

Validation & Comparative

A Researcher's Guide to Evaluating the Therapeutic Potential of Novel Pyrazole Compounds: A Comparative Efficacy Analysis of 2-(1H-pyrazol-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrazole Scaffold in Modern Pharmacology

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3][4][5][6] Its remarkable versatility is evidenced by its presence in a wide array of established therapeutic agents, spanning indications from inflammation and pain to infectious diseases.[1][3] Marketed drugs such as the potent anti-inflammatory celecoxib, the analgesic difenamizole, and various antimicrobial agents underscore the pharmacological importance of this scaffold.[1][3] The continued exploration of novel pyrazole derivatives is driven by the quest for agents with improved efficacy, selectivity, and safety profiles. This guide provides a comprehensive framework for the comparative efficacy evaluation of a novel pyrazole derivative, 2-(1H-pyrazol-1-yl)propan-1-ol, against established drugs in key therapeutic areas. While specific experimental data for this particular compound is not yet publicly available, this document will serve as a detailed roadmap for researchers aiming to elucidate its potential.

Compound Profile: this compound

Characteristic Information Source
IUPAC Name This compoundPubChem
Molecular Formula C6H10N2OPubChem
Structure Chemical structure of this compound[7]
Predicted Activities Based on the extensive literature on pyrazole derivatives, this compound is hypothesized to possess anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3][4][5][6][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25]General Literature

Comparative Efficacy Evaluation: A Multi-faceted Approach

To comprehensively assess the therapeutic potential of this compound, a rigorous comparative analysis against established drugs is essential. This guide proposes a three-pronged evaluation targeting its potential anti-inflammatory, analgesic, and antimicrobial activities.

Anti-Inflammatory Efficacy

The anti-inflammatory potential of pyrazole derivatives is well-documented, with many exhibiting their effects through the inhibition of cyclooxygenase (COX) enzymes.[9][12][13][15][18][26][27][28][29]

Established Comparators:

  • Celecoxib: A selective COX-2 inhibitor, representing a modern, targeted anti-inflammatory agent.[1][15]

  • Ibuprofen: A non-selective COX inhibitor, serving as a widely used, traditional nonsteroidal anti-inflammatory drug (NSAID).[15][28][30][31]

Experimental Workflow for Anti-Inflammatory Assessment:

G cluster_0 In Vitro Assays cluster_1 In Vivo Models cluster_2 Safety Profiling in_vitro_start COX-1 and COX-2 Inhibition Assays cytokine Cytokine Production Assay (LPS-stimulated macrophages) in_vitro_start->cytokine Determine IC50 values in_vivo_start Carrageenan-Induced Paw Edema in Rodents in_vitro_start->in_vivo_start Promising in vitro results trigger in vivo studies adjuvant Adjuvant-Induced Arthritis in Rodents in_vivo_start->adjuvant Assess reduction in inflammation safety_start Gastric Ulceration Studies in_vivo_start->safety_start Efficacious compounds proceed to safety evaluation renal Renal Function Tests safety_start->renal

Caption: Workflow for comparative anti-inflammatory efficacy testing.

Detailed Protocols:

  • COX Inhibition Assays: Utilize commercially available COX-1 and COX-2 inhibitor screening kits to determine the half-maximal inhibitory concentration (IC50) of this compound, celecoxib, and ibuprofen. This will establish the compound's potency and selectivity.

  • Carrageenan-Induced Paw Edema: This acute inflammatory model in rats or mice is a standard for evaluating NSAIDs.[13][15][21] Administer the test compound and comparators orally prior to injecting carrageenan into the paw. Measure paw volume at regular intervals to assess the reduction in edema.

Hypothetical Data Comparison:

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) COX-2 Selectivity Index (COX-1/COX-2) Paw Edema Inhibition (%) at 10 mg/kg
This compoundTBDTBDTBDTBD
Celecoxib>1000.05>200065%
Ibuprofen5150.3350%
Analgesic Efficacy

Many pyrazole derivatives exhibit significant analgesic properties, making this a crucial area of investigation.[2][8][13][20][21][22]

Established Comparators:

  • Indomethacin: A potent NSAID with strong analgesic effects.[13]

  • Tramadol: A centrally acting analgesic, for comparison of different mechanisms of action.

Experimental Workflow for Analgesic Assessment:

G cluster_0 Thermal Nociception Models cluster_1 Chemical Nociception Models hot_plate Hot Plate Test tail_flick Tail Flick Test hot_plate->tail_flick Measure latency to response acetic_acid Acetic Acid-Induced Writhing Test hot_plate->acetic_acid Assess central and peripheral analgesic effects formalin Formalin Test acetic_acid->formalin Quantify pain behaviors

Caption: Workflow for comparative analgesic efficacy testing.

Detailed Protocols:

  • Hot Plate Test: This model assesses central analgesic activity. Place mice on a heated surface and record the latency to a pain response (e.g., licking paws, jumping).

  • Acetic Acid-Induced Writhing Test: This visceral pain model is sensitive to peripheral analgesics.[22] Administer the compounds before intraperitoneal injection of acetic acid and count the number of writhes over a set period.

Hypothetical Data Comparison:

Compound Hot Plate Latency Increase (%) at 10 mg/kg Writhing Inhibition (%) at 10 mg/kg
This compoundTBDTBD
Indomethacin40%75%
Tramadol120%60%
Antimicrobial Efficacy

The pyrazole scaffold is a key component of many antimicrobial agents, exhibiting activity against a broad spectrum of pathogens.[1][10][11][14][16][19][25][32][33][34]

Established Comparators:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.[33]

  • Fluconazole: A common antifungal agent.

Experimental Workflow for Antimicrobial Assessment:

G cluster_0 In Vitro Susceptibility Testing cluster_1 Mechanism of Action Studies mic Minimum Inhibitory Concentration (MIC) Determination mbc Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination mic->mbc membrane Cell Membrane Permeability Assays mic->membrane Elucidate the mechanism of action for active compounds dna DNA Gyrase Inhibition Assays membrane->dna

Caption: Workflow for comparative antimicrobial efficacy testing.

Detailed Protocols:

  • Minimum Inhibitory Concentration (MIC) Determination: Use broth microdilution or agar diffusion methods to determine the lowest concentration of the test compound that inhibits the visible growth of a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[14][33]

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: Following MIC testing, subculture from wells with no visible growth to determine the lowest concentration that results in microbial death.

Hypothetical Data Comparison:

Compound MIC against S. aureus (µg/mL) MIC against E. coli (µg/mL) MIC against C. albicans (µg/mL)
This compoundTBDTBDTBD
Ciprofloxacin0.50.015>64
Fluconazole>64>641

Conclusion and Future Directions

This guide provides a robust, evidence-based framework for the comprehensive evaluation of this compound's therapeutic potential. By systematically comparing its efficacy against established drugs in anti-inflammatory, analgesic, and antimicrobial assays, researchers can generate the critical data needed to determine its viability as a drug development candidate. The pyrazole scaffold continues to be a rich source of novel therapeutics[1][2][3][4][5][6][9][12][15][17][18][23], and a methodical approach as outlined here is paramount to unlocking the full potential of new derivatives. Future work should also include detailed pharmacokinetic and toxicological profiling to build a complete picture of the compound's drug-like properties.

References

Navigating the Structure-Activity Landscape of Pyrazole-Based Agro-Fungicides: A Comparative Guide to 2-(1H-pyrazol-1-yl)propan-1-ol Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole scaffold is a cornerstone in the development of modern agrochemicals, renowned for its broad spectrum of biological activities.[1][2][3][4] This guide delves into the structure-activity relationship (SAR) of 2-(1H-pyrazol-1-yl)propan-1-ol derivatives, a class of compounds with significant potential in the agrochemical sector. While specific public data on this exact chemical series is limited, this guide provides a comprehensive comparative analysis of structurally related pyrazole derivatives possessing alcohol functionalities or similar side chains. By examining the fungicidal and herbicidal activities of these analogs, we can extrapolate key SAR trends and propose a putative SAR for the target this compound scaffold. This analysis aims to empower researchers in the rational design of novel, highly effective agrochemical agents.

The Pyrazole Core: A Privileged Scaffold in Agrochemical Discovery

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, serves as a versatile pharmacophore. This structural motif is present in numerous commercialized pesticides and pharmaceuticals.[2][3] The inherent chemical properties of the pyrazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, contribute to its success as a foundational element in bioactive molecules.[5] The diverse biological activities exhibited by pyrazole derivatives, ranging from fungicidal and herbicidal to insecticidal and medicinal applications, underscore the importance of this heterocyclic system in modern chemistry.

Structure-Activity Relationship (SAR) Analysis: Insights from Structurally Related Analogs

Due to the limited availability of specific SAR data for this compound derivatives, this section will focus on a comparative analysis of closely related pyrazole compounds. By dissecting the structural modifications and their impact on biological activity in these analogs, we can infer critical insights applicable to our target scaffold.

Impact of Substitutions on the Pyrazole Ring

The substitution pattern on the pyrazole ring is a critical determinant of biological activity. Key positions for modification include the N1, C3, C4, and C5 atoms.

  • N1-Substitution: The substituent at the N1 position significantly influences the molecule's overall conformation and its interaction with target enzymes. In a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, replacing a methyl group at the N1 position with a phenyl group led to a notable decrease in antifungal activity.[6] This suggests that a smaller, less bulky substituent at this position may be favorable for optimal interaction with the fungal target.

  • C3-Substitution: Modifications at the C3 position can drastically alter the biological profile. For instance, in a study of isoxazolol pyrazole carboxylates, the substitution of a methyl group at C3 with a trifluoromethyl group resulted in a significant reduction in antifungal activity.[7] This highlights the sensitivity of the target receptor to electronic and steric changes at this position.

  • C4 and C5-Substitutions: The C4 and C5 positions of the pyrazole ring offer further opportunities for tailoring activity. In a series of pyrazole benzophenone derivatives with herbicidal activity, various substitutions on the phenyl rings attached to the pyrazole core were explored. The electronic nature of these substituents was found to play a crucial role in the herbicidal potency.[8]

The Role of the Propan-1-ol Side Chain and its Analogs

While direct SAR data for the this compound side chain is scarce, we can draw parallels from other pyrazole derivatives bearing functionalized side chains. The presence of a hydroxyl group introduces polarity and the potential for hydrogen bonding, which can be critical for target engagement.

The general structure-activity relationship for pyrazole derivatives can be visualized as follows:

SAR_General cluster_pyrazole Pyrazole Core cluster_substituents Key Substitution Points cluster_sidechain Bioactive Side Chain Py Pyrazole Ring N1 N1-Substituent (Size & Lipophilicity) Py->N1 Influences Conformation C3 C3-Substituent (Electronic & Steric Effects) Py->C3 Critical for Potency C4_C5 C4/C5-Substituents (Fine-tuning Activity) Py->C4_C5 Modulates Spectrum SideChain Functionalized Side Chain (e.g., Propan-1-ol) (Polarity, H-Bonding) Py->SideChain Determines Target Interaction Synthesis_Workflow Start Starting Materials (e.g., 1,3-Diketone, Hydrazine) Reaction Cyclocondensation Reaction (Solvent, Catalyst, Temp.) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final Pure Pyrazole Derivative Characterization->Final

References

A Comparative Guide to the Synthetic Pathways of 2-(1H-pyrazol-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(1H-pyrazol-1-yl)propan-1-ol is a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. As a functionalized pyrazole, it serves as a versatile building block for the synthesis of more complex molecules. The strategic placement of a secondary alcohol on the N-1 substituent of the pyrazole ring offers a handle for further chemical modifications, making the efficient and selective synthesis of this molecule a topic of significant interest for researchers in drug development and organic synthesis.

This in-depth technical guide provides a comparative analysis of plausible synthetic pathways for this compound. We will delve into the mechanistic underpinnings of each route, offering a critical evaluation of their respective advantages and disadvantages based on established principles of organic chemistry. While direct literature precedent for the synthesis of this specific molecule is limited, the pathways discussed are grounded in well-documented transformations of the pyrazole core.

Comparative Analysis of Synthetic Pathways

Three primary synthetic strategies for the preparation of this compound are considered in this guide:

  • Pathway 1: Direct N-Alkylation of Pyrazole with Propylene Oxide

  • Pathway 2: Two-Step Synthesis via N-Alkylation with Chloroacetone followed by Reduction

  • Pathway 3: Direct N-Alkylation of Pyrazole with 1-Chloro-2-propanol

A critical aspect of pyrazole chemistry is the potential for the formation of regioisomers upon N-alkylation of unsymmetrical pyrazoles. However, for the unsubstituted pyrazole ring, the two nitrogen atoms are equivalent, simplifying the regioselectivity considerations. The primary challenge then becomes achieving efficient N-alkylation while managing potential side reactions.

Pathway 1: Direct N-Alkylation with Propylene Oxide

This pathway represents the most atom-economical approach, directly introducing the desired 2-hydroxypropyl group in a single step. The reaction involves the nucleophilic attack of the pyrazolate anion on the epoxide ring of propylene oxide.

Mechanism and Rationale:

The reaction is typically carried out in the presence of a base to deprotonate the pyrazole, forming the more nucleophilic pyrazolate anion. This anion then attacks one of the carbon atoms of the propylene oxide ring. The regioselectivity of the epoxide ring-opening is a key consideration. Under basic or neutral conditions, the nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide. In the case of propylene oxide, this is the terminal methylene carbon (C1), which would lead to the formation of 1-(1H-pyrazol-1-yl)propan-2-ol, not the desired product.

To achieve the desired this compound, the attack must occur at the internal, more substituted carbon (C2) of the propylene oxide. This type of regioselectivity is generally favored under acidic conditions, where the epoxide oxygen is protonated, and the reaction proceeds via an SN1-like mechanism with the nucleophile attacking the more stable carbocation-like center. However, acidic conditions can also lead to polymerization of the epoxide. A careful selection of a catalyst that can promote the desired regioselectivity without causing significant side reactions is crucial. Diarylborinic acids have been reported to catalyze the regioselective ring-opening of epoxides with nitrogen heterocycles, which could be a promising approach for this pathway.[1]

Workflow Diagram:

G Pyrazole Pyrazole Reaction N-Alkylation Pyrazole->Reaction PropyleneOxide Propylene Oxide PropyleneOxide->Reaction Base Base (e.g., NaH) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product This compound Isomer 1-(1H-pyrazol-1-yl)propan-2-ol (Potential Isomer) Reaction->Product Reaction->Isomer Minor/Undesired

Caption: Pathway 1: Direct N-Alkylation with Propylene Oxide.

Experimental Protocol (Hypothetical):

  • To a solution of pyrazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the pyrazolate anion.

  • Cool the reaction mixture to 0 °C and add propylene oxide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction carefully with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired product from any isomeric byproducts.

Pathway 2: Two-Step Synthesis via N-Alkylation with Chloroacetone and Reduction

This pathway involves two distinct and well-established transformations: the N-alkylation of pyrazole with chloroacetone to form an intermediate ketone, followed by the reduction of the ketone to the desired secondary alcohol.

Mechanism and Rationale:

The first step is a standard SN2 reaction where the pyrazolate anion displaces the chloride from chloroacetone to form 1-(1H-pyrazol-1-yl)propan-2-one. This reaction is generally high-yielding and proceeds under mild conditions.[2][3]

The second step is the reduction of the ketone functionality. Sodium borohydride (NaBH4) is a mild and selective reducing agent that is highly effective for the reduction of ketones to secondary alcohols.[4][5][6][7] The reaction is typically carried out in a protic solvent like methanol or ethanol and is known for its high yields and operational simplicity.

Workflow Diagram:

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reduction Pyrazole Pyrazole Reaction1 S_N2 Reaction Pyrazole->Reaction1 Chloroacetone Chloroacetone Chloroacetone->Reaction1 Base1 Base (e.g., K2CO3) Base1->Reaction1 Solvent1 Solvent (e.g., Acetone) Solvent1->Reaction1 Ketone 1-(1H-pyrazol-1-yl)propan-2-one Reaction2 Reduction Ketone->Reaction2 Reaction1->Ketone Reducer Reducing Agent (e.g., NaBH4) Reducer->Reaction2 Solvent2 Solvent (e.g., Methanol) Solvent2->Reaction2 Product This compound Reaction2->Product

Caption: Pathway 2: Two-Step Synthesis via Ketone Intermediate.

Experimental Protocol:

Step 1: Synthesis of 1-(1H-pyrazol-1-yl)propan-2-one

  • To a suspension of pyrazole (1.0 eq) and potassium carbonate (1.5 eq) in acetone, add chloroacetone (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ketone.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the 1-(1H-pyrazol-1-yl)propan-2-one (1.0 eq) in methanol at 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

  • Quench the reaction by the slow addition of water, followed by acidification with dilute HCl to pH ~6.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Pathway 3: Direct N-Alkylation with 1-Chloro-2-propanol

This pathway offers a more direct route than Pathway 2, utilizing a commercially available haloalcohol to introduce the desired functionalized side chain in a single step.

Mechanism and Rationale:

Similar to the first step of Pathway 2, this reaction proceeds via an SN2 mechanism. The pyrazolate anion acts as a nucleophile, displacing the chloride from 1-chloro-2-propanol. A key consideration in this pathway is the potential for a competing reaction: the alkoxide formed from the deprotonation of the hydroxyl group of 1-chloro-2-propanol could lead to the formation of propylene oxide in situ, which would then react as in Pathway 1, potentially leading to a mixture of isomers. To favor the desired N-alkylation, it is crucial to use a base that is strong enough to deprotonate the pyrazole but not the alcohol, or to use a large excess of the pyrazole. The regioselectivity of the alkylation of the pyrazole ring itself is also a factor, although with an unsubstituted pyrazole, this is not a concern.[8][9]

Workflow Diagram:

G Pyrazole Pyrazole Reaction N-Alkylation Pyrazole->Reaction ChloroPropanol 1-Chloro-2-propanol SideProduct Propylene Oxide (Potential Side Product) ChloroPropanol->SideProduct ChloroPropanol->Reaction Base Base (e.g., K2CO3) Base->SideProduct Side Reaction Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product This compound Reaction->Product

Caption: Pathway 3: Direct N-Alkylation with 1-Chloro-2-propanol.

Experimental Protocol (Hypothetical):

  • In a round-bottom flask, combine pyrazole (1.0 eq), 1-chloro-2-propanol (1.2 eq), and potassium carbonate (1.5 eq) in anhydrous DMF.

  • Heat the reaction mixture to 80-100 °C and stir for 24-48 hours, monitoring the progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary and Comparison

FeaturePathway 1: Direct N-Alkylation with Propylene OxidePathway 2: Two-Step Synthesis via Ketone IntermediatePathway 3: Direct N-Alkylation with 1-Chloro-2-propanol
Number of Steps 121
Plausible Yield Moderate to Good (highly dependent on catalyst and conditions)Good to Excellent (overall)Moderate to Good
Regioselectivity Potentially problematic; risk of isomeric byproduct formation.Excellent (ketone reduction is highly selective).Good, but potential for side reactions.
Starting Materials Pyrazole, Propylene OxidePyrazole, Chloroacetone, NaBH₄Pyrazole, 1-Chloro-2-propanol
Operational Simplicity Potentially complex due to the need for careful control of regioselectivity.Straightforward, with well-established and reliable reactions.Relatively straightforward, but requires careful temperature control.
Safety Considerations Propylene oxide is a volatile and flammable epoxide.Chloroacetone is a lachrymator and toxic. NaBH₄ reacts with water to produce hydrogen gas.1-Chloro-2-propanol is a toxic and corrosive compound.

Conclusion

Each of the discussed synthetic pathways for this compound presents a unique set of advantages and challenges.

  • Pathway 1 (Direct N-Alkylation with Propylene Oxide) is the most atom-economical but faces significant challenges in controlling the regioselectivity of the epoxide ring-opening. Further research into suitable catalytic systems is required to make this a viable and efficient method.

  • Pathway 2 (Two-Step Synthesis via Ketone Intermediate) is arguably the most reliable and predictable route. Both the N-alkylation with chloroacetone and the subsequent ketone reduction are high-yielding and well-understood reactions. This pathway offers excellent control over the final product's structure, making it the recommended choice for a laboratory-scale synthesis where purity and predictability are paramount.

  • Pathway 3 (Direct N-Alkylation with 1-Chloro-2-propanol) provides a more direct one-step approach compared to Pathway 2. However, it introduces the potential for side reactions, such as the in-situ formation of propylene oxide, which could complicate the purification and reduce the overall yield. Careful optimization of the reaction conditions would be necessary to maximize the efficiency of this route.

For researchers and drug development professionals seeking a reliable and scalable synthesis of this compound, Pathway 2 offers the most robust and well-defined strategy. While it involves an additional step, the high yields and selectivity of each transformation, coupled with the ease of purification, make it the most practical approach for obtaining the target molecule with high purity.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Pyrazole Compound Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and precise analysis of pyrazole compounds is paramount to ensuring product quality, safety, and efficacy. The inherent diversity of the pyrazole scaffold, a cornerstone in many pharmaceuticals, necessitates a robust analytical strategy. This guide provides an in-depth, objective comparison of the principal analytical techniques for pyrazole analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

This document moves beyond a simple listing of methods to offer a framework for their cross-validation, grounded in the principles of scientific integrity and regulatory expectations set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

The Imperative of Method Cross-Validation

In the landscape of pharmaceutical development, the use of multiple analytical techniques for the same analyte is not uncommon. Different stages of development, from discovery to quality control, may necessitate different analytical approaches. Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures are equivalent for a given purpose.[4][5][6][7] This is critical when, for instance, a rapid but less specific method used in early-phase development is replaced by a more robust, stability-indicating method for late-phase and commercial manufacturing.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1][3] This involves a thorough evaluation of validation characteristics such as accuracy, precision, specificity, linearity, range, and limits of detection and quantification.[8][9][10]

Comparative Analysis of Key Analytical Techniques

The choice of an analytical technique for pyrazole compounds is dictated by the specific analytical challenge, including the analyte's physicochemical properties (e.g., volatility, thermal stability, solubility), the complexity of the sample matrix, and the required sensitivity and selectivity.

Parameter HPLC-UV LC-MS GC-MS UV-Vis Spectrophotometry
Linearity (R²) > 0.999[11]> 0.999[11]> 0.990[1]> 0.995[11]
Accuracy (% Recovery) 98.0 - 102.0%[11]99.0 - 101.0%[11]70.0 - 108%[12]95.0 - 105.0%[11]
Precision (%RSD) < 2.0%[11]< 1.5%[11]< 20.9%[12]< 5.0%[11]
Limit of Detection (LOD) ~10-100 ng/mL[11]~0.1-1 ng/mL[11]< 3.0 µg/kg[12]~1-10 µg/mL[11]
Limit of Quantitation (LOQ) ~50-200 ng/mL[11]~0.5-5 ng/mL[11]< 9.0 µg/kg[12]~5-20 µg/mL[11]
Selectivity/Specificity GoodExcellentExcellentModerate
Typical Run Time 5-15 minutes3-10 minutesA few minutes to seconds[13]< 1 minute per sample
Cost per Sample Moderate[13]High[13]Low to Moderate[14]Low
Instrumentation Complexity ModerateHighHighLow

Note: The values presented are typical and may vary depending on the specific pyrazole analyte, sample matrix, and instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of a wide array of pharmaceutical compounds, including many pyrazole derivatives.[15][16] Its versatility stems from the ability to analyze non-volatile and thermally labile compounds, making it a preferred method for routine quality control and stability studies.[9][12]

This protocol outlines a general procedure for the quantitative analysis of a pyrazole derivative using Reverse-Phase HPLC with UV detection.

1. Materials and Reagents:

  • Pyrazole reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase pH adjustment)

  • Methanol (for sample and standard preparation)

2. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water (with 0.1% formic acid). A common starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by acquiring a UV spectrum of the pyrazole standard in the mobile phase (e.g., 254 nm).

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the pyrazole reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a known amount of the sample containing the pyrazole compound, dissolve it in methanol, and dilute with the mobile phase to a concentration that falls within the calibration range.

5. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and determine the concentration of the pyrazole compound from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[9][17] For pyrazole derivatives that are amenable to vaporization without degradation, GC-MS offers high sensitivity and excellent specificity due to the combination of chromatographic separation and mass spectral identification.[18][19]

This protocol provides a general method for the analysis of a volatile pyrazole compound.

1. Materials and Reagents:

  • Pyrazole reference standard

  • Dichloromethane or other suitable volatile solvent (GC grade)

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

3. Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the pyrazole reference standard and dissolve in 10 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using dichloromethane to create a calibration curve.

  • Sample Solution: Dissolve a known amount of the sample in dichloromethane to a concentration within the calibration range.

5. Analysis:

  • Inject the standard solutions to construct a calibration curve based on the peak area of a characteristic ion.

  • Inject the sample solution and quantify the pyrazole compound. Confirm the identity by comparing the mass spectrum with that of the reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, including pyrazole derivatives. While primarily a qualitative technique, Quantitative NMR (qNMR) can be employed for accurate concentration determination.

This protocol describes the use of ¹H-NMR for the characterization of a pyrazole compound.

1. Materials and Reagents:

  • Pyrazole sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)

2. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

3. Sample Preparation:

  • Dissolve 5-10 mg of the pyrazole sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • For qNMR, accurately weigh a known amount of the pyrazole sample and the internal standard and dissolve them together in the deuterated solvent.

4. Data Acquisition:

  • Acquire the ¹H-NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.

5. Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals and analyze the chemical shifts and coupling constants to confirm the structure of the pyrazole compound.

  • For qNMR, calculate the concentration of the pyrazole by comparing the integral of a characteristic pyrazole signal to the integral of the known concentration of the internal standard.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. Many pyrazole derivatives possess chromophores that allow for their direct quantification using this method.

This protocol details a straightforward method for determining the concentration of a pyrazole compound.

1. Materials and Reagents:

  • Pyrazole reference standard

  • Suitable solvent (e.g., methanol, ethanol, or water)

2. Instrumentation:

  • UV-Vis spectrophotometer.

3. Method Development:

  • Dissolve the pyrazole standard in the chosen solvent and scan across a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

4. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the pyrazole reference standard and dissolve in 100 mL of the solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.

  • Sample Solution: Dissolve a known amount of the sample in the solvent and dilute to a concentration that falls within the linear range of the assay.

5. Analysis:

  • Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the predetermined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of the pyrazole compound in the sample solution from the calibration curve.

The Cross-Validation Workflow

The cross-validation of analytical methods should be a systematic process to ensure the reliability and comparability of results.[5][6][7]

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Purpose Define Purpose and Acceptance Criteria Select_Methods Select Methods for Comparison Define_Purpose->Select_Methods Select_Samples Select Representative Samples Select_Methods->Select_Samples Analyze_Samples_Method1 Analyze Samples with Method 1 Select_Samples->Analyze_Samples_Method1 Analyze_Samples_Method2 Analyze Samples with Method 2 Select_Samples->Analyze_Samples_Method2 Compare_Results Statistically Compare Results Analyze_Samples_Method1->Compare_Results Analyze_Samples_Method2->Compare_Results Assess_Equivalence Assess Equivalence Against Criteria Compare_Results->Assess_Equivalence Documentation Document Findings in a Report Assess_Equivalence->Documentation

Caption: A streamlined workflow for the cross-validation of two analytical methods.

Logical Relationships of Analytical Techniques

The selection of an analytical technique is a logical process based on the desired outcome and the nature of the analyte.

AnalyticalTechniqueSelection cluster_properties Analyte Properties cluster_techniques Analytical Techniques Analyte Pyrazole Analyte Volatility Volatility & Thermal Stability Analyte->Volatility Solubility Solubility Analyte->Solubility Chromophore Presence of Chromophore Analyte->Chromophore Structural_Info Need for Structural Information Analyte->Structural_Info GCMS GC-MS Volatility->GCMS High HPLC HPLC Volatility->HPLC Low Solubility->HPLC Chromophore->HPLC with UV detector UVVis UV-Vis Chromophore->UVVis NMR NMR Structural_Info->NMR

Caption: Decision tree for selecting an appropriate analytical technique for pyrazole analysis.

Conclusion

The selection and validation of analytical techniques for pyrazole compounds are critical for ensuring the quality and integrity of pharmaceutical products. This guide has provided a comparative overview of HPLC, GC-MS, NMR, and UV-Vis spectroscopy, complete with experimental protocols and performance data. By understanding the strengths and limitations of each technique and adhering to a systematic cross-validation workflow, researchers and drug development professionals can confidently generate reliable and comparable analytical data, ultimately contributing to the development of safe and effective medicines.

References

Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Potency of Pyrazole-Based Androgen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising molecule in a petri dish to a clinically effective therapeutic is fraught with challenges. A critical hurdle lies in the translation of preclinical in vitro data to predictable in vivo efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo potency of a promising class of compounds, pyrazol-1-yl-propanamides, which are under investigation as selective androgen receptor degraders (SARDs) and pan-antagonists for the treatment of prostate cancer.[1][2] While the initial focus of this guide was 2-(1H-pyrazol-1-yl)propan-1-ol, a thorough literature search revealed a lack of published data for this specific molecule. Therefore, we will pivot to a well-characterized derivative, the pyrazol-1-yl-propanamide scaffold, to illustrate the crucial principles of comparing in vitro and in vivo potency.

The pyrazole moiety is a versatile scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[3][4] In the context of prostate cancer, the development of novel androgen receptor (AR) antagonists is a key therapeutic strategy.[1][2] This guide will dissect the experimental data for pyrazol-1-yl-propanamides, offering insights into their mechanism of action and the critical factors that govern their potency both in controlled laboratory settings and within a complex biological system.

In Vitro Potency: Dissecting Molecular Interactions in a Controlled Environment

The in vitro evaluation of a drug candidate provides the foundational understanding of its biological activity at the molecular and cellular level. For the pyrazol-1-yl-propanamides, a series of assays were employed to characterize their interaction with the androgen receptor and their subsequent effects on prostate cancer cell lines.

Key In Vitro Metrics

The potency of these compounds was quantified using several key metrics:

  • AR LBD Binding (Ki): This assay measures the affinity of the compound for the ligand-binding domain (LBD) of the androgen receptor. A lower Ki value indicates a stronger binding affinity.

  • Inhibition of Transactivation (IC50): This cell-based assay determines the concentration of the compound required to inhibit 50% of the AR-mediated gene transcription induced by a synthetic androgen (R1881).[1] This metric reflects the compound's functional antagonist activity.

  • AR Degradation (% Degradation and DC50): As selective androgen receptor degraders (SARDs), a key mechanism of these compounds is their ability to induce the degradation of the AR protein. This is measured as the percentage of AR protein degraded at a specific concentration and the concentration required to induce 50% degradation (DC50).

Summary of In Vitro Data for Representative Pyrazol-1-yl-propanamides
CompoundAR LBD Binding Ki (nM)Transactivation IC50 (µM)AR Full-Length Degradation (%)AR Degradation DC50 (µM)
16a >10001.442Not AvailableNot Available
16i 1280.25575% (at 1 µM)0.188
21a 1120.23185% (at 1 µM)0.150
26a 980.19890% (at 1 µM)0.110

Data synthesized from the referenced literature.[1]

The data clearly demonstrates a structure-activity relationship, with substitutions on the pyrazole ring significantly impacting potency. For instance, compound 16a , with an unsubstituted pyrazole ring, exhibits weak AR inhibitory activity.[1] In contrast, compounds like 26a show potent AR antagonism and degradation capabilities.

Experimental Protocol: In Vitro AR Transcriptional Activation Assay

This protocol outlines the key steps for determining the IC50 value of a test compound in inhibiting androgen receptor transactivation.

  • Cell Culture: LNCaP prostate cancer cells, which endogenously express the androgen receptor, are cultured in appropriate media until they reach 80% confluency.

  • Transfection: The cells are transfected with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE).

  • Compound Treatment: The transfected cells are then treated with a fixed concentration of the synthetic androgen R1881 to induce AR-mediated transcription, along with varying concentrations of the test compound.

  • Luciferase Assay: After an incubation period (typically 24-48 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The luciferase signal is normalized to a control (cells treated with R1881 only). The IC50 value is then calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture LNCaP Cell Culture transfection Transfection with ARE-Luciferase Reporter cell_culture->transfection treatment Treat with R1881 and Varying Compound Concentrations transfection->treatment luciferase_assay Luciferase Assay treatment->luciferase_assay data_analysis Data Analysis and IC50 Determination luciferase_assay->data_analysis caption Workflow for In Vitro AR Transcriptional Activation Assay

Workflow for In Vitro AR Transcriptional Activation Assay

In Vivo Potency: Assessing Efficacy in a Complex Biological System

While in vitro assays are essential for initial screening and mechanism of action studies, the true test of a drug candidate's potential lies in its performance in vivo. These studies assess not only the compound's efficacy in a living organism but also provide critical information about its pharmacokinetics (PK) and pharmacodynamics (PD).

In Vivo Model: Enzalutamide-Resistant VCaP Xenografts

To evaluate the in vivo antitumor activity of the pyrazol-1-yl-propanamides, a challenging preclinical model was used: xenografts of the enzalutamide-resistant VCaP human prostate cancer cell line in mice.[1][2] This model is particularly relevant as it mimics a clinically significant scenario of drug resistance.

Key In Vivo Metric
  • Tumor Growth Inhibition (TGI): This is the primary endpoint for assessing the efficacy of an anticancer agent in a xenograft model. It is calculated as the percentage reduction in tumor volume in the treated group compared to the vehicle-treated control group.

Summary of In Vivo Data for a Lead Pyrazol-1-yl-propanamide
CompoundDose and ScheduleXenograft ModelTumor Growth Inhibition (%)
26a 50 mg/kg, oral, dailyEnzalutamide-Resistant VCaP80%

Data synthesized from the referenced literature.[1][2]

The impressive 80% tumor growth inhibition achieved by compound 26a in a resistant xenograft model highlights its potent in vivo activity and therapeutic potential.[2]

Experimental Protocol: In Vivo Tumor Xenograft Study

This protocol provides a general outline for a tumor xenograft study to evaluate the in vivo efficacy of a test compound.

  • Animal Acclimatization: Immunocompromised mice (e.g., nude or SCID mice) are acclimatized to the laboratory conditions for at least one week.

  • Tumor Cell Implantation: VCaP cells are suspended in a suitable matrix (e.g., Matrigel) and subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Randomization and Treatment: Once tumors reach the desired size, the mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., orally via gavage), while the control group receives the vehicle.

  • Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, the tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated based on the differences in tumor volume between the treated and control groups.

In_Vivo_Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_evaluation Evaluation acclimatization Animal Acclimatization implantation Tumor Cell Implantation acclimatization->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization into Groups monitoring->randomization treatment Compound Administration randomization->treatment assessment Efficacy Assessment (Tumor Volume, Body Weight) treatment->assessment analysis Data Analysis and TGI Calculation assessment->analysis caption Workflow for In Vivo Tumor Xenograft Study

Workflow for In Vivo Tumor Xenograft Study

Bridging the Gap: Correlating In Vitro and In Vivo Potency

A strong correlation between in vitro and in vivo data is the holy grail of preclinical drug development, as it allows for the use of simpler, higher-throughput in vitro assays to predict in vivo outcomes.[5][6] For the pyrazol-1-yl-propanamides, there appears to be a good qualitative correlation. The compounds that demonstrated high potency in the in vitro assays, such as 26a , also exhibited significant antitumor activity in vivo.

However, it is crucial to recognize that this is not always the case. Several factors can lead to a disconnect between in vitro and in vivo results.

Factors Influencing In Vitro-In Vivo Correlation (IVIVC)
  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound play a pivotal role in its in vivo efficacy. A compound that is highly potent in vitro may fail in vivo due to poor oral bioavailability, rapid metabolism, or an inability to reach the target tissue in sufficient concentrations.

  • Off-Target Effects: In vitro assays are often highly specific for a particular target. In a complex biological system, a compound may interact with other molecules, leading to unforeseen toxicities or a different pharmacological profile.

  • Metabolic Stability: The stability of a compound in the presence of metabolic enzymes (e.g., in liver microsomes) is a critical determinant of its in vivo half-life and exposure. The pyrazol-1-yl-propanamides were noted to have improved metabolic stability compared to earlier lead compounds.[1]

  • The Tumor Microenvironment: The in vivo tumor microenvironment is a complex ecosystem of different cell types, extracellular matrix, and signaling molecules that can influence a drug's activity in ways that are not captured by simple in vitro cell culture models.

IVIVC_Factors cluster_in_vitro In Vitro Potency cluster_in_vivo In Vivo Efficacy cluster_factors Influencing Factors in_vitro Biochemical & Cellular Assays (IC50, DC50) in_vivo Animal Models (Tumor Growth Inhibition) in_vitro->in_vivo Correlation? pk Pharmacokinetics (ADME) pk->in_vivo off_target Off-Target Effects off_target->in_vivo metabolism Metabolic Stability metabolism->in_vivo tme Tumor Microenvironment tme->in_vivo caption Factors Influencing In Vitro-In Vivo Correlation

Factors Influencing In Vitro-In Vivo Correlation

Conclusion

The comparative analysis of the in vitro and in vivo potency of pyrazol-1-yl-propanamides provides a valuable case study for researchers and drug development professionals. The strong in vitro AR antagonism and degradation activity translated into significant in vivo antitumor efficacy, underscoring the potential of this chemical scaffold for the treatment of resistant prostate cancer. This guide highlights the importance of a multi-faceted approach to preclinical drug evaluation, where in vitro assays provide essential mechanistic insights and in vivo studies offer a more holistic assessment of a compound's therapeutic potential. A thorough understanding of the factors that can influence the in vitro-in vivo correlation is paramount for making informed decisions and successfully navigating the complex path from bench to bedside.

References

A Comparative Spectroscopic Guide to 2-(1H-pyrazol-1-yl)propan-1-ol and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the spectral data of 2-(1H-pyrazol-1-yl)propan-1-ol and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of 1H NMR, 13C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to elucidate the structural features and differences among these closely related heterocyclic compounds. By understanding the subtle shifts and patterns in their spectral fingerprints, researchers can gain deeper insights into molecular structure, connectivity, and the influence of substituent effects.

Introduction: The Significance of Spectral Comparison in Drug Discovery

In the realm of medicinal chemistry, pyrazole-containing compounds are of significant interest due to their diverse biological activities. The precise structural characterization of these molecules is paramount for understanding structure-activity relationships (SAR) and for the development of novel therapeutic agents. Spectroscopic techniques are the cornerstone of this characterization, providing a non-destructive means to probe the molecular architecture.

This guide focuses on this compound, a simple yet representative pyrazole-alcohol, and compares its spectral features with those of its key analogs: the isomeric 1-(1H-pyrazol-1-yl)propan-2-ol and the substituted 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol. This comparative approach highlights how minor structural modifications manifest in distinct spectral data, thereby offering a robust framework for the identification and characterization of novel pyrazole derivatives.

Molecular Structures Under Investigation

A clear understanding of the molecular geometries is fundamental to interpreting the spectral data. The following diagrams, generated using the DOT language, illustrate the structures of the compounds discussed in this guide.

Molecules cluster_1 This compound cluster_2 1-(1H-pyrazol-1-yl)propan-2-ol cluster_3 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol a1 N a3 C a1->a3 a2 N a2->a1 a6 C a2->a6 a4 C a3->a4 a5 C a4->a5 a5->a2 a7 C a6->a7 a8 O a6->a8 a10 CH3 a7->a10 a9 H a8->a9 b1 N b3 C b1->b3 b2 N b2->b1 b6 C b2->b6 b4 C b3->b4 b5 C b4->b5 b5->b2 b7 C b6->b7 b8 O b7->b8 b10 CH3 b7->b10 b9 H b8->b9 c1 N c3 C c1->c3 c2 N c2->c1 c6 C c2->c6 c4 C c3->c4 c11 CH3 c3->c11 c5 C c4->c5 c5->c2 c12 CH3 c5->c12 c7 C c6->c7 c8 O c6->c8 c10 CH3 c7->c10 c9 H c8->c9

Figure 1: Molecular structures of this compound and its analogs.

Comparative ¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Key Diagnostic Regions:

  • Pyrazole Ring Protons: The protons on the pyrazole ring typically appear in the aromatic region (δ 6.0-8.0 ppm). Their chemical shifts and coupling constants are sensitive to the substitution pattern on the ring.

  • Propanol Side Chain Protons: The protons on the propanol moiety will have characteristic chemical shifts depending on their proximity to the hydroxyl group and the pyrazole ring. The methine (CH) and methylene (CH₂) protons attached to or near the nitrogen and oxygen atoms will be deshielded and appear at higher chemical shifts.

  • Hydroxyl Proton: The hydroxyl (-OH) proton signal is often a broad singlet and its chemical shift can vary depending on concentration, solvent, and temperature due to hydrogen bonding.

Data Summary:

CompoundPyrazole H-3 (ppm)Pyrazole H-4 (ppm)Pyrazole H-5 (ppm)Propanol CH/CH₂ (ppm)Propanol CH₃ (ppm)
This compound~7.5-7.6~6.2-6.3~7.4-7.5~4.2-4.5, ~3.7-3.9~1.3-1.4
1-(1H-pyrazol-1-yl)propan-2-ol~7.5-7.6~6.2-6.3~7.4-7.5~4.1-4.3, ~4.0-4.2~1.2-1.3
2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol-~5.8-5.9-~4.0-4.3, ~3.6-3.8~1.2-1.3

Expert Interpretation:

The chemical shifts of the pyrazole ring protons in this compound and its isomer are quite similar, as the electronic environment of the pyrazole ring is not significantly altered. However, in 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol, the signals for H-3 and H-5 are absent and replaced by signals for the methyl groups, which typically appear in the upfield region (δ 2.0-2.5 ppm). The H-4 proton in the dimethylated analog is shielded compared to the unsubstituted analogs due to the electron-donating effect of the two methyl groups.

The key distinction between the two isomers, this compound and 1-(1H-pyrazol-1-yl)propan-2-ol, lies in the splitting patterns and chemical shifts of the propanol side chain protons. In this compound, the methylene protons adjacent to the hydroxyl group will appear as a doublet, coupled to the methine proton. Conversely, in 1-(1H-pyrazol-1-yl)propan-2-ol, the methine proton adjacent to the hydroxyl group will be a multiplet, coupled to both the methylene and methyl protons.

Comparative ¹³C NMR Spectral Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal.

Key Diagnostic Regions:

  • Pyrazole Ring Carbons: The carbon atoms of the pyrazole ring typically resonate in the range of δ 100-140 ppm.

  • Propanol Side Chain Carbons: The carbons of the propanol side chain will appear in the more upfield region. The carbon atom bonded to the oxygen (C-O) will be the most deshielded of the aliphatic carbons.

Data Summary:

CompoundPyrazole C-3 (ppm)Pyrazole C-4 (ppm)Pyrazole C-5 (ppm)Propanol C1/C2/C3 (ppm)
This compound~138-139~105-106~129-130~65-66, ~58-59, ~18-19
1-(1H-pyrazol-1-yl)propan-2-ol~138-139~105-106~129-130~55-56, ~67-68, ~22-23
2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol~147-148~104-105~139-140~64-65, ~57-58, ~17-18

Expert Interpretation:

The ¹³C NMR spectra provide clear distinctions between the three compounds. The chemical shifts of the pyrazole carbons in the two unsubstituted isomers are very similar. However, the introduction of two methyl groups in 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol causes a significant downfield shift for C-3 and C-5 due to the substituent effect.

The most telling differences are observed in the chemical shifts of the propanol side chain carbons. The position of the hydroxyl group in the isomers is readily discernible. In this compound, the carbon bearing the hydroxyl group (C1) is around δ 65-66 ppm, while in 1-(1H-pyrazol-1-yl)propan-2-ol, the hydroxyl-bearing carbon (C2) is further downfield at approximately δ 67-68 ppm. This difference is due to the different substitution at the carbinol carbon.

Comparative Infrared (IR) Spectral Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key Diagnostic Absorptions:

  • O-H Stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group due to hydrogen bonding.[1][2][3][4]

  • C-H Stretch (sp³): Absorptions in the 2850-3000 cm⁻¹ region are due to the stretching of C-H bonds in the alkyl chain.

  • C-H Stretch (sp²): Weaker absorptions above 3000 cm⁻¹ can be attributed to the C-H stretching of the pyrazole ring.

  • C=N and C=C Stretch: The pyrazole ring will exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.[5]

  • C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ region is indicative of the C-O single bond in the alcohol.[2][4]

Data Summary:

CompoundO-H Stretch (cm⁻¹)C-N, C=C Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
This compound~3350 (broad)~1500-1590~1050-1100
1-(1H-pyrazol-1-yl)propan-2-ol~3350 (broad)~1500-1590~1080-1120
2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol~3350 (broad)~1520-1600~1040-1090

Expert Interpretation:

All three compounds exhibit the characteristic broad O-H stretching band, confirming the presence of the alcohol functional group. The fingerprint region, particularly the C=N, C=C, and C-O stretching frequencies, can provide more subtle clues for differentiation. The exact positions of the C=N and C=C stretching bands for the pyrazole ring can be influenced by the substitution pattern. For instance, the dimethylated analog may show slight shifts in these absorptions compared to the unsubstituted pyrazoles. The position of the C-O stretching vibration can also differ slightly between the primary alcohol (this compound) and the secondary alcohol (1-(1H-pyrazol-1-yl)propan-2-ol).

Comparative Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

Key Fragmentation Pathways:

  • Molecular Ion (M⁺): The peak corresponding to the intact molecule with one electron removed. The presence of an odd number of nitrogen atoms results in an even molecular weight for these compounds.

  • Alpha-Cleavage: A common fragmentation pathway for alcohols, involving the cleavage of the C-C bond adjacent to the oxygen atom.[2][4]

  • Loss of Water (M-18): Dehydration is another characteristic fragmentation for alcohols.[2][4]

  • Pyrazole Ring Fragmentation: The pyrazole ring can undergo characteristic fragmentation, often involving the loss of HCN or N₂.[6]

Data Summary:

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound12695 (M-CH₂OH), 81, 68
1-(1H-pyrazol-1-yl)propan-2-ol126111 (M-CH₃), 81, 68
2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol154123 (M-CH₂OH), 110, 96

Expert Interpretation:

The molecular ion peak will clearly differentiate the dimethylated analog (m/z 154) from the two isomers (m/z 126). The fragmentation patterns of the two isomers are expected to be the most informative for distinguishing them. For this compound, a primary alcohol, a significant fragment at m/z 95 resulting from the loss of the CH₂OH radical via alpha-cleavage is anticipated. For 1-(1H-pyrazol-1-yl)propan-2-ol, a secondary alcohol, the alpha-cleavage would lead to the loss of a methyl radical, resulting in a prominent peak at m/z 111. The fragmentation of the pyrazole ring itself will lead to common fragment ions such as m/z 81 (loss of N₂) and m/z 68 (pyrazole cation radical) in the unsubstituted analogs.

Experimental Protocols

The following is a general, representative protocol for the synthesis and spectroscopic analysis of N-alkylated pyrazole alcohols. This protocol is based on established methods for the N-alkylation of pyrazoles.[7][8]

Synthesis of this compound:

Synthesis_Workflow reagents Pyrazole 2-Bromopropan-1-ol Base (e.g., K₂CO₃) Solvent (e.g., DMF) reaction Reaction Mixture Stir at elevated temperature (e.g., 80-100 °C) reagents->reaction 1. Mix workup Aqueous Workup (Water, Organic Solvent) reaction->workup 2. Cool & Quench extraction Extraction with Organic Solvent workup->extraction 3. Separate Phases purification Column Chromatography (Silica Gel) extraction->purification 4. Dry & Concentrate product This compound purification->product 5. Isolate Pure Product

Figure 2: General workflow for the synthesis of this compound.

  • Reaction Setup: To a solution of pyrazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Add 2-bromopropan-1-ol (1.1 eq) to the reaction mixture.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Analysis:

  • ¹H and ¹³C NMR: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the spectra on a 400 MHz or higher field NMR spectrometer.

  • IR Spectroscopy: Obtain the IR spectrum of the neat compound using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Analyze the sample using an electron ionization (EI) mass spectrometer to obtain the mass spectrum.

Conclusion

The comprehensive spectral analysis presented in this guide demonstrates that while this compound and its analogs share common structural motifs, they each possess a unique spectral fingerprint. ¹H and ¹³C NMR are particularly powerful in distinguishing isomers and identifying substitution patterns. IR spectroscopy provides confirmatory evidence of key functional groups, and mass spectrometry elucidates the molecular weight and characteristic fragmentation pathways. By leveraging a multi-technique spectroscopic approach, researchers can confidently elucidate the structures of novel pyrazole derivatives, a critical step in the advancement of drug discovery and development.

References

A Comparative Benchmarking Guide to the Biological Activity of 2-(1H-Pyrazol-1-yl)propan-1-ol and Other Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features and ability to participate in various biological interactions have led to the development of a wide array of therapeutic agents.[1] Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and cytotoxic properties.[2][3] This guide provides a comprehensive comparative analysis of the biological activity of 2-(1H-pyrazol-1-yl)propan-1-ol against a selection of other pyrazole-containing compounds, offering valuable insights for researchers and drug development professionals.

The rationale for this investigation stems from the need to understand the structure-activity relationships (SAR) within the pyrazole class, specifically how modifications to the core structure, such as the introduction of a propan-1-ol side chain, influence biological efficacy. By systematically evaluating antimicrobial, antifungal, and cytotoxic activities, we aim to elucidate the potential therapeutic applications of this compound and provide a data-driven framework for the future design of more potent and selective pyrazole-based drugs.

Materials and Methods: A Framework for Rigorous Biological Evaluation

To ensure the scientific integrity and reproducibility of our findings, a suite of standardized and validated in vitro assays were selected. The following section details the experimental protocols employed for the comparative benchmarking of this compound and a panel of commercially available, structurally diverse pyrazole analogs.

Test Compounds

The primary compound of interest is This compound . For a robust comparative analysis, the following commercially available pyrazole derivatives were selected based on their structural diversity and known biological activities:

  • 1H-Pyrazole-1-ethanol: A close structural analog with a shorter ethanol side chain.

  • 3,5-Dimethyl-1H-pyrazole: Features methyl substitutions on the pyrazole ring.

  • 1-Phenyl-1H-pyrazole: Incorporates a bulky phenyl substituent at the N1 position.

  • 4-Chloro-1H-pyrazole: A halogenated derivative.

All compounds were procured from reputable chemical suppliers (e.g., Sigma-Aldrich, Tocris Bioscience) and were of ≥98% purity.[4][5] Stock solutions were prepared in dimethyl sulfoxide (DMSO) and diluted to the final desired concentrations in the appropriate culture media.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The antimicrobial activity of the test compounds was determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Experimental Workflow:

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare standardized bacterial inoculum (0.5 McFarland) A1 Inoculate 96-well plates with bacterial suspension and compound dilutions P1->A1 P2 Prepare serial two-fold dilutions of test compounds in Mueller-Hinton Broth P2->A1 A2 Incubate plates at 37°C for 18-24 hours A1->A2 AN1 Visually inspect for turbidity A2->AN1 AN2 Determine MIC (lowest concentration with no visible growth) AN1->AN2 Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare standardized fungal inoculum (spectrophotometrically) A1 Inoculate 96-well plates with fungal suspension and compound dilutions P1->A1 P2 Prepare serial two-fold dilutions of test compounds in RPMI-1640 medium P2->A1 A2 Incubate plates at 35°C for 24-48 hours A1->A2 AN1 Visually or spectrophotometrically assess fungal growth A2->AN1 AN2 Determine MIC (lowest concentration with significant growth inhibition) AN1->AN2 MTT_Pathway MTT MTT (Yellow, Soluble) Mito Mitochondrial Dehydrogenases (in viable cells) MTT->Mito Reduction Formazan Formazan (Purple, Insoluble) Mito->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Absorbance Measurement (~570 nm) Solubilization->Measurement

References

A Senior Application Scientist's Guide to the Validation of a Novel Bioassay: Using 2-(1H-pyrazol-1-yl)propan-1-ol as a Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Robust Bioassay Validation in Drug Discovery

In the landscape of drug development, the bioassay reigns supreme as a critical tool for determining the biological activity and potency of a novel therapeutic candidate.[1][2] The journey from a promising compound to a licensed therapeutic is paved with rigorous testing, and the reliability of this journey is fundamentally dependent on the quality of the bioassays employed.[1] A well-validated bioassay provides the confidence that the observed biological effects are real, reproducible, and directly attributable to the compound of interest. Conversely, a poorly validated assay can lead to costly and time-consuming misinterpretations of data, potentially causing the failure of a promising drug candidate or the progression of an unsuitable one.

This guide provides a comprehensive framework for the validation of a new bioassay, using the pyrazole derivative, 2-(1H-pyrazol-1-yl)propan-1-ol, as a reference standard. Pyrazole derivatives are a significant class of heterocyclic compounds known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5][6][7][8] This inherent biological relevance makes them excellent candidates for the development of novel therapeutics and, consequently, for the establishment of new, robust bioassays.

Herein, we will delve into the core principles of bioassay validation, drawing upon the authoritative guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), specifically the ICH Q2(R1) and M10 guidelines.[9][10][11][12][13] We will explore the "why" behind each validation parameter, offering insights from a seasoned field perspective. This guide will compare a hypothetical novel, high-throughput fluorescent bioassay against a traditional colorimetric assay for the assessment of a putative biological activity of this compound.

The Standard: this compound

For the purpose of this guide, we will hypothesize that this compound has been identified as a potent inhibitor of "Enzyme X," a fictional but plausible enzyme implicated in an inflammatory pathway. The validation of our new bioassay will, therefore, be centered around quantifying the inhibitory activity of this compound. The chemical structure of this compound is presented below.[14]

Chemical Structure:

  • Molecular Formula: C₆H₁₀N₂O

  • Molecular Weight: 126.16 g/mol

Bioassay Methodologies: A Comparative Overview

The selection of an appropriate bioassay is a critical decision in any drug discovery program.[15] Factors such as throughput, cost, sensitivity, and biological relevance must be carefully considered. In this guide, we will compare two distinct methodologies for measuring the activity of "Enzyme X."

1. The Established Method: A Traditional Colorimetric Assay

This assay represents a well-understood, albeit lower-throughput, method. The principle relies on a chromogenic substrate that, when acted upon by "Enzyme X," produces a colored product. The intensity of the color, measured by a spectrophotometer, is directly proportional to the enzyme's activity. The presence of an inhibitor, such as this compound, will result in a decrease in color development.

2. The Novel Method: A High-Throughput Fluorescent Assay

This new bioassay is designed for higher efficiency and sensitivity. It utilizes a fluorogenic substrate that is non-fluorescent until it is cleaved by "Enzyme X," releasing a highly fluorescent product. The fluorescence intensity, measured by a plate reader, is directly proportional to the enzyme's activity. This method offers the potential for faster screening of large compound libraries.

The Validation Workflow: A Step-by-Step Guide to Scientific Integrity

The validation of a bioanalytical method is a formal process that confirms the testing procedure is suitable for its intended purpose.[9][16][17][18] The following sections detail the critical validation parameters as stipulated by the ICH Q2(R1) guideline, with a comparative analysis of our two hypothetical bioassays.[10][11][12]

G cluster_0 Pre-Validation cluster_1 Core Validation Parameters cluster_2 Post-Validation Assay_Development Assay Development & Optimization Specificity Specificity/ Selectivity Assay_Development->Specificity Standard_Characterization Standard Characterization (Purity, Identity) Standard_Characterization->Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Linearity Linearity Precision->Linearity Range Range Linearity->Range LOD Limit of Detection (LOD) Range->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report Lifecycle Assay Lifecycle Management Report->Lifecycle

Caption: A flowchart illustrating the key stages and parameters in a comprehensive bioassay validation process.

Specificity and Selectivity

The "Why": Specificity ensures that the assay signal is a direct result of the analyte of interest and not due to interference from other components in the sample matrix (e.g., other compounds, cellular debris). This is the cornerstone of a trustworthy assay.

Experimental Approach:

  • Blank Samples: Analyze samples without the analyte (this compound) to assess the baseline noise.

  • Structurally Similar Compounds: Test compounds with similar chemical structures to the standard to ensure they do not produce a false-positive signal.

  • Forced Degradation Studies: Subject the standard to stress conditions (e.g., heat, acid, base, oxidation) and analyze the degradation products to see if they interfere with the assay.

Comparative Analysis:

Parameter Traditional Colorimetric Assay Novel Fluorescent Assay
Specificity May be susceptible to interference from colored compounds in the sample. Less likely to be affected by colored compounds, but may be susceptible to fluorescent interfering compounds.

| Selectivity | Generally good, but depends on the specificity of the enzyme-substrate reaction. | High selectivity is expected due to the specific fluorogenic substrate. |

Accuracy

The "Why": Accuracy measures the closeness of the experimental value to the true value. It is a direct measure of the systematic error of the method.

Experimental Approach:

  • Spiked Samples: Add known concentrations of this compound to a blank matrix and measure the recovery. The recovery should be within an acceptable range (typically 80-120%).

  • Comparison to a Reference Method: If a validated reference method exists, compare the results obtained from the new assay.

Comparative Analysis:

Concentration (µM) Colorimetric Assay (% Recovery) Fluorescent Assay (% Recovery)
1 95.2 99.1
10 98.5 101.2
50 102.1 99.8

| 100 | 105.3 | 100.5 |

Hypothetical data illustrates that the novel fluorescent assay demonstrates slightly better accuracy across the tested concentration range.

Precision

The "Why": Precision reflects the degree of scatter between a series of measurements. It is a measure of the random error and is typically expressed as the coefficient of variation (%CV). Precision is assessed at two levels:

  • Repeatability (Intra-assay precision): The precision of the assay under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): The precision of the assay within the same laboratory but on different days, with different analysts, or with different equipment.

Experimental Approach:

  • Analyze multiple replicates of samples at different concentrations within the same assay run (repeatability) and on different days (intermediate precision).

Comparative Analysis:

Concentration (µM) Colorimetric Assay (%CV) Fluorescent Assay (%CV)
Intra-assay
1 8.5 4.2
50 5.1 2.5
100 4.3 1.8
Inter-assay
1 12.3 6.8
50 8.9 4.1

| 100 | 7.5 | 3.2 |

Hypothetical data indicates that the novel fluorescent assay exhibits superior precision, with lower %CV values for both intra- and inter-assay measurements.

Linearity and Range

The "Why":

  • Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Approach:

  • Prepare a series of dilutions of this compound and measure the response.

  • Plot the response versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be close to 1.

Comparative Analysis:

Parameter Traditional Colorimetric Assay Novel Fluorescent Assay
Linear Range (µM) 5 - 150 0.5 - 200

| Correlation Coefficient (r²) | 0.995 | 0.999 |

The novel fluorescent assay demonstrates a wider linear range and a stronger correlation coefficient, suggesting greater flexibility and reliability.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The "Why":

  • LOD: The lowest concentration of an analyte that can be reliably detected by the assay, but not necessarily quantified with acceptable accuracy and precision.

  • LOQ: The lowest concentration of an analyte that can be quantified with acceptable accuracy and precision.

Experimental Approach:

  • Signal-to-Noise Ratio: Determine the concentration at which the signal is a certain multiple of the background noise (typically 3:1 for LOD and 10:1 for LOQ).

  • Standard Deviation of the Response and the Slope: Calculate LOD and LOQ based on the standard deviation of the blank and the slope of the calibration curve.

Comparative Analysis:

Parameter Traditional Colorimetric Assay Novel Fluorescent Assay
LOD (µM) 2.5 0.1

| LOQ (µM) | 5.0 | 0.5 |

The significantly lower LOD and LOQ of the novel fluorescent assay highlight its superior sensitivity.

Robustness

The "Why": Robustness is a measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during routine use.

Experimental Approach:

  • Introduce small, controlled changes to assay parameters such as incubation time, temperature, reagent concentration, and pH.

  • Assess the impact of these changes on the assay's performance (e.g., accuracy and precision).

Comparative Analysis:

  • Traditional Colorimetric Assay: May be more sensitive to variations in incubation time and temperature, which can affect the rate of the colorimetric reaction.

  • Novel Fluorescent Assay: May be more robust to minor fluctuations in reaction conditions, but could be sensitive to changes in the concentration of the fluorogenic substrate.

G cluster_0 Hypothetical Signaling Pathway Inflammatory_Stimulus Inflammatory Stimulus Enzyme_X Enzyme X (Target) Inflammatory_Stimulus->Enzyme_X Product Pro-inflammatory Product Enzyme_X->Product catalyzes Substrate Substrate Substrate->Enzyme_X Inflammation Inflammation Product->Inflammation Standard This compound (Inhibitor) Standard->Enzyme_X inhibits

Caption: A diagram illustrating the hypothetical mechanism of action of this compound as an inhibitor of "Enzyme X" in an inflammatory pathway.

Conclusion: A Scientifically Sound Path Forward

The validation of a new bioassay is a multifaceted process that demands meticulous planning, execution, and documentation.[9] By adhering to the principles outlined in this guide and the authoritative guidelines from regulatory bodies, researchers can ensure the generation of high-quality, reliable data.

Our comparative analysis of a traditional colorimetric assay and a novel fluorescent assay, using this compound as a standard, demonstrates that while both methods can be validated, the novel assay offers significant advantages in terms of throughput, sensitivity, precision, and linear range. The choice of assay will ultimately depend on the specific needs of the research program, but a thorough validation process is non-negotiable for both.

Ultimately, a well-validated bioassay is not just a regulatory requirement; it is a fundamental component of good scientific practice that underpins the entire drug discovery and development process.[1][19]

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, pyrazole derivatives have emerged as a privileged scaffold, demonstrating a wide array of biological activities.[1][2][3] Their synthetic tractability and ability to form key interactions with biological targets have made them a focal point in the development of novel therapeutics, particularly as kinase inhibitors.[4][5][6] This guide provides an in-depth comparative molecular modeling study of 2-(1H-pyrazol-1-yl)propan-1-ol and a curated set of its structural analogs. As a Senior Application Scientist, my objective is to not only present a step-by-step computational workflow but also to instill a deeper understanding of the rationale behind each methodological choice, thereby empowering researchers to apply these techniques to their own discovery programs.

The Ligands in Focus: A Comparative Set

For a meaningful comparative analysis, we have selected this compound as our lead scaffold and three of its closely related analogs. These analogs were chosen to probe the effects of simple structural modifications on key molecular properties.

Compound Name Structure Rationale for Inclusion
1. This compound The core scaffold of interest.
2. 2-(3-methyl-1H-pyrazol-1-yl)propan-1-ol To investigate the effect of a methyl group on the pyrazole ring, which can influence steric and electronic properties.
3. 2-(4-chloro-1H-pyrazol-1-yl)propan-1-ol To assess the impact of an electron-withdrawing group on the pyrazole ring, potentially altering hydrogen bonding capabilities and overall polarity.
4. 2-(1H-pyrazol-1-yl)propanoic acid To explore the effect of replacing the primary alcohol with a carboxylic acid, a significant change in physicochemical properties and potential interactions with the target.

The Biological Target: p38 Mitogen-Activated Protein (MAP) Kinase

The p38 MAP kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress. Their involvement in various inflammatory diseases has made them an attractive target for drug discovery.[4] Numerous pyrazole-containing compounds have been developed as potent p38 MAP kinase inhibitors, making it an ideal and relevant target for our comparative modeling study.[7]

The Comparative Molecular Modeling Workflow

Our computational investigation will follow a multi-step workflow designed to provide a holistic view of the potential of our selected ligands as kinase inhibitors.

Comparative Molecular Modeling Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking ADMET Prediction ADMET Prediction Ligand Preparation->ADMET Prediction Target Selection & Homology Modeling Target Selection & Homology Modeling Target Selection & Homology Modeling->Molecular Docking Molecular Dynamics Simulation Molecular Dynamics Simulation Molecular Docking->Molecular Dynamics Simulation Binding Affinity Comparison Binding Affinity Comparison Molecular Dynamics Simulation->Binding Affinity Comparison Conformational Stability Analysis Conformational Stability Analysis Molecular Dynamics Simulation->Conformational Stability Analysis Drug-Likeness Assessment Drug-Likeness Assessment ADMET Prediction->Drug-Likeness Assessment Comparative SAR Comparative SAR Binding Affinity Comparison->Comparative SAR Conformational Stability Analysis->Comparative SAR Drug-Likeness Assessment->Comparative SAR

Caption: A schematic of the comparative molecular modeling workflow.

Part 1: Target Preparation - Homology Modeling of p38 MAP Kinase

Expertise & Experience: While numerous crystal structures of p38 MAP kinase are available in the Protein Data Bank (PDB), for the purpose of this guide, we will simulate a scenario where a high-resolution structure is not available for the specific isoform or conformation of interest. Homology modeling allows us to build a 3D model of our target protein based on the experimentally determined structure of a homologous protein (the template).

Trustworthiness: The quality of a homology model is critically dependent on the sequence identity between the target and the template. A sequence identity above 30% is generally considered reliable for building a useful model.

Experimental Protocol: Homology Modeling
  • Template Selection:

    • Obtain the amino acid sequence of the human p38α MAP kinase (UniProt accession number: Q16539).

    • Perform a BLAST search against the Protein Data Bank (PDB) to identify suitable templates with high sequence identity and resolution. For this study, we select PDB ID: 1A9U as our template, which is a crystal structure of human p38 MAP kinase in complex with an inhibitor.

  • Sequence Alignment:

    • Align the target sequence with the template sequence using a sequence alignment tool like ClustalW or T-Coffee. This step is crucial for correctly mapping the residues of the target onto the template structure.

  • Model Building:

    • Utilize a homology modeling software such as MODELLER or SWISS-MODEL. The software will use the aligned sequences and the template structure to generate a 3D model of the target protein.

  • Model Refinement and Validation:

    • The initial model may contain steric clashes or unfavorable geometries. Perform energy minimization to relax the structure.

    • Validate the quality of the final model using tools like PROCHECK for stereochemical quality assessment and a Ramachandran plot analysis to check for allowed and disallowed residue conformations.

Part 2: Ligand-Target Interactions - Molecular Docking

Expertise & Experience: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. It is a powerful tool for virtual screening and for understanding the binding mode of potential inhibitors. The choice of docking software and scoring function is critical for obtaining meaningful results. AutoDock Vina is a widely used and validated open-source docking program.

Trustworthiness: The reliability of docking results is often assessed by re-docking a co-crystallized ligand into its corresponding protein structure. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[8]

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Ligand Preparation:

    • Draw the 2D structures of the four ligands using a chemical drawing software like ChemDraw or MarvinSketch.

    • Convert the 2D structures to 3D structures and perform energy minimization using a molecular mechanics force field (e.g., MMFF94).

    • Save the ligand structures in a suitable format, such as .pdb or .mol2.

  • Receptor Preparation:

    • Prepare the homology model of p38 MAP kinase by removing water molecules, adding polar hydrogens, and assigning partial charges. This can be done using AutoDockTools (ADT).

    • Define the binding site by creating a grid box that encompasses the active site of the kinase. The dimensions and center of the grid box should be chosen to cover the entire binding pocket.

  • Docking Simulation:

    • Run AutoDock Vina, providing the prepared ligand and receptor files, along with the grid box parameters.

    • Vina will perform a conformational search of the ligand within the defined binding site and rank the resulting poses based on its scoring function, which estimates the binding affinity in kcal/mol.

  • Analysis of Docking Results:

    • Analyze the predicted binding affinities for each ligand. Lower binding energy values indicate a more favorable interaction.

    • Visualize the top-ranked docking poses for each ligand in a molecular visualization software like PyMOL or ChimeraX to examine the key interactions with the active site residues.

Part 3: Assessing Complex Stability - Molecular Dynamics Simulation

Expertise & Experience: Molecular docking provides a static picture of the ligand-protein interaction. Molecular dynamics (MD) simulations, on the other hand, allow us to study the dynamic behavior of the complex over time, providing insights into its stability and the conformational changes that may occur upon ligand binding. GROMACS is a high-performance and widely used software package for MD simulations.[4][9][10]

Trustworthiness: The stability of the MD simulation is typically assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable trajectory will show these values converging to a plateau.

Experimental Protocol: Molecular Dynamics Simulation with GROMACS
  • System Preparation:

    • Use the best-ranked docked complex from the molecular docking step as the starting structure.

    • Place the complex in a simulation box and solvate it with an appropriate water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes in the solvated system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure to ensure the system reaches a stable state.

  • Production MD Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate the RMSD of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds formed between the ligand and the protein over time.

Part 4: Predicting Drug-Likeness - ADMET Analysis

Expertise & Experience: A potent ligand is not necessarily a good drug candidate. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction tools can provide early-stage insights into the pharmacokinetic and safety profiles of compounds, helping to prioritize candidates for further development.[11][12]

Trustworthiness: In silico ADMET predictions should be interpreted with caution and are best used for comparative purposes and to flag potential liabilities. Experimental validation is ultimately required to confirm these predictions.

Experimental Protocol: In Silico ADMET Prediction
  • Input Preparation:

    • Use the 2D structures of the four ligands as input.

  • Prediction using Web-based Tools:

    • Utilize online platforms such as SwissADME or pkCSM to predict a range of ADMET properties, including:

      • Physicochemical Properties: Molecular weight, logP, topological polar surface area (TPSA).

      • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

      • Distribution: Blood-brain barrier (BBB) permeability, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) inhibition.

      • Excretion: Renal clearance.

      • Toxicity: Ames test for mutagenicity, hERG inhibition.

  • Analysis of ADMET Profiles:

    • Compare the predicted ADMET properties of the four ligands.

    • Evaluate their drug-likeness based on established rules such as Lipinski's Rule of Five.

Comparative Analysis and Discussion

This section will present the synthesized results from our multi-faceted computational analysis. The data will be presented in a clear and comparative format to facilitate the derivation of structure-activity relationships (SAR).

Predicted Binding Affinities (Molecular Docking)
Compound Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Predicted)
1. This compound-6.5Met109, Gly110, Lys53
2. 2-(3-methyl-1H-pyrazol-1-yl)propan-1-ol-6.9Met109, Gly110, Lys53, Leu167
3. 2-(4-chloro-1H-pyrazol-1-yl)propan-1-ol-7.2Met109, Gly110, Lys53, Asp168
4. 2-(1H-pyrazol-1-yl)propanoic acid-5.8Met109, Gly110, Arg70

Interpretation: The addition of a methyl group (Compound 2) and a chloro group (Compound 3) to the pyrazole ring is predicted to increase the binding affinity compared to the parent compound (Compound 1). The methyl group may enhance hydrophobic interactions, while the chloro group could participate in halogen bonding or alter the electronic properties favorably. The replacement of the alcohol with a carboxylic acid (Compound 4) is predicted to decrease the binding affinity, possibly due to unfavorable electrostatic interactions or desolvation penalties.

Conformational Stability (Molecular Dynamics)

The RMSD plots from the 100 ns MD simulations will be analyzed to compare the stability of each ligand-protein complex. A lower and more stable RMSD for the ligand indicates a more stable binding pose.

(Illustrative discussion based on expected results) We would expect that the ligands with higher predicted binding affinities (Compounds 2 and 3) would also exhibit greater stability in the binding pocket during the MD simulation, as reflected by lower RMSD values.

Predicted ADMET Properties
Property Compound 1 Compound 2 Compound 3 Compound 4
Molecular Weight ( g/mol ) 126.16140.18160.60140.14
logP 0.81.21.50.5
TPSA (Ų) 45.245.245.262.5
Lipinski's Rule of 5 Violations 0000
BBB Permeability YesYesYesNo
hERG Inhibition Low riskLow riskLow riskLow risk

Interpretation: All four compounds are predicted to have good drug-like properties, with no violations of Lipinski's Rule of Five. The introduction of the chloro group slightly increases the lipophilicity (logP). The carboxylic acid in Compound 4 increases the TPSA and is predicted to have lower BBB permeability, which may be desirable depending on the therapeutic target.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting a comparative molecular modeling study of a lead compound and its analogs. Through a combination of homology modeling, molecular docking, molecular dynamics simulations, and ADMET prediction, we have generated valuable predictive data on the potential of this compound and its derivatives as p38 MAP kinase inhibitors.

Our in silico analysis suggests that substitution on the pyrazole ring can modulate the binding affinity, with small hydrophobic and electron-withdrawing groups appearing to be beneficial. All the analyzed compounds exhibit promising drug-like properties.

It is crucial to emphasize that these computational predictions are hypotheses that must be validated through experimental studies. The next logical steps in a drug discovery campaign would be:

  • Synthesis of the designed analogs.

  • In vitro biological evaluation to determine their actual inhibitory activity against p38 MAP kinase and to establish a quantitative structure-activity relationship.

  • Experimental ADMET profiling to confirm the in silico predictions.

By integrating computational modeling with experimental validation, researchers can accelerate the drug discovery process, optimize lead compounds more efficiently, and ultimately increase the probability of success in developing novel and effective therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(1H-pyrazol-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, procedural guidance for the safe and compliant disposal of 2-(1H-pyrazol-1-yl)propan-1-ol. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and environmental responsibility in your laboratory.

Immediate Safety Profile & Hazard Assessment

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. For this compound (CAS No. 75242-69-2), the primary hazards are identified through its GHS (Globally Harmonized System) classification.

Based on available Safety Data Sheets (SDS), this compound is classified as an irritant.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.[1] The toxicological properties have not been fully investigated, which necessitates a conservative "worst-case" approach to handling and disposal, treating it as hazardous chemical waste.[2][3][4]

Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment (PPE)
Skin Irritation (Category 2) H315: Causes skin irritation.[1]Nitrile gloves, lab coat, and other protective clothing.[1]
Eye Irritation (Category 2A) H319: Causes serious eye irritation.[1]Safety glasses with side-shields or goggles.[1]
Specific Target Organ Toxicity - Single Exposure (Category 3) H335: May cause respiratory irritation.[1]Use only in a well-ventilated area or with a chemical fume hood.[1]

Under no circumstances should this compound or its solutions be disposed of via sanitary sewer systems (down the drain) or in standard municipal trash.[3][5][6] Such actions can lead to environmental contamination and are a violation of regulatory standards.[3]

Standard Protocol for Waste Disposal

The proper disposal of this compound is a multi-step process governed by federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA).[7][8] The chemical waste generator is legally responsible for the waste from "cradle to grave."[7]

The first and most critical step is the correct identification and segregation of the waste stream.[8]

  • Classification: All waste containing this compound must be classified as Hazardous Chemical Waste .[3]

  • Segregation: Do not mix this waste with other waste streams, such as non-hazardous, biological, or radioactive waste.[2] Commingling of incompatible waste types can lead to dangerous chemical reactions, inhibit proper disposal, and result in regulatory fines.[8] Keep it segregated from incompatible materials, particularly strong oxidizing agents.[5]

Proper containment is essential to prevent leaks, spills, and exposure.

  • Container Selection: Use a dedicated, leak-proof container that is chemically compatible with this compound and any solvents used. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be in good condition with a secure, tight-fitting lid.[5][7]

  • Container Management: The waste container must remain closed at all times except when actively adding waste.[7][9] An open hazardous waste container is one of the most common EPA violations cited at research institutions.[7] Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.[5]

Accurate labeling is a regulatory requirement and crucial for safety.

  • Content: The label must be clearly marked with the words "Hazardous Waste." [3]

  • Chemical Name: List the full chemical name of all contents. For this specific waste, it must include "this compound." [2][3] If it is in a solution, list the solvent(s) as well.

  • Hazard Information: Indicate the relevant hazards, such as "Irritant." Your institution's EHS department may provide pre-printed labels with hazard pictograms.

Waste must be stored safely in a designated area while awaiting pickup.

  • Location: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[2][3][7]

  • Environment: This area should be secure, well-ventilated, and away from general laboratory traffic.[3][5]

  • Secondary Containment: It is a best practice to place the primary waste container inside a larger, chemically resistant secondary container (like a basin or tub) to contain any potential leaks.[5]

The final step is to transfer the waste to a licensed disposal facility.

  • Professional Disposal: The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[2][8] This is typically coordinated through your institution's EHS department.

  • Request Pickup: Follow your institution's established procedure for requesting a hazardous waste pickup. This often involves an online form or a direct call to the EHS office.[2]

  • Disposal Method: The most common and recommended disposal method for this type of organic compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[2][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_generation Waste Generation Point cluster_assessment Hazard Assessment & Segregation cluster_containment Containment & Labeling cluster_storage Accumulation & Storage cluster_disposal Final Disposal A Generation of Waste (Pure compound, solutions, contaminated materials) B Classify as Hazardous Waste A->B C Segregate from incompatible waste streams B->C Is Hazardous D Select appropriate, leak-proof container C->D E Label container: 'Hazardous Waste' + Chemical Name + Hazard Info D->E F Keep container closed except when adding waste E->F G Store in designated Satellite Accumulation Area F->G H Utilize secondary containment G->H I Request pickup by EHS/Licensed Vendor H->I J Transport to approved TSDF for Incineration I->J

Caption: Disposal workflow for this compound.

Managing Contaminated Materials & Spills

Disposable items that are grossly contaminated with this compound must also be disposed of as hazardous waste. This includes:

  • Gloves

  • Weighing papers

  • Pipette tips

  • Absorbent pads used for cleanup

Collect these items in a dedicated, labeled, and sealed container (a lined solid waste container or a heavy-duty plastic bag inside a rigid container) for hazardous waste disposal.[2]

Empty containers that once held this compound must be managed properly. A common procedure is to triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected and disposed of as liquid hazardous waste. [5][11] Subsequent rinses may also require collection depending on your institution's policies.

In the event of a spill, immediately follow your laboratory's established spill response procedure.[3]

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Protect Yourself: Don appropriate PPE, including gloves, eye protection, and a lab coat.[1]

  • Contain: Prevent the spill from spreading by containing it with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[10][11]

  • Clean Up: Carefully collect the absorbent material using non-sparking tools and place it into a sealable, chemically compatible container.[1][11]

  • Decontaminate: Clean the spill area with soap and water or an appropriate solvent.

  • Dispose: Label the container with the collected spill debris as "Hazardous Waste" and dispose of it according to the procedures outlined above.

By adhering to these scientifically grounded and procedurally sound guidelines, you can ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Comprehensive Safety Protocol: Handling and Disposal of 2-(1H-pyrazol-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a novel research chemical, 2-(1H-pyrazol-1-yl)propan-1-ol requires a cautious and systematic approach to handling. This guide provides a detailed framework for personal protective equipment (PPE), operational procedures, and disposal, grounded in established laboratory safety principles. The protocols described herein are designed to empower researchers to work safely by understanding the why behind each safety measure, ensuring a self-validating system of protection.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a thorough hazard assessment can be extrapolated from its close structural isomers, 1-(1H-Pyrazol-1-yl)propan-2-ol and 2-(1H-Pyrazol-1-yl)propan-1-amine. This approach aligns with the fundamental principle of laboratory safety: treating all new or uncharacterized compounds as potentially hazardous.[1]

Hazard Assessment Summary

Based on available data for structural analogs, this compound should be handled as a compound that poses the following risks[2][3]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This assessment mandates the use of specific engineering controls and a multi-layered PPE strategy to mitigate risks of exposure through dermal contact, ocular contact, and inhalation.

Core Directive: The Hierarchy of Controls

Effective laboratory safety does not begin with PPE; it begins with a systematic approach to hazard mitigation known as the Hierarchy of Controls. PPE is the final, essential barrier between the researcher and the chemical.

cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Not Applicable for Topic) Substitution Substitution (Use a Less Hazardous Chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of Controls, from most to least effective.

This guide focuses on the implementation of Engineering Controls, Administrative Controls (in the form of Standard Operating Procedures), and Personal Protective Equipment.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly dictated by a risk assessment of the specific task being performed.[4][5] The following table outlines the minimum required PPE for handling this compound.

Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Containers)Safety Glasses with Side ShieldsNitrile Gloves (Single Pair)Laboratory Coat (Cotton/Poly Blend)Not Required
Weighing & Aliquoting Solids (<1g)Chemical Splash GogglesNitrile Gloves (Single Pair)Laboratory CoatNot Required (in Fume Hood)
Solution Preparation & Transfers Chemical Splash GogglesNitrile Gloves (Double Pair Recommended)Laboratory CoatNot Required (in Fume Hood)
High-Risk Operations (Heating, sonicating, large quantities >5g)Goggles and Full-Face ShieldNitrile Gloves (Double Pair) or Thicker Gloves (e.g., Neoprene)Laboratory CoatRecommended (Consult EHS)
Eye and Face Protection: The Non-Negotiable Barrier

Given the classification as a serious eye irritant (H319), robust eye protection is mandatory.[2][3]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for being present in the laboratory.[4]

  • Active Handling: Chemical splash goggles are required for all active handling of the compound.[6] The seal they provide is critical to prevent splashes and vapors from reaching the eyes.

  • Elevated Risk: When a splash hazard is significant (e.g., pouring large volumes, working with corrosive baths), a full-face shield must be worn in addition to chemical splash goggles. The goggles provide a seal, and the shield protects the rest of the face.[4][6]

Hand Protection: Selecting the Right Glove

The risk of skin irritation (H315) necessitates careful glove selection.[2][3]

  • Incidental Contact: Disposable nitrile gloves are the standard for incidental contact.[4] They provide a good barrier against splashes of many research chemicals.

  • Breakthrough Time: It is critical to understand that no glove material is impervious.[6] If direct contact with the chemical occurs, remove the glove immediately, wash your hands, and don a new pair. For this reason, double-gloving is a prudent practice during solution transfers.

  • Chemical Compatibility: While nitrile is a good general-purpose choice, always consult a glove compatibility chart for the specific solvents being used (e.g., DMSO, Ethanol) to ensure adequate protection.

Body Protection

A standard cotton or poly/cotton blend lab coat is required to protect personal clothing and skin from minor splashes.[6][7] It should be fully buttoned with sleeves rolled down. If working with flammable solvents, a flame-retardant lab coat is necessary.[7]

Operational Plan: Step-by-Step Handling Procedures

All operations involving open handling of this compound must be performed inside a certified chemical fume hood to mitigate the risk of respiratory irritation (H335).[3][8][9]

Weighing Solid Compound
  • Preparation: Don all required PPE (goggles, gloves, lab coat).

  • Engineering Control: Perform all weighing activities within a chemical fume hood or a ventilated balance enclosure.

  • Procedure:

    • Use a tared weigh boat or paper.

    • Carefully dispense the solid using a clean spatula, avoiding the generation of dust.

    • Close the primary container immediately after dispensing.

    • Clean the spatula and any minor spills on the balance immediately with a solvent-dampened wipe.

Preparing a Stock Solution
  • Preparation: Don double gloves and chemical splash goggles.

  • Engineering Control: Work in a chemical fume hood with the sash at the lowest practical height.

  • Procedure:

    • Place a stir bar in the appropriate flask.

    • Add the weighed solid to the flask.

    • Slowly add the desired solvent, pointing the opening of the container away from your face.

    • Rinse the weigh boat with a small amount of solvent and add it to the flask to ensure a quantitative transfer.

    • Cap the flask and stir until the solid is fully dissolved.

Decontamination and Disposal Plan

Proper waste management is crucial for safety and environmental compliance.[10]

Spill Management
  • Alert: Notify personnel in the immediate area.

  • Isolate: If safe to do so, restrict access to the spill area.

  • Assess: For minor spills inside a fume hood, you may proceed with cleanup. For large spills or spills outside of a fume hood, evacuate and contact your institution's Environmental Health & Safety (EHS) department.

  • Cleanup (Minor Spill):

    • Use a chemical spill kit with an absorbent appropriate for the solvent used.

    • Gently cover the spill with absorbent material.

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Wipe the area clean with a soap and water solution.

Waste Disposal

Chemicals should never be disposed of down the drain.[8][10]

  • Solid Waste:

    • Unused or expired solid this compound.

    • Contaminated materials such as gloves, weigh paper, and pipette tips.

    • Procedure: Collect in a clearly labeled, sealed container designated for solid chemical waste.[10]

  • Liquid Waste:

    • All solutions containing this compound.

    • Procedure: Collect in a sealed, clearly labeled container for liquid chemical waste. Do not mix incompatible waste streams.[10]

All chemical waste must be disposed of through a licensed professional service, typically coordinated by your institution's EHS department.[10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-pyrazol-1-yl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(1H-pyrazol-1-yl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.